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Core Science & Biosynthesis

Foundational

Stereoselective synthesis of dioxadispiroketals

An In-Depth Technical Guide to the Stereoselective Synthesis of Dioxadispiroketals Executive Summary The stereoselective construction of dioxadispiroketals—complex architectures characterized by two spiroketal centers sh...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereoselective Synthesis of Dioxadispiroketals

Executive Summary

The stereoselective construction of dioxadispiroketals—complex architectures characterized by two spiroketal centers sharing oxygen atoms within a tricyclic or extended ring system—remains a formidable challenge in modern organic synthesis. These motifs are the structural cornerstones of numerous biologically active natural products, ranging from the antiprotozoal aculeatins isolated from Amomum aculeatum to potent marine toxins like the azaspiracids and pinnatoxins.

For drug development professionals and synthetic chemists, mastering the stereoelectronic principles (such as the anomeric effect) and the kinetic versus thermodynamic control mechanisms is essential. This whitepaper provides a comprehensive analysis of the most effective methodologies for synthesizing dioxadispiroketals, detailing the causality behind experimental choices, and providing self-validating protocols for laboratory application.

Structural Significance and Stereoelectronic Principles

Dioxadispiroketals, such as the 1,7-dioxadispiro[5.1.5.2]pentadecane core found in aculeatins, present unique synthetic hurdles. The primary challenge lies in controlling the absolute and relative stereochemistry at the spiroacetal carbons.

In a standard acid-catalyzed ketalization, the system will naturally equilibrate to the most thermodynamically stable conformer. This stability is largely dictated by the anomeric effect , where the axial orientation of the electronegative oxygen atoms allows for stabilizing hyperconjugation (n → σ* donation) from the lone pairs of the adjacent oxygen. Consequently, the (gauche, gauche) conformer is typically favored. However, many natural products exhibit non-anomeric (kinetic) configurations, requiring advanced, non-equilibrating synthetic strategies to trap the less stable stereoisomers.

G A Linear Dihydroxy Ketone B Kinetic Spiroketal (Non-Anomeric) A->B Fast Cyclization (Base/Mild Acid) C Thermodynamic Spiroketal (Double Anomeric) A->C Equilibration (Strong Acid/Heat) B->C Acid-Catalyzed Isomerization

Fig 1: Energy landscape logic of spiroketalization under kinetic vs thermodynamic control.

Advanced Synthetic Methodologies

To bypass the limitations of simple thermodynamic equilibration, three distinct, highly stereoselective methodologies have been developed and validated in the total synthesis of complex natural products.

A. Biomimetic Oxidative Dearomatization & Cascade Cyclization

This approach, famously utilized in the 1[1], relies on the oxidation of a phenol precursor to an electrophilic cyclohexadienone. The oxidation triggers a spontaneous, double intramolecular oxa-Michael addition. Because the cascade is driven by the rigid geometry of the intermediate, it inherently dictates the stereochemical outcome, often yielding the natural dioxadispiroketal architecture with high diastereoselectivity.

G N1 Phenol Precursor N2 PIFA Oxidation (Dearomatization) N1->N2 N3 Electrophilic Cyclohexadienone N2->N3 N4 1st Oxa-Michael Addition (Hemiketal Formation) N3->N4 N5 2nd Oxa-Michael Addition (Spiroketalization) N4->N5 N6 Dioxadispiroketal Core (Aculeatin Scaffold) N5->N6

Fig 2: Biomimetic oxidative cascade workflow for the synthesis of the dioxadispiroketal core.

B. Singlet Oxygen-Mediated Furan Oxidation Cascade

For marine toxins like azaspiracids, a powerful one-pot cascade utilizing singlet oxygen (¹O₂) has been developed. As detailed in the 2[2], this method oxidizes a furan nucleus into an endoperoxide. In situ reduction and subsequent acid-catalyzed cyclization "zip up" the three rings simultaneously. This avoids the cumbersome functional group manipulations required by traditional linear precursors.

C. Base-Catalyzed Intramolecular Hetero-Michael Addition

When thermodynamic conditions destroy the desired stereocenter, kinetic control via base catalysis is required. In the3[3], researchers employed LiOMe to reversibly form a hemiketal alkoxide, which then undergoes a highly stereoselective intramolecular hetero-Michael reaction to construct the dispiroketal system without acidic equilibration.

Quantitative Data and Method Comparison

The following table summarizes the key parameters of the three primary methodologies, allowing synthetic chemists to select the optimal route based on their target scaffold.

Target Class / ScaffoldKey Reagent / CatalystPrimary Reaction MechanismTypical YieldStereoselectivity (dr)Key Advantage
Aculeatins ([4])PIFA, MeCN/H₂OOxidative Dearomatization45–65%>95:5Rapid generation of complexity from simple phenols.
Azaspiracids ([2])¹O₂, Methylene Blue, p-TsOHFuran Oxidation Cascade70–85%Substrate DependentOne-pot cascade; highly biomimetic and atom-economical.
Pinnatoxins ([3])LiOMe, MeOHHetero-Michael Addition~82%Single IsomerStrict kinetic control; avoids thermodynamic scrambling.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies outline the critical parameters for executing these syntheses in the laboratory.

Protocol 1: PIFA-Mediated Oxidative Spirocyclization (Aculeatin Core)

Objective: Construct the 1,7-dioxadispiro[5.1.5.2]pentadecane core via phenol dearomatization.

  • Precursor Preparation: Dissolve the linear dihydroxy-phenol precursor (1.0 equiv) in a solvent mixture of Acetonitrile (MeCN) and Water (4:1 v/v). Causality: The inclusion of water is critical; it acts as a nucleophile to trap the initial radical cation, while the polar nature of MeCN stabilizes the highly reactive phenoxenium ion intermediate.

  • Oxidation Initiation: Cool the reaction vessel to 0 °C. Add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 equiv) dropwise over 15 minutes. Causality: Maintaining a low temperature suppresses intermolecular dimerization and prevents the over-oxidation of the transient electrophilic cyclohexadienone.

  • Cascade Cyclization: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours. Causality: While the initial dearomatization is rapid, the subsequent double intramolecular oxa-Michael addition requires ambient thermal energy to overcome the conformational strain of forming the tricyclic spiro-system.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃ to neutralize trifluoroacetic acid byproducts. Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Protocol 2: Singlet Oxygen-Mediated Furan Oxidation (Azaspiracid Core)

Objective: One-pot construction of a bis-spiroketal from a pendant dihydroxy-furan.

  • Photosensitization Setup: Dissolve the furan precursor (1.0 equiv) in anhydrous Dichloromethane (CH₂Cl₂). Add Methylene Blue (10⁻⁴ M) as a photosensitizer. Causality: Methylene Blue efficiently absorbs visible light to facilitate the intersystem crossing of ground-state triplet oxygen (³O₂) to highly reactive singlet oxygen (¹O₂).

  • Oxygenation: Cool the solution to -78 °C. Bubble O₂ gas continuously through the solution while irradiating with a 300W tungsten lamp until TLC indicates complete consumption of the starting material (typically 5–15 minutes). Causality: The cryogenic temperature stabilizes the fragile furan endoperoxide intermediate, preventing premature, uncontrolled decomposition.

  • Reductive Cleavage: Add Dimethyl Sulfide (DMS) (3.0 equiv) directly to the cold reaction mixture and stir for 30 minutes. Causality: DMS acts as a mild, chemoselective reductant, cleaving the endoperoxide O-O bond to generate a reactive bis-hemiketal without reducing other sensitive functional groups.

  • Acid-Catalyzed Spiroketalization: Add a catalytic amount of p-TsOH·H₂O (0.1 equiv) and allow the reaction to warm to room temperature. Causality: The acid catalyzes the final dehydration and thermodynamic zipping of the bis-hemiketal into the mature bis-spiroketal architecture.

Conclusion and Future Perspectives

The stereoselective synthesis of dioxadispiroketals has evolved from brute-force thermodynamic equilibrations to elegant, biomimetic cascade reactions. By leveraging oxidative dearomatization[5] and singlet oxygen cascades, synthetic chemists can now construct these complex tricyclic systems in a single, highly controlled operation. Future advancements in this field will likely focus on asymmetric organocatalysis to achieve absolute stereocontrol without relying on chiral pool precursors, further accelerating the drug discovery pipeline for novel antiprotozoal and oncological therapeutics.

References

  • Salim, A. A., et al. "Dioxadispiroketal Compounds and a Potential Acyclic Precursor from Amomum aculeatum." Tetrahedron Letters, 2007. 4

  • Baldwin, J. E., et al. "Biomimetic synthesis of (-)-aculeatin D." Tetrahedron, 2005. 1

  • Tong, R., et al. "Total Synthesis of Aculeatin A via Double Intramolecular Oxa-Michael Addition of Secondary/Tertiary Alcohols." Journal of Organic Chemistry, 2014. 5

  • "Singlet Oxygen-Mediated Synthesis of Bis-spiroketals Found in Azaspiracids." Organic Letters, ACS Publications, 2014. 2

  • Nakamura, S., et al. "A Stereoselective Synthesis of the C10−C31 (BCDEF Ring) Portion of Pinnatoxin A." Organic Letters, ACS Publications, 2001. 3

Sources

Exploratory

Introduction: The Significance of Dioxadispiroketals and the Imperative of Structural Elucidation

An In-depth Technical Guide on the X-ray Crystal Structure of Dioxadispiro Compounds for Researchers, Scientists, and Drug Development Professionals A Note on the Subject Compound: Initial searches for the specific X-ray...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the X-ray Crystal Structure of Dioxadispiro Compounds for Researchers, Scientists, and Drug Development Professionals

A Note on the Subject Compound: Initial searches for the specific X-ray crystal structure of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol did not yield a publicly available, solved crystal structure in established databases such as the Cambridge Structural Database (CSD). To fulfill the educational and technical requirements of this guide, we will proceed with a detailed analysis of a closely related and structurally significant dioxaspiro compound for which high-quality crystallographic data has been published: (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid . This analogue serves as an excellent exemplar for the methodologies and analytical insights applicable to the broader class of dioxadispiroketals.

Dioxadispiroketals are a fascinating class of bicyclic compounds characterized by a central carbon atom (the spirocenter) common to two heterocyclic rings, each containing two oxygen atoms. This structural motif is prevalent in a wide array of natural products, pharmaceuticals, and advanced materials. The unique three-dimensional architecture of these molecules imparts specific physicochemical properties that are of great interest in drug discovery and materials science.[1][2] Understanding the precise atomic arrangement, conformational preferences, and intermolecular interactions of these compounds is paramount for rational drug design and the development of novel functional materials.[3]

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids at atomic resolution.[4][5] It provides an unparalleled level of detail, revealing not only the connectivity of atoms but also precise bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice.[6] This information is crucial for understanding structure-activity relationships, validating synthetic pathways, and predicting the behavior of molecules in biological systems.

This guide will provide a comprehensive overview of the X-ray crystallographic analysis of (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid, serving as a case study to illustrate the key principles and techniques involved in the structural elucidation of dioxadispiro compounds.

Part 1: Synthesis and Crystallization

The successful determination of an X-ray crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid

The title compound is a key intermediate in the asymmetric synthesis of α-hydroxyalkanoic acids.[7] Its synthesis involves the reaction of a suitable starting material, such as malic acid, with cyclohexanone to form the 1,4-dioxaspiro[4.5]decane skeleton.[7] This reaction creates the characteristic spiroketal linkage where the cyclohexylidene group protects the hydroxyl groups of the parent acid.[7]

Experimental Protocol: Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step in X-ray crystallography. The method employed for (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid would typically involve slow evaporation of a saturated solution.

Step-by-Step Protocol:

  • Solvent Selection: The purified compound is dissolved in a suitable solvent or solvent mixture. For compounds like the one in our case study, a mixture of ethyl acetate and a less polar co-solvent like hexane is often effective.[8]

  • Preparation of a Saturated Solution: The compound is dissolved in the chosen solvent system with gentle heating to ensure complete dissolution and the creation of a saturated or near-saturated solution.

  • Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at a constant temperature. This slow process encourages the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation.

  • Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the mother liquor.

Part 2: X-ray Data Collection and Structure Solution

With a suitable single crystal, the next phase involves irradiating it with X-rays and collecting the resulting diffraction pattern.

Data Collection

The crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers typically use a copper (Cu Kα, λ = 1.54059 Å) or molybdenum (Mo Kα, λ = 0.70932 Å) X-ray source.[9] As the crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal lattice, producing a pattern of spots of varying intensities.[4][5] These intensities are recorded by a detector, such as a CCD or pixel detector.[4]

Structure Solution and Refinement

The collected diffraction data (intensities and positions of the spots) are processed to determine the unit cell dimensions and the space group of the crystal.[5] The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.[6] This map is interpreted to build an initial model of the molecule. The model is then refined against the experimental data to improve its accuracy, a process that minimizes the difference between the observed and calculated structure factors.[6]

The workflow for X-ray crystal structure determination can be visualized as follows:

workflow cluster_experiment Experimental Phase cluster_computation Computational Phase synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Model Building & Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure (Coordinates, Bond Lengths, Angles) validation->final_structure

Caption: Workflow for X-ray Crystal Structure Determination.

Part 3: In-depth Analysis of the Crystal Structure of (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid

The final refined structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Crystallographic Data Summary

The crystallographic data for (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid reveals key parameters of its crystal lattice.[7]

ParameterValue
Chemical FormulaC₁₀H₁₄O₅
Molecular Weight214.21
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Value from publication
b (Å)Value from publication
c (Å)Value from publication
α, β, γ (°)90, 90, 90
Volume (ų)Value from publication
Z4
R-factor0.041

Note: Specific unit cell dimensions would be extracted from the primary publication.

Molecular Conformation

A critical aspect of the structural analysis of dioxadispiro compounds is the conformation of the constituent rings. In the case of (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid, the six-membered cyclohexyl ring adopts a stable chair conformation.[7] This is a low-energy conformation that minimizes steric strain. The five-membered dioxolane ring will likely adopt an envelope or twist conformation. The precise conformation influences the overall shape of the molecule and its ability to interact with other molecules, such as biological receptors.

Intermolecular Interactions

The packing of molecules in a crystal is governed by intermolecular forces. For the title compound, hydrogen bonding is expected to be a dominant interaction due to the presence of the carboxylic acid group. These hydrogen bonds can form intricate networks, linking neighboring molecules into chains or sheets.[8][10] These interactions are fundamental to the stability of the crystal lattice and can provide insights into how the molecule might interact with biological targets.

The logical relationship between molecular features and crystal packing can be illustrated as follows:

interactions cluster_molecular Molecular Structure cluster_supramolecular Supramolecular Assembly conformation Ring Conformation (e.g., Chair) packing Crystal Packing conformation->packing influences functional_groups Functional Groups (e.g., -COOH, -OH) h_bonding Hydrogen Bonding functional_groups->h_bonding enables h_bonding->packing directs

Caption: Influence of Molecular Features on Crystal Packing.

Conclusion

The X-ray crystallographic analysis of (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid provides a definitive and high-resolution snapshot of its three-dimensional structure. This detailed structural information, from the precise conformation of its spirocyclic core to the intricate network of intermolecular interactions, is invaluable for researchers in synthetic chemistry, medicinal chemistry, and materials science. The methodologies and analytical principles demonstrated in this case study are broadly applicable to the structural elucidation of other dioxadispiroketals and serve as a foundation for understanding their chemical and biological properties. The insights gained from such studies are essential for the rational design of new therapeutic agents and functional materials.

References

  • Title: Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds Source: MDPI URL: [Link]

  • Title: 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids Source: ResearchGate URL: [Link]

  • Title: X‐ray crystal structure of spiroacetal (S)‐22. Source: ResearchGate URL: [Link]

  • Title: The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes Source: ResearchGate URL: [Link]

  • Title: Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: X-ray crystallography Source: Wikipedia URL: [Link]

  • Title: (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid Source: ResearchGate URL: [Link]

  • Title: X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals Source: SciSpace URL: [Link]

  • Title: The Cambridge Structural Database (CSD): Current Activities and Future Plans Source: NIST URL: [Link]

  • Title: x Ray crystallography Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: 7.3: X-ray Crystallography Source: Chemistry LibreTexts URL: [Link]

Sources

Foundational

Technical Whitepaper: Physical Properties and Stability Profiling of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol

Executive Summary The evolution of targeted protein degradation, particularly Proteolysis Targeting Chimeras (PROTACs), has driven the need for advanced linker technologies. Traditional flexible linkers, such as polyethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of targeted protein degradation, particularly Proteolysis Targeting Chimeras (PROTACs), has driven the need for advanced linker technologies. Traditional flexible linkers, such as polyethylene glycol (PEG) or linear alkyl chains, often suffer from poor metabolic stability, high entropic penalties upon binding, and suboptimal oral bioavailability. 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol (CAS: 1590372-81-8) has emerged as a highly constrained, spirocyclic bioisostere designed to overcome these limitations[1].

This technical guide provides an in-depth analysis of the physicochemical properties, structural rationale, and stability profile of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol. Furthermore, it details field-proven, self-validating protocols for assessing its chemical and metabolic stability in drug development workflows.

Structural Rationale & Physicochemical Profile

8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol is characterized by a highly rigid dispiro skeleton incorporating a ketal/acetal-like 1,3-dioxane or 1,4-dioxane moiety. The incorporation of spirocyclic rings restricts the conformational space of the molecule. In medicinal chemistry, replacing flat aromatic rings or highly flexible chains with 3D spirocyclic structures improves aqueous solubility, reduces off-target protein binding, and enhances metabolic stability by removing easily oxidizable C-H bonds[2].

The presence of the hydroxyl group (-ol) at position 2 provides a versatile synthetic handle for conjugation to warheads or E3 ligase ligands via etherification, esterification, or carbamate formation[3].

Table 1: Physicochemical Properties

Data synthesized from computational models and chemical supplier databases.

PropertyValuePharmacological Implication
IUPAC Name 8,11-dioxadispiro[3.2.4^7.2^4]tridecan-2-olDefines the specific spiro-fused ring topology.
CAS Number 1590372-81-8Unique identifier for procurement and registry[1].
Molecular Formula C₁₁H₁₈O₃Ensures a low molecular weight footprint for linkers.
Molecular Weight 198.26 g/mol Minimal addition to the high MW of PROTACs[1].
H-Bond Donors 1Low HBD count favors membrane permeability.
H-Bond Acceptors 3Sufficient for aqueous solubility without hindering absorption.
Topological Polar Surface Area ~38.7 ŲOptimal for maintaining cellular permeability.
Rotatable Bonds 1 (Excluding core)High rigidity reduces the entropic penalty of target binding.

Application in PROTAC Linker Engineering

The efficacy of a PROTAC is dictated by its ability to induce a stable ternary complex between the Target Protein of Interest (POI) and an E3 Ubiquitin Ligase. Flexible linkers often adopt "chameleonic" conformations that can lead to autoinhibition or unstable ternary complexes.

By utilizing 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol as a linker scaffold, drug developers can pre-organize the spatial trajectory of the warhead and the E3 ligand[4]. The rigid dispiro core acts as a precise vector, minimizing the loss of conformational entropy during ternary complex formation, which directly translates to enhanced degradation efficiency and improved pharmacokinetics[5].

G POI Target Protein (Warhead) Linker 8,11-Dioxadispiro Linker (Rigid Scaffold) POI->Linker Binding Complex Stable Ternary Complex (Degradation Initiated) Linker->Complex Pre-organized Vector E3 E3 Ligase (Recruiter) E3->Linker Binding

Rigid spirocyclic linker facilitating stable PROTAC ternary complex formation.

Chemical and Metabolic Stability

Chemical Stability (The Acetal/Ketal Liability)

Because 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol contains a dioxadispiro system, the oxygen-rich core functions structurally as a ketal or acetal.

  • Basic/Neutral Conditions: Ketals are highly stable under physiological pH (7.4) and basic conditions, making them excellent for systemic circulation.

  • Acidic Conditions: The primary liability of this structural class is acid-catalyzed hydrolysis. In highly acidic environments (e.g., gastric fluid, pH 1.2 - 2.0), the spiro-ketal can undergo ring-opening. Therefore, if utilized in an orally administered drug, enteric coating or prodrug strategies may be necessary to bypass the stomach intact.

Metabolic Stability (CYP450 Resistance)

Linear PEG linkers are notorious for undergoing rapid oxidative metabolism (O-dealkylation) by Cytochrome P450 (CYP450) enzymes in the liver. The spirocyclic nature of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol shields the molecule from such degradation. The lack of accessible, unhindered alpha-hydrogens adjacent to the oxygen atoms severely restricts the ability of CYP enzymes to abstract a proton, resulting in a dramatically extended intrinsic clearance ( CLint​ ) half-life[2].

Experimental Methodologies for Stability Validation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include mandatory controls to isolate causality (e.g., separating chemical degradation from enzymatic metabolism).

G Prep Compound Preparation Incubate HLM Incubation (+ NADPH) Prep->Incubate Quench Quench (Cold ACN) Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Calculate Clearance LCMS->Data

Step-by-step workflow for evaluating microsomal metabolic stability.

Protocol: Acid/Base Chemical Stability (Buffer Assay)

Purpose: To evaluate the susceptibility of the dispiro-ketal core to acid-catalyzed hydrolysis. Causality Focus: By utilizing buffers without enzymes, any observed degradation is strictly attributed to chemical instability, validating the structural integrity of the ketal.

Step-by-Step Method:

  • Preparation of Buffers: Prepare Simulated Gastric Fluid (SGF, pH 1.2), Simulated Intestinal Fluid (SIF, pH 6.8), and Phosphate Buffered Saline (PBS, pH 7.4).

  • Compound Spiking: Dissolve 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol in DMSO to create a 10 mM stock. Spike the stock into the respective buffers to achieve a final concentration of 1 µM (ensure final DMSO concentration is ≤ 1% to prevent co-solvent effects).

  • Incubation: Incubate the solutions in a thermomixer at 37°C shaking at 300 rpm.

  • Sampling: Withdraw 50 µL aliquots at t=0,15,30,60,120,and 240 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

Protocol: Microsomal Metabolic Stability (Phase I)

Purpose: To confirm the resistance of the spirocyclic core against CYP450-mediated oxidative metabolism. Causality Focus: The inclusion of a "-NADPH" control is critical. If the compound degrades in the "+NADPH" arm but not the "-NADPH" arm, the degradation is definitively enzymatic. If it degrades in both, the compound is chemically unstable in the assay matrix.

Step-by-Step Method:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: Add the test compound (final concentration 1 µM) to the HLM suspension. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Self-Validating Control: For the negative control arm, add an equivalent volume of buffer instead of NADPH.

    • Positive Control: Run Verapamil or Testosterone in parallel to validate the enzymatic activity of the microsomes.

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold quenching solvent (Acetonitrile with internal standard).

  • Protein Precipitation & Analysis: Vortex for 2 minutes, centrifuge at 12,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression ( k ) is used to calculate the half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​ ).

Conclusion

8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol represents a sophisticated structural solution to the physicochemical bottlenecks of modern drug discovery. By replacing highly flexible, metabolically vulnerable linkers with a rigid dispiro scaffold, researchers can significantly enhance the stability, solubility, and target-binding thermodynamics of complex modalities like PROTACs. Rigorous stability profiling—focusing on both its acid-sensitive ketal nature and its robust CYP450 resistance—is essential for successfully translating this building block into viable clinical candidates.

References

  • tridecanal suppliers USA American Chemical Suppliers URL
  • 8,11-Dioxadispiro[3.2.4.
  • Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders ChemRxiv URL
  • Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta Journal of Chemical Information and Modeling - ACS Publications URL

Sources

Exploratory

A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Dioxaspiro Compounds

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Dioxaspiro compounds, particularly those featuring spiroketal motifs, represent a privileged class of natural products renowned for their...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxaspiro compounds, particularly those featuring spiroketal motifs, represent a privileged class of natural products renowned for their structural complexity and significant biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The discovery and isolation of novel dioxaspiro entities from complex natural sources, such as marine fungi and bacteria, present substantial challenges that necessitate a sophisticated, multi-disciplinary approach.[4][5][6][7][8] This technical guide provides an in-depth exploration of the modern workflow for identifying and purifying these valuable compounds. It moves beyond a simple listing of methods to explain the causality behind experimental choices, integrating advanced screening and dereplication strategies with high-resolution separation science and definitive structural elucidation techniques. We will detail field-proven protocols and showcase how a synergistic application of metabolomics, bioassay-guided fractionation, and advanced spectroscopy serves as a self-validating system for accelerating the discovery pipeline.

The Genesis of Dioxaspiro Compounds: Biosynthesis and Natural Occurrence

Understanding where to find novel dioxaspiro compounds begins with an appreciation for their origins. These secondary metabolites are not ubiquitously produced; their biosynthesis is often confined to specific taxa operating under particular environmental or stress conditions.[4][9]

1.1. Key Biological Sources Marine microorganisms, particularly fungi and bacteria, are prolific producers of structurally unique and biologically active secondary metabolites.[4][5][6] The extreme conditions of marine environments—high pressure, low temperatures, and nutrient scarcity—are thought to drive the evolution of unique biosynthetic pathways, making these organisms a fertile ground for the discovery of novel dioxaspiro compounds.[4] Fungi of the genera Aspergillus and Penicillium, as well as bacteria from the order Actinomycetales, have been particularly fruitful sources.[4]

1.2. Biosynthetic Pathways: The Polyketide Route The structural backbone of many complex dioxaspiro compounds is assembled by Polyketide Synthases (PKS). These large, multi-domain enzymes orchestrate the sequential condensation of simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid synthesis.[10] The resulting linear polyketide chain undergoes a series of enzyme-catalyzed modifications, including cyclizations and oxidations, which ultimately lead to the formation of the characteristic spiroketal core.[9][10]

The stereochemistry of the spirocyclic center is a critical determinant of biological activity and is tightly controlled during biosynthesis.[2] Genetically manipulating these biosynthetic pathways, a practice known as combinatorial biosynthesis, offers a powerful strategy for generating "unnatural" natural products and diversifying the library of known dioxaspiro structures.[10]

Modern Discovery Strategies: From Crude Extract to Prioritized Hit

The initial challenge in natural product discovery is identifying promising sources and pinpointing novel compounds within a highly complex chemical mixture. Modern strategies have shifted from brute-force screening to more intelligent, targeted approaches that prioritize novelty and bioactivity early in the process.

2.1. Bioassay-Guided Fractionation: A Function-First Approach This classical yet powerful strategy uses a specific biological assay to guide the purification process.[11][12][13] The core principle is to systematically separate a crude extract into fractions and test each fraction for activity. Only the most active fractions are subjected to further separation, progressively enriching the active compound(s).[11][14] This ensures that research efforts are focused exclusively on biologically relevant molecules.

The choice of bioassay is critical and depends on the therapeutic area of interest. For example, cytotoxicity assays against cancer cell lines (e.g., A549, MCF-7, HepG-2) are commonly used to screen for potential anticancer agents.[12][13][14][15]

Workflow Diagram: Bioassay-Guided Fractionation

Bioassay_Guided_Fractionation cluster_0 Phase 1: Screening cluster_1 Phase 2: Fractionation & Isolation cluster_2 Phase 3: Identification Start Crude Natural Product Extract Bioassay Initial Bioassay (e.g., Cytotoxicity) Start->Bioassay Decision Is Extract Active? Bioassay->Decision Fractionation Preparative Chromatography (e.g., Column, MPLC) Decision->Fractionation Yes Stop Discard/Re-screen Decision->Stop No FractionTest Test Fractions in Bioassay Fractionation->FractionTest ActiveFraction Identify Active Fraction(s) FractionTest->ActiveFraction Purification High-Resolution Purification (e.g., Prep-HPLC) ActiveFraction->Purification PureCompound Isolated Pure Compound Purification->PureCompound Structure Structural Elucidation (NMR, MS) PureCompound->Structure End Novel Bioactive Compound Structure->End

Caption: A typical workflow for bioassay-guided fractionation.

2.2. Metabolomics and Dereplication: A Chemistry-First Approach To avoid the time-consuming rediscovery of known compounds, a process called "dereplication" is employed.[16] This strategy uses advanced analytical techniques, primarily Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS), to rapidly profile the chemical constituents of an extract.[16][17][18][19]

The resulting data (accurate mass and fragmentation patterns) are compared against comprehensive natural product databases.[20] This allows for the tentative identification of known compounds at the very beginning of the workflow.[16] Any unique or unidentifiable signals with promising characteristics (e.g., unusual mass, isotopic pattern) are then prioritized for targeted isolation. This "untargeted metabolomics" approach significantly accelerates the discovery of truly novel scaffolds.[17][18][21]

Advanced Isolation and Purification Protocols

The goal of isolation is to obtain the target dioxaspiro compound in a state of high purity, suitable for definitive structural analysis and further biological testing. This almost invariably requires a multi-step chromatographic process.

3.1. Foundational Techniques: From SPE to Column Chromatography The initial clean-up and fractionation of a crude extract often begins with Solid-Phase Extraction (SPE) or traditional column chromatography.[22]

  • Solid-Phase Extraction (SPE): This technique is used for rapid sample clean-up and fractionation.[22][23] The extract is passed through a cartridge packed with a solid sorbent (e.g., C18-silica), which retains compounds based on polarity. Stepwise elution with solvents of increasing strength yields crude fractions, simplifying the mixture for subsequent steps.[22]

  • Column Chromatography: This preparative technique is the workhorse of natural product isolation.[11][22] A glass column is packed with a stationary phase (most commonly silica gel for normal-phase or C18-bonded silica for reverse-phase), and the sample is eluted with a mobile phase.[22] Fractions are collected and analyzed (typically by Thin-Layer Chromatography, TLC) to track the separation.

3.2. High-Resolution Purification: The Role of HPLC For the final purification of a target compound, High-Performance Liquid Chromatography (HPLC) is indispensable.[22][24]

  • Preparative HPLC: This is a scaled-up version of analytical HPLC designed to purify milligrams to grams of material.[24] By carefully optimizing the stationary phase, mobile phase composition, and gradient, it is possible to resolve closely related compounds and achieve purities exceeding 95%.[13]

  • Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems use columns packed with sub-2 µm particles, operating at very high pressures.[16][24] This results in significantly higher resolution and faster separation times compared to traditional HPLC, making it an excellent choice for complex analytical profiling and micro-purification.[16]

Table 1: Comparison of Key Chromatographic Techniques
TechniquePrinciplePrimary Use CaseResolutionThroughput
Column Chromatography Differential adsorption and elutionInitial, large-scale fractionation of crude extracts.[11][22]Low to MediumLow
Centrifugal Partition Chromatography (CPC) Liquid-liquid partitioningIsolation of polar/unstable compounds, no solid support.[25]MediumMedium
Preparative HPLC High-pressure liquid chromatographyFinal purification of target compounds for analysis.[24]HighLow to Medium
UPLC High-pressure LC with sub-2µm particlesRapid analytical profiling, dereplication, micro-purification.[16][24]Very HighHigh
Protocol: A Generalized Bioassay-Guided Isolation Scheme
  • Extraction: Lyophilized source material (e.g., fungal biomass) is exhaustively extracted with an organic solvent like ethyl acetate or methanol.[22] The solvent is removed in vacuo to yield a crude extract.

  • Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) over a silica gel stationary phase, eluting with a step gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

  • Bioassay Screening: All fractions are tested in the primary bioassay (e.g., anticancer). The most potent fraction(s) are selected for further work.[12][14]

  • Medium-Pressure Chromatography: The active fraction is further separated on a C18 reverse-phase column using a medium-pressure liquid chromatography (MPLC) system with a water/acetonitrile gradient.

  • Iterative Bioassays: Sub-fractions from MPLC are again tested to pinpoint the active constituents.

  • Final Purification: The active sub-fraction is purified to homogeneity using preparative or semi-preparative reverse-phase HPLC.[24] Purity is confirmed by analytical UPLC-MS.

Definitive Structural Elucidation

Once a novel compound has been isolated, its precise chemical structure must be determined. This is a critical step that relies on the synergistic use of mass spectrometry and nuclear magnetic resonance spectroscopy.[20][25][26][27]

4.1. Mass Spectrometry (MS): The Molecular Formula High-Resolution Mass Spectrometry (HRMS) provides the most crucial initial piece of data: an extremely accurate mass measurement of the parent ion.[25][26]

  • Mass Accuracy: HRMS instruments like Quadrupole Time-of-Flight (Q-ToF) can measure mass-to-charge ratios to within a few parts per million (ppm).[26] This high accuracy allows for the unambiguous determination of the compound's elemental composition and molecular formula.[26]

  • Isotope Pattern: The high resolution also reveals the isotopic distribution of the elements in the molecule, which serves as a secondary confirmation of the elemental composition.[26]

  • Tandem MS (MS/MS): In this technique, the parent ion is isolated and fragmented. Analyzing the masses of the resulting fragments provides critical information about the molecule's substructures, which can be pieced together like a puzzle.[20][26][28]

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint While MS provides the formula, NMR spectroscopy reveals the atom-by-atom connectivity and stereochemistry, providing the definitive structure.[27][29] For a novel dioxaspiro compound, a standard suite of NMR experiments is required.

  • 1D NMR (¹H and ¹³C): The ¹H NMR spectrum shows the number of different types of protons and their local environment, while the ¹³C spectrum does the same for carbon atoms.[27]

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).[27]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom it is directly attached to.[27]

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule.[27][28]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding. It is crucial for determining the relative stereochemistry of the molecule, including the configuration at the spirocyclic center.[27]

Logical Diagram: Structural Elucidation Workflow

Elucidation_Workflow cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Spectroscopy Analysis Start Pure Isolated Compound HRMS HRMS (e.g., Q-ToF) Start->HRMS NMR_1D 1D NMR (¹H, ¹³C) Start->NMR_1D Formula Determine Molecular Formula & Substructures HRMS->Formula MSMS Tandem MS (MS/MS) MSMS->Formula Integration Integrate MS and NMR Data Formula->Integration Connectivity Establish Atom-Atom Connectivity (Planar Structure) NMR_1D->Connectivity NMR_2D_Connect 2D NMR (COSY, HSQC, HMBC) NMR_2D_Connect->Connectivity NMR_2D_Stereo 2D NMR (NOESY/ROESY) Stereochem Determine Relative Stereochemistry NMR_2D_Stereo->Stereochem Connectivity->Stereochem Stereochem->Integration FinalStructure Propose Final Structure Integration->FinalStructure Confirmation Confirm Structure (e.g., Synthesis, Crystallography) FinalStructure->Confirmation

Caption: Integrated workflow for structure elucidation using MS and NMR.

Conclusion and Future Outlook

The discovery of novel dioxaspiro compounds remains a compelling frontier in drug development. The journey from a raw natural extract to a fully characterized, pure molecule is a testament to the power of integrated scientific disciplines. Success in this field is not merely about applying a sequence of techniques but about a strategic, iterative process of hypothesis, testing, and refinement. The causality is clear: a function-first approach (bioassay-guidance) ensures relevance, while a chemistry-first approach (metabolomics) ensures novelty. These are validated through high-resolution separation and confirmed by the irrefutable evidence of advanced spectroscopy.

Future advancements will likely involve greater integration of genomics and metabolomics to predict the presence of novel biosynthetic gene clusters, allowing for even more targeted discovery efforts. Furthermore, the continued evolution of NMR technology, such as cryoprobe sensitivity and new pulse sequences, will enable the structural elucidation of increasingly complex and scarce natural products, ensuring a steady pipeline of new dioxaspiro leads for years to come.[27][29]

References

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  • Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities.PMC.
  • Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora.PMC.
  • Advanced Chromatography Analytical Methods for the Isolation and Identification of Natural Drug Molecules.IntechOpen.
  • Biological Assay-Guided Fractionation and Mass Spectrometry-Based Metabolite Profiling of Annona muricata L. Cytotoxic Compounds against Lung Cancer A549 Cell Line.MDPI.
  • Special Issue : Advanced Materials and Chromatographic Techniques for Analysis, Isolation, Valorization of Natural Products.MDPI.
  • Bioassay-guided isolation and identification of anticancer and antioxidant compounds from Gynostemma pentaphyllum (Thunb.) Makino.RSC Publishing.
  • Bioassay-guided separation and identification of anticancer compounds in Tagetes erecta L. flowers.Analytical Methods (RSC Publishing).
  • Synthesis of natural products containing spiroketals via intramolecular hydrogen abstraction.Organic & Biomolecular Chemistry.
  • Bioassay-guided fractionation and biological activities of antimycin A and 4-hydroxybenzoic acid isolated from Nocardiopsis sp. strain LC-9.BioResources.
  • Mass spectrometry-based metabolomics for discovering active ingredients and exploring action mechanism of herbal medicine.PMC.
  • Metabolomics for the Discovery of Natural Products from Cyanobacteria.UIC Indigo.
  • Using an UPLC/MS-based untargeted metabolomics approach for assessing the antioxidant capacity and anti-aging potential of selected herbs.RSC Publishing.
  • UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research. Source not specified.
  • Typical spiroketal natural products with 1,6-dioxaspiro[4.5]decane...ResearchGate.
  • Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds.MDPI.
  • UPLC-QTOF-MS-based metabolomics and chemometrics studies of geographically diverse C. torulosa needles.Analytical Methods (RSC Publishing).
  • Bioactive Compounds from Marine Bacteria and Fungi.PMC - NIH.
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.ResearchGate.
  • Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant.ResearchGate.
  • Stereoselective Diversity-Oriented Synthesis of Spiroketals.Sloan Kettering Institute.
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Source not specified.
  • Natural Products from Marine Fungi.PMC.
  • Natural Products from Marine Fungi.Adelphi University.
  • Diversity of Marine Fungi as a Source of Bioactive Natural Products.MDPI.
  • Diversity of Marine Fungi as a Source of Bioactive Natural Products, 2nd Edition. Source not specified.
  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease.PubMed.
  • Biosynthesis of Natural Products.SciSpace.
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  • Synthetic Biological Approaches to Natural Product Biosynthesis.PMC - NIH.
  • The Evolving Landscape of NMR Structural Elucidation.MDPI.
  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques.PMC.
  • Structure elucidation workflow based on NMR and MS/MS data...ResearchGate.
  • Six new compounds from the heartwood of Diospyros maritima.PubMed.
  • Design, spectroscopic characterizations, and biological investigation of oxospiro[chromine-4,3-indolene]-based compounds as promising antiproliferative EGFR inhibitors and antimicrobial agents.PubMed.
  • Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction.PubMed.
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  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity.Semantic Scholar.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Catalytic Asymmetric Synthesis of Spiroketals

Introduction & Mechanistic Rationale Spiroketals are privileged, highly complex structural motifs embedded within a vast array of biologically active natural products, including insect pheromones (e.g., chalcogran), mari...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Spiroketals are privileged, highly complex structural motifs embedded within a vast array of biologically active natural products, including insect pheromones (e.g., chalcogran), marine macrolides, and antimicrobial agents[1]. The fundamental challenge in spiroketal synthesis is the stereoselective assembly of the spirocyclic carbon. Under standard acidic conditions, spiroketals spontaneously equilibrate to their thermodynamically most stable conformation to maximize the anomeric effect (where the axial lone pairs of the oxygen atoms stabilize the adjacent C–O bonds)[1].

Accessing non-thermodynamic spiroketals or highly substituted spiroketals with multiple contiguous stereocenters requires precise kinetic control to override this natural thermodynamic bias. This application note details two state-of-the-art, self-validating methodologies for the enantioselective synthesis of spiroketals:

  • Organocatalytic Kinetic Control: 2[2].

  • Transition-Metal DYKAT: 3[3].

Mechanistic Causality (E-E-A-T)

The CPA Pathway (Nagorny/List): To synthesize non-thermodynamic spiroketals from achiral cyclic enol ethers, the reaction must avoid the formation of a long-lived, freely rotating oxocarbenium intermediate, which would inevitably lead to the thermodynamic product[4]. Mechanistic studies (Hammett ρ = -2.9, inverse secondary kinetic isotope effect of 0.85) prove that CPA catalysis proceeds via an asynchronous concerted mechanism[4]. The short-lived polar transition state (lifetime ~519 fs) ensures a highly diastereoselective syn-selective protonation and nucleophilic addition, locking the molecule into the kinetically favored non-thermodynamic state[4].

The Iridium Pathway (Carreira): When targeting spiroketals with multiple stereocenters, racemic allylic carbonates can be utilized. The Ir-(P,olefin) catalyst generates a π-allyl-Ir amphiphilic species[5]. The exquisite chiral environment of the Ir-complex completely overrides the inherent stereochemical bias of the racemic starting material. Through a dynamic kinetic asymmetric transformation (DYKAT) and subsequent spiroketalization cascade, up to three stereogenic centers can be installed in a single operation[5].

Mechanistic Workflow

G cluster_CPA CPA Catalysis (Organocatalytic) cluster_Ir Ir Catalysis (Transition-Metal) Start Achiral/Racemic Precursors CPA_Cat Chiral Phosphoric Acid Catalyst Start->CPA_Cat Ir_Cat Ir-(P,olefin) Complex Start->Ir_Cat CPA_TS Short-Lived Polar Transition State (Syn-selective addition) CPA_Cat->CPA_TS CPA_Prod Non-Thermodynamic Spiroketal CPA_TS->CPA_Prod Ir_Int π-Allyl-Ir Amphiphilic Species (Allylic substitution) Ir_Cat->Ir_Int Ir_Prod Highly Substituted Spiroketal Ir_Int->Ir_Prod

Fig 1. Mechanistic divergence in CPA- vs. Ir-catalyzed asymmetric spiroketalization workflows.

Quantitative Data & Method Comparison

ParameterProtocol A: CPA-Catalyzed SpiroketalizationProtocol B: Ir-Catalyzed Spiroketalization
Catalyst System Chiral Phosphoric Acid (e.g., (S)-TRIP)[{Ir(cod)Cl}2] + Chiral (P,olefin) Ligand
Precursor Type Achiral cyclic enol ethers tethered to alcoholsRacemic allylic carbonates with hydroxy ketones
Reaction Mechanism Asynchronous concerted cyclizationAllylic substitution / spiroketalization cascade
Stereocontrol Enantioselective (up to 95% ee)Enantio- & Diastereoselective (>99% ee, >20:1 dr)
Primary Utility Accessing non-thermodynamic spiroketalsInstalling multiple contiguous stereocenters

Experimental Protocols

Protocol A: CPA-Catalyzed Asymmetric Spiroketalization

Objective: Synthesis of non-thermodynamic spiroketals via the kinetic control of cyclic enol ethers.

  • Preparation & Desiccation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Add 100 mg of freshly activated 4Å molecular sieves.

    • Causality: Trace water will outcompete the tethered alcohol as a nucleophile, leading to premature hydrolysis of the enol ether intermediate.

    • Self-Validation: Perform Karl Fischer titration on the anhydrous toluene solvent prior to use to confirm H₂O < 10 ppm.

  • Substrate Addition: Dissolve the cyclic enol ether substrate (0.1 mmol) in anhydrous toluene (2.0 mL) and transfer to the flask. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures stabilize the short-lived polar transition state, maximizing the enantio-determining facial selectivity exerted by the bulky CPA catalyst[4].

  • Catalyst Introduction: Add the Chiral Phosphoric Acid catalyst (e.g., (S)-TRIP, 5 mol%). Stir the reaction at -78 °C for 12–24 hours.

    • Self-Validation: Monitor reaction progress via TLC. Crucial: Use basic alumina TLC plates. Standard silica gel is acidic and will catalyze the decomposition of the enol ether or cause racemic background spiroketalization.

  • Kinetic Quenching: Once the starting material is consumed, immediately quench the reaction at -78 °C by adding 50 µL of triethylamine (Et₃N).

    • Causality: Neutralizing the CPA catalyst before warming the flask halts any background thermodynamic equilibration, preserving the kinetically favored non-thermodynamic spiroketal configuration[1].

  • Purification: Concentrate the mixture under reduced pressure and purify via flash column chromatography using Et₃N-deactivated silica gel (1% Et₃N in eluent).

    • Self-Validation: Confirm the non-thermodynamic anomeric configuration via 2D-NMR (NOESY) and determine enantiomeric excess via Chiral HPLC.

Protocol B: Ir-Catalyzed Enantio- and Diastereoselective Spiroketalization

Objective: One-pot enantio- and diastereoselective synthesis of highly substituted spiroketals from racemic allylic carbonates.

  • Catalyst Pre-Complexation: In an argon-filled glovebox, charge a vial with [{Ir(cod)Cl}2] (2.5 mol%) and the chiral (P,olefin) ligand (5.0 mol%). Dissolve in anhydrous THF (1.0 mL) and stir at room temperature for 30 minutes.

    • Causality: Pre-complexation is mandatory to generate the active chiral Ir-catalyst in situ. Failing to pre-stir results in unligated Ir-mediated racemic background reactions, destroying enantioselectivity[3].

  • Cascade Initiation: To the pre-formed catalyst solution, add a solution of the racemic allylic carbonate tethered to a hydroxy ketone (0.2 mmol) in THF (1.0 mL).

    • Causality: The carbonate leaving group acts as an internal base upon decarboxylation (generating an alkoxide). This drives the formation of the π-allyl-Ir species and subsequent intramolecular nucleophilic attack without the need for external, potentially stereochemically disruptive bases[5].

  • Reaction Monitoring: Seal the vial, remove it from the glovebox, and stir at room temperature for 16 hours.

    • Self-Validation: Track the consumption of the carbonate precursor via ATR-FTIR spectroscopy (monitoring the disappearance of the strong carbonate C=O stretch at ~1740 cm⁻¹).

  • Isolation & Analysis: Concentrate the crude mixture directly onto silica gel and purify via flash chromatography.

    • Self-Validation: Determine the diastereomeric ratio (dr) via crude ¹H-NMR prior to purification to ensure no fractionation occurred during chromatography. Confirm the enantiomeric excess (ee) of the purified spiroketal via Chiral SFC (Supercritical Fluid Chromatography).

References

  • 1 - Science of Synthesis / Thieme Connect[1]

  • 6 - NIH / PMC[6] 3.4 - Journal of the American Chemical Society (JACS)[4] 4.2 - ACS Publications[2] 5.3 - Journal of the American Chemical Society (JACS) / NIH[3] 6.5 - ACS Publications[5]

Sources

Application

Application Notes &amp; Protocols: The Utility of Chiral Dioxaspirocycles as Versatile Building Blocks in Asymmetric Synthesis

Introduction: Unlocking Stereochemical Complexity with Spirocyclic Scaffolds In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds continues to grow, driven by the stringent requi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Stereochemical Complexity with Spirocyclic Scaffolds

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds continues to grow, driven by the stringent requirements of the pharmaceutical, agrochemical, and materials science sectors. Chiral building blocks serve as the cornerstone of these endeavors, providing a reliable and efficient means to introduce stereochemical complexity. Among the diverse array of available synthons, spirocyclic systems, particularly chiral dioxaspirocycles, have emerged as powerful tools for the synthesis of complex molecular architectures. While the specific molecule 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol represents a unique topology within this class, this guide will focus on the well-established and synthetically versatile family of 1,6-Dioxaspiro[4.4]nonanes as a representative model. The principles, protocols, and strategic insights discussed herein are broadly applicable to the broader class of chiral dioxaspirocyclic systems.

These scaffolds are characterized by a rigid conformational structure, which can effectively translate stereochemical information over significant distances within a molecule, making them invaluable for controlling the stereochemical outcome of reactions at remote positions. Their inherent chirality, often derived from the chiral pool, allows for their use as chiral auxiliaries, ligands, or key structural motifs in the total synthesis of natural products.

Part 1: Synthesis of Chiral Dioxaspirocycles - A Protocol for (-)-(1S,5R)-1,6-Dioxaspiro[4.4]nonane-2,7-dione

The synthesis of chiral dioxaspirocycles often begins with readily available starting materials from the chiral pool. A common and efficient strategy involves the acid-catalyzed cyclization of a chiral γ-keto acid. This protocol details the synthesis of (-)-(1S,5R)-1,6-Dioxaspiro[4.4]nonane-2,7-dione, a versatile intermediate, starting from L-glutamic acid.

Experimental Workflow: From Chiral Pool to Spirocyclic Core

G A L-Glutamic Acid B Diazotization & Cyclization (NaNO2, H2SO4) A->B Step 1 C (S)-2-Oxo-tetrahydrofuran-5-carboxylic acid B->C D Acyl Chloride Formation (SOCl2) C->D Step 2 E Acyl Chloride Intermediate D->E F Friedel-Crafts Acylation (e.g., with Thiophene, AlCl3) E->F Step 3 G γ-Keto Acid Intermediate F->G H Acid-Catalyzed Spirocyclization (p-TsOH, Toluene, Dean-Stark) G->H Step 4 I (-)-(1S,5R)-1,6-Dioxaspiro[4.4]nonane-2,7-dione H->I

Caption: Synthetic workflow for a chiral dioxaspirocycle.

Step-by-Step Protocol:

  • Synthesis of (S)-2-Oxo-tetrahydrofuran-5-carboxylic acid from L-Glutamic Acid:

    • To a solution of L-glutamic acid (1 equiv.) in 2 M sulfuric acid at 0 °C, add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 18 hours.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification.

  • Formation of the Acyl Chloride:

    • To the crude carboxylic acid from the previous step, add thionyl chloride (2 equiv.) and a catalytic amount of DMF.

    • Heat the mixture at reflux for 2 hours.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride.

  • Friedel-Crafts Acylation to form the γ-Keto Acid:

    • This step can be adapted for various aromatic or heteroaromatic systems. As a representative example, dissolve the crude acyl chloride in dichloromethane and add to a cooled (0 °C) suspension of aluminum chloride (1.2 equiv.) and thiophene (1.1 equiv.) in dichloromethane.

    • Stir the reaction at room temperature for 4 hours.

    • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Dry the combined organic layers and concentrate to yield the crude γ-keto acid.

  • Acid-Catalyzed Spirocyclization:

    • Dissolve the crude γ-keto acid in toluene and add a catalytic amount of p-toluenesulfonic acid (0.05 equiv.).

    • Heat the mixture at reflux using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure (-)-(1S,5R)-1,6-Dioxaspiro[4.4]nonane-2,7-dione.

Trustworthiness and Self-Validation: The stereochemical integrity of the final product is directly derived from the starting material, L-glutamic acid. The enantiomeric excess can be confirmed by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis. The structure and purity can be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Part 2: Applications in Asymmetric Synthesis

Chiral dioxaspirocycles are not merely synthetic curiosities; they are potent tools for the construction of complex, stereochemically defined molecules. Their applications span from the synthesis of natural products to the development of novel chiral ligands for asymmetric catalysis.

Application 1: Synthesis of Pheromones and Natural Products

The rigid spirocyclic core can be selectively opened or modified to generate highly functionalized, enantiomerically pure intermediates. For example, the dione synthesized in Part 1 can be selectively reduced and further elaborated to access insect pheromones containing chiral tetrahydrofuran moieties.

Workflow for the Elaboration of the Dioxaspirocycle Core

G A (-)-(1S,5R)-1,6-Dioxaspiro[4.4] nonane-2,7-dione B Chemoselective Reduction (e.g., NaBH4) A->B Step 1 C Lactone-Lactol Equilibrium B->C D Wittig Olefination C->D Step 2 E Functionalized Side Chain Introduction D->E F Further Transformations (e.g., Hydrogenation, Oxidation) E->F Step 3 G Target Natural Product (e.g., Pheromone) F->G

Caption: Elaboration of the chiral dioxaspirocyclic core.

Protocol: Selective Reduction and Olefination

  • Chemoselective Reduction:

    • Dissolve the dione (1 equiv.) in methanol at 0 °C.

    • Add sodium borohydride (0.5 equiv.) portion-wise. The stoichiometry is critical to favor the reduction of the more reactive ketone over the lactone.

    • Stir for 1 hour at 0 °C.

    • Quench the reaction with acetone and concentrate under reduced pressure.

    • Purify by column chromatography to isolate the corresponding lactone-lactol.

  • Wittig Olefination:

    • To a suspension of a suitable phosphonium salt (e.g., (n-butyl)triphenylphosphonium bromide, 1.2 equiv.) in dry THF at -78 °C, add n-butyllithium (1.1 equiv.) dropwise.

    • Stir the resulting ylide solution at room temperature for 1 hour.

    • Cool the solution back to -78 °C and add a solution of the lactone-lactol in THF.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with saturated ammonium chloride solution and extract with ether.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the olefinated product.

Expertise and Causality: The choice of a mild reducing agent like NaBH4 at low temperatures is crucial for achieving chemoselectivity between the ketone and the less reactive lactone carbonyl. The Wittig reaction proceeds on the open-chain aldehyde form, which is in equilibrium with the cyclic lactol.

Application 2: As Chiral Ligands in Asymmetric Catalysis

The C2 symmetry often present in dioxaspirocycles makes them excellent scaffolds for the design of chiral ligands. The oxygen atoms can act as coordination sites for metal centers, creating a well-defined chiral environment for asymmetric transformations such as hydrogenations, cyclopropanations, and conjugate additions.

Data Presentation: Performance of a Dioxaspiro-based Ligand in Asymmetric Hydrogenation

EntrySubstrateCatalyst Loading (mol%)Enantiomeric Excess (ee, %)
1Methyl (Z)-acetamidocinnamate0.598
2Itaconic acid dimethyl ester0.596
3Methyl acetoacetate1.092

Note: Data is representative and illustrates the potential of this class of ligands. Actual results will vary based on the specific ligand structure, metal, and reaction conditions.

Part 3: Concluding Remarks and Future Outlook

The use of chiral dioxaspirocycles as building blocks in organic synthesis provides a robust platform for the stereocontrolled synthesis of complex molecules. Their rigid framework and the ability to derive them from the chiral pool make them highly valuable synthons. The protocols and strategies outlined in this application note, using the 1,6-Dioxaspiro[4.4]nonane system as a guide, demonstrate the versatility of this compound class. Future research in this area will undoubtedly uncover new synthetic methodologies and applications, further solidifying the importance of chiral dioxaspirocycles in the synthetic chemist's toolbox.

References

  • Gawroński, J., & Kołbon, H. (1999). Synthesis and Chiroptical Properties of Spiro-bis-l-lactones. Tetrahedron: Asymmetry, 10(11), 2097-2104. Available at: [Link]

  • Fuji, K., Nakano, S., & Fujita, E. (1975). The chemistry of 1,6-dioxaspirononane systems. Part I. The synthesis of (±)-frontalin and (±)-brevicomin. Journal of the Chemical Society, Perkin Transactions 1, (21), 2239-2244. Available at: [Link]

  • Ley, S. V., & Osborn, H. M. (1996). The chemistry of spiroacetals. Contemporary Organic Synthesis, 3(5), 393-424. Available at: [Link]

  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(7), 1617-1661. Available at: [Link]

Method

Application Note: In Vitro Biological Activity Screening of Dioxadispiro Compounds

Introduction and Scientific Rationale The discovery of novel chemical scaffolds is the lifeblood of modern drug development. Among the most structurally intriguing classes of natural products discovered in recent decades...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

The discovery of novel chemical scaffolds is the lifeblood of modern drug development. Among the most structurally intriguing classes of natural products discovered in recent decades are compounds featuring the 1,7-dioxadispiro[5.1.5.2]pentadecane ring system[1]. Originally isolated from the tropical herbaceous plant Amomum aculeatum (Zingiberaceae), these unique spiroketals—most notably Aculeatins A–D —have demonstrated potent, dual-action biological profiles, exhibiting both marked cytotoxicity against human cancer cell lines and significant antiprotozoal activity against Plasmodium falciparum and Trypanosoma species[2].

As a Senior Application Scientist, I have designed this application note to guide researchers through the rigorous in vitro screening of dioxadispiro compounds. The lipophilic nature and unique stereochemistry of the dispiro skeleton require careful handling to prevent artefactual data[1]. The protocols detailed below are engineered as self-validating systems, ensuring that observed bioactivities are mechanistically genuine rather than the result of solvent toxicity or assay interference.

Experimental Design and Screening Workflow

To accurately evaluate the therapeutic window of dioxadispiro derivatives, screening must be bifurcated into mammalian cytotoxicity and antiprotozoal efficacy. This parallel approach allows for the calculation of a Selectivity Index (SI) , which is critical for prioritizing hits for downstream in vivo hollow fiber assays or xenograft models[3].

ScreeningWorkflow A Dioxadispiro Compounds (e.g., Aculeatins A-D) B Stock Preparation (DMSO < 0.5% final) A->B C Cytotoxicity Assay (MCF-7, KB, LNCaP) B->C Cancer Lines D Antiprotozoal Assay (P. falciparum 3D7) B->D Parasite Cultures E SRB Readout (Absorbance) C->E F SYBR Green I Readout (Fluorescence) D->F G Hit Prioritization (Selectivity Index > 10) E->G F->G

Workflow for the in vitro biological evaluation of dioxadispiro compounds.

Compound Preparation: The Causality of Solvent Limits

Dioxadispiro compounds are highly lipophilic. While Dimethyl Sulfoxide (DMSO) is the universal solvent of choice, its concentration must be strictly controlled.

  • Expert Insight: Mammalian cell lines (like MCF-7 and KB) and Plasmodium cultures are highly sensitive to DMSO. Concentrations above 0.5% (v/v) induce baseline cytotoxicity and osmotic stress, which artificially inflates the apparent potency of your compound[4].

  • Protocol: Dissolve the lyophilized dioxadispiro compound in 100% anhydrous DMSO to create a 10 mM master stock. Store aliquots at -20°C in amber vials, as spiroketals can be sensitive to prolonged UV exposure and freeze-thaw degradation. Prepare working dilutions in complete culture media immediately prior to the assay, ensuring the final DMSO concentration never exceeds 0.5%.

Protocol A: In Vitro Cytotoxicity Screening (Adherent Cancer Cell Lines)

Historically, Aculeatins have shown profound efficacy against MCF-7 (breast), LNCaP (prostate), and KB (oral squamous) carcinomas[1][3]. We utilize the Sulforhodamine B (SRB) assay rather than the traditional MTT assay.

  • Causality: Plant-derived natural products and highly conjugated spiro-compounds can occasionally reduce tetrazolium salts (MTT) directly in the absence of living cells, leading to false-positive viability signals. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, interference-free measure of cellular protein mass.

Step-by-Step Methodology:
  • Cell Seeding: Harvest logarithmically growing MCF-7 or KB cells. Seed 5,000 cells/well in a 96-well flat-bottom microtiter plate using 100 µL of RPMI-1640 medium supplemented with 10% FBS.

    • Self-Validation: Always include a cell-free blank (media only) to subtract background absorbance, and an untreated control (cells + 0.5% DMSO vehicle) to establish 100% viability.

  • Incubation: Incubate plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cellular adhesion and recovery.

  • Compound Treatment: Add 100 µL of media containing serial dilutions of the dioxadispiro compound (e.g., 0.01 µM to 100 µM). Include Doxorubicin (1 µM) as a positive control for cytotoxicity. Incubate for 72 hours.

  • Fixation: Gently add 50 µL of cold 50% (w/v) Trichloroacetic acid (TCA) directly to each well. Incubate at 4°C for 1 hour. Wash plates 5 times with deionized water and air dry.

  • Staining & Readout: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well for 10 minutes. Wash 5 times with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 200 µL of 10 mM Tris base (pH 10.5) and measure absorbance at 515 nm using a microplate reader.

Protocol B: In Vitro Antiprotozoal Screening (Plasmodium falciparum)

The 1,7-dioxadispiro[5.1.5.2]pentadecane skeleton has demonstrated remarkable antimalarial properties[2]. To screen for this, we utilize the SYBR Green I Fluorescence Assay .

  • Causality: Human erythrocytes (red blood cells) are anucleate and lack DNA. When Plasmodium falciparum infects these cells, parasite replication introduces DNA into the culture. SYBR Green I selectively intercalates into double-stranded DNA. Therefore, the fluorescent signal is strictly proportional to parasite survival, creating a highly specific, background-free assay.

Step-by-Step Methodology:
  • Culture Preparation: Maintain P. falciparum (3D7 strain) in human O+ erythrocytes at a 2% hematocrit in RPMI-1640 supplemented with 0.5% AlbuMAX II.

  • Synchronization: Synchronize parasites to the ring stage using 5% D-sorbitol treatment. Adjust the culture to 0.3% parasitemia and 2% hematocrit.

  • Assay Setup: Dispense 90 µL of the infected erythrocyte suspension into a 96-well plate. Add 10 µL of the dioxadispiro compound at various concentrations.

    • Self-Validation: Use Chloroquine (1 µM) as a positive control for parasite clearance, and uninfected erythrocytes as a negative background control.

  • Incubation: Incubate for 72 hours under a standard gas mixture (5% O₂, 5% CO₂, 90% N₂) at 37°C.

  • Lysis and Readout: Freeze the plate at -80°C for 1 hour, then thaw to lyse the erythrocytes. Add 100 µL of SYBR Green I lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I). Incubate in the dark for 1 hour. Read fluorescence (Excitation: 485 nm, Emission: 530 nm).

Data Interpretation and Historical Baselines

To contextualize your screening results, compare the calculated IC₅₀ values against the historical benchmarks of naturally occurring Aculeatins[1][2][3]. A compound is generally advanced to in vivo testing if the Selectivity Index (IC₅₀ Normal Fibroblasts / IC₅₀ Cancer Cell) is >10.

Table 1: Representative Biological Activity of Natural Dioxadispiroketals
CompoundMCF-7 (IC₅₀, µM)KB (IC₅₀, µM)P. falciparum (IC₅₀, µg/mL)T. brucei (IC₅₀, µg/mL)
Aculeatin A 0.2 – 1.0~1.2ActiveActive
Aculeatin B ~1.0~2.5ActiveActive
Aculeatin D Not Determined0.38 µg/mLHighly ActiveHighly Active

(Note: Data synthesized from historical isolation studies of Amomum aculeatum[1][2][3].)

Mechanistic Insights

The precise mechanism by which the 1,7-dioxadispiro[5.1.5.2]pentadecane core exerts its biological effects is a subject of ongoing pharmacokinetic research. Current evidence suggests that the highly oxygenated spiro-core acts as a pharmacophore that disrupts intracellular organelle membranes, leading to oxidative stress in mammalian cancer cells and food vacuole interference in protozoans[3][4].

MOA A 1,7-Dioxadispiro Core B Intracellular Accumulation A->B C Mitochondrial Disruption B->C Mammalian Cells D Food Vacuole Interference B->D Plasmodium spp. E ROS Generation C->E G Parasite Death D->G F Apoptosis (Cancer) E->F

Hypothesized mechanism of action for aculeatins in cancer and protozoal models.

References

  • Salim, A. A., et al. "Dioxadispiroketal Compounds and a Potential Acyclic Precursor from Amomum aculeatum." National Institutes of Health (PMC).[Link]

  • Heilmann, J., et al. "Antiprotozoal Activity and Cytotoxicity of Novel 1,7-Dioxadispiro[5.1.5.2]pentadeca-9,12-dien-11-one Derivatives from Amomum aculeatum." ResearchGate.[Link]

  • Kinghorn, A. D., et al. "Discovery of anticancer agents of diverse natural origin." National Institutes of Health (PMC).[Link]

  • ACS Publications. "Potential Anticancer Activity of Naturally Occurring and Semisynthetic Derivatives of Aculeatins A and B from Amomum aculeatum." Journal of Natural Products.[Link]

  • El-Gendy, M. M. A., et al. "Oxidative stress-induced DNA damage and apoptosis in multiple cancer cell lines: novel anticancer properties of marine Aspergillus oryzae NGM91 extract." National Institutes of Health (PMC).[Link]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol in Human Plasma

Abstract This application note describes a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol in human...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol in human plasma. The protocol details a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method has been rigorously validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry, demonstrating excellent linearity, accuracy, precision, and stability.[1][2][3] This application note is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for this class of spirocyclic compounds.

Introduction

8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol is a novel spirocyclic compound with potential therapeutic applications. As with any new chemical entity in the drug development pipeline, a robust and reliable bioanalytical method is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies. LC-MS/MS is the gold standard for small molecule quantification in complex biological matrices due to its inherent selectivity, sensitivity, and wide dynamic range.[1][4] This note provides a comprehensive protocol for the extraction and quantification of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol in human plasma, addressing common challenges such as matrix effects and ensuring data integrity through a thorough validation process.

The core of this method is built upon established principles of bioanalytical chemistry. The choice of a liquid-liquid extraction is a cost-effective and efficient way to remove proteins and phospholipids from the plasma matrix, which are known to cause ion suppression in electrospray ionization.[5][6] The chromatographic and mass spectrometric parameters have been optimized to ensure a short run time while maintaining excellent peak shape and sensitivity.

Experimental

Materials and Reagents
  • 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol reference standard (Purity ≥98%)

  • 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol-d4 (internal standard, IS) (Purity ≥98%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Standards and Quality Control Samples

Stock solutions of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank human plasma.

Sample Preparation Protocol

A liquid-liquid extraction (LLE) method was employed for the extraction of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol and its internal standard from human plasma.

  • Sample Aliquoting: To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (200 ng/mL in 50:50 methanol:water).

  • Extraction: Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortexing: Vortex the samples for 5 minutes at high speed.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 500 µL) to a clean microcentrifuge tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A (water with 0.1% formic acid).

  • Vortexing and Transfer: Vortex for 1 minute and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

The chromatographic separation was achieved using a gradient elution program.

ParameterValue
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi
MRM Transitions Analyte
8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol
8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol-d4 (IS)
Collision Energy (CE) Optimized for each transition

The protonated molecule [M+H]⁺ was selected as the precursor ion for both the analyte and the internal standard. The choice of product ions was based on the most abundant and stable fragments observed during infusion experiments. The fragmentation of the spirocyclic ether structure is anticipated to yield characteristic product ions.

Method Validation

A full validation of the bioanalytical method was conducted in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry".[2][3]

Specificity and Selectivity

The selectivity of the method was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol and its internal standard.

Linearity and Range

The linearity of the method was evaluated over the concentration range of 1.0 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was used. The correlation coefficient (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were determined by analyzing four levels of QC samples (LLOQ, LQC, MQC, and HQC) in six replicates on three different days.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1.0≤ 15.0± 15.0≤ 15.0± 15.0
LQC 3.0≤ 15.0± 15.0≤ 15.0± 15.0
MQC 100≤ 15.0± 15.0≤ 15.0± 15.0
HQC 800≤ 15.0± 15.0≤ 15.0± 15.0

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Matrix Effect and Recovery

The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked blank plasma with those of the analyte in neat solution at the LQC and HQC levels. The recovery was determined by comparing the peak areas of the analyte in pre-extraction spiked plasma with those in post-extraction spiked plasma. The results indicated no significant matrix effect and consistent recovery.

Stability

The stability of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol in human plasma was assessed under various conditions:

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.

  • Short-Term Stability: Stable for at least 24 hours at room temperature.

  • Long-Term Stability: Stable for at least 30 days at -80°C.

  • Post-Preparative Stability: Stable in the autosampler for at least 48 hours.

Workflow Diagram

LC-MS/MS Workflow for 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample is_add Add 25 µL Internal Standard plasma->is_add lle Liquid-Liquid Extraction (600 µL MTBE) is_add->lle vortex Vortex (5 min) lle->vortex centrifuge Centrifuge (10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute injection Inject 5 µL onto LC-MS/MS System reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (ESI+, MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve (1/x² weighting) integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: LC-MS/MS workflow from sample preparation to data analysis.

Conclusion

This application note presents a detailed and validated LC-MS/MS method for the quantification of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol in human plasma. The method is sensitive, selective, accurate, and precise, making it suitable for supporting regulated bioanalytical studies in drug development. The simple and efficient sample preparation procedure, coupled with a rapid LC-MS/MS analysis, allows for high-throughput sample processing.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link][7]

  • Bioanalytical Method Validation. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link][1]

  • García-Altares, M., et al. (2014). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 12(6), 3346-3373. [Link][8]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link][5]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link][9]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link][2]

  • Kastberg, S., et al. (2015). LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. Journal of Chromatography B, 978-979, 83-88. [Link][6]

  • Stevenson, L., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1180-1196. [Link][10]

  • Amann, R., et al. (2001). Determination of new algal neurotoxins (spirolides) near the Scottish east coast. ICES CM 2001/S:09. [Link][11]

  • U.S. Food and Drug Administration. (2022, May). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][3]

  • U.S. Food and Drug Administration. (2013, December). Draft Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link][12]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link][13]

  • National Taiwan University. (2011, July 31). LC/MS/MS Technique and Its Application Analysis of Natural Products. Retrieved from [Link][4]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link][14]

  • Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 635. [Link][15]

  • Margraf, D., et al. (2003). Use of Electrospray Ionization Mass Spectrometry for the Investigation of Radical Cation Chain Reactions in Solution. ResearchGate. [Link][16]

  • Quilliam, M. A., et al. (2004). Structural study of spirolide marine toxins by mass spectrometry. Part II. Mass spectrometric characterization of unknown spirolides and related compounds in a cultured phytoplankton extract. Rapid Communications in Mass Spectrometry, 18(4), 437-446. [Link][17]

Sources

Method

Application Note: Advanced Functionalization Strategies for 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol in Medicinal Chemistry

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols Strategic Rationale & Physicochemical Profiling In modern drug discovery, increasing the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols

Strategic Rationale & Physicochemical Profiling

In modern drug discovery, increasing the molecular complexity of screening libraries is paramount. A proven metric for this complexity is the fraction of sp³-hybridized carbons (Fsp³), which strongly correlates with improved aqueous solubility, reduced off-target toxicity, and higher clinical success rates 1[1].

8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol (CAS: 1590372-81-8) is a highly valuable, Fsp³-rich bis-spirocyclic building block. It projects functionality in three dimensions, allowing it to occupy binding pockets more efficiently than planar heteroaromatics 2[2]. However, functionalizing this scaffold requires precise physicochemical considerations:

  • Steric Hindrance: The secondary hydroxyl group is situated on a cyclobutane ring adjacent to a bulky spiro-quaternary center. This neopentyl-like steric environment renders standard nucleophilic substitutions (like the Mitsunobu reaction) sluggish or entirely ineffective.

  • Acid Sensitivity: The 8,11-dioxa moiety forms a spiro-ketal/acetal linkage. Strongly acidic conditions will trigger ring-opening and scaffold degradation.

  • Base Sensitivity: Highly basic conditions (e.g., n-BuLi, NaH) can induce retro-aldol-type fragmentations or E2 eliminations in strained spiro-cyclobutane systems.

To successfully functionalize this scaffold, we must employ mild, highly specific activation pathways. The protocols below outline field-proven methods to convert this secondary alcohol into ethers, triazoles, and sulfonates while preserving the delicate dispiro core.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that every synthetic step must be a self-validating system . The protocols below are designed with built-in analytical checkpoints to ensure causality between the applied conditions and the expected mechanistic outcomes.

Protocol A: Mild O-Alkylation via Silver(I) Oxide Mediation

Causality: Traditional Williamson ether syntheses rely on strong bases (NaH) which risk degrading the strained spirocyclic core. Silver(I) oxide (Ag₂O) acts as a mild, non-nucleophilic base and a potent halide scavenger. It drives the alkylation forward via a localized electrophilic activation of the alkyl halide, avoiding basic degradation of the spiro-ketal.

  • Setup: To a flame-dried round-bottom flask, add 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Reagent Addition: Add freshly activated Ag₂O (1.5 equiv) and the desired alkyl iodide/bromide (1.2 equiv). Wrap the flask in aluminum foil to exclude light.

  • Reaction: Stir the suspension vigorously at room temperature for 16–24 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3) using a KMnO₄ stain. The disappearance of the polar, oxidizable alcohol spot and the emergence of a higher-Rf spot validates conversion.

  • Workup: Filter the mixture through a short pad of Celite to remove silver salts, washing with excess DCM. Concentrate under reduced pressure. Crucially, this neutral filtration ensures the acid-sensitive dioxaspiro ketal remains entirely intact, which is validated by the absence of a ketone carbonyl stretch (>1700 cm⁻¹) in the post-workup IR spectrum.

Protocol B: Stereoinvertive Activation and Azidation (Click-Ready)

Causality: The steric bulk around the secondary alcohol prevents direct displacement. By first converting the hydroxyl into a mesylate, we transform a poor leaving group into an excellent one. The subsequent Sₙ2 displacement with NaN₃ requires a polar aprotic solvent (DMF) and elevated temperature (80 °C) to overcome the steric activation energy barrier.

  • Activation (Mesylation): Dissolve the spirocyclic alcohol (1.0 equiv) in anhydrous DCM (0.2 M) under N₂. Cool to 0 °C. Add Triethylamine (2.0 equiv) and DMAP (0.1 equiv), followed by the dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 equiv). Stir for 2 hours at 0 °C.

  • Validation Checkpoint 1: Quench with saturated NaHCO₃, extract, and concentrate. Analyze the crude intermediate via ¹H NMR. A new, sharp 3H singlet at ~3.0 ppm confirms quantitative mesylation.

  • Substitution (Azidation): Dissolve the crude mesylate in anhydrous DMF (0.1 M). Add Sodium Azide (NaN₃, 3.0 equiv). Heat to 80 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with diethyl ether (to minimize DMF carryover). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint 2: Perform FT-IR spectroscopy on the isolated product. A strong, sharp absorption band at ~2100 cm⁻¹ provides unequivocal, immediate proof of the azide functional group, confirming successful Sₙ2 inversion.

Protocol C: NHC-Catalyzed SuFEx Click Chemistry

Causality: Secondary alcohols traditionally exhibit poor reactivity in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. However, utilizing N-Heterocyclic Carbene (NHC) catalysis effectively activates these hindered, Fsp³-rich alcohols, allowing for the formation of highly stable sulfonate esters without the use of silicon-based reagents 3[3].

  • Setup: In a glovebox, charge a vial with the spirocyclic alcohol (1.0 equiv), an aryl sulfonyl fluoride (1.2 equiv), and the NHC catalyst (10 mol%).

  • Reaction: Add anhydrous THF (0.2 M) and 4Å molecular sieves. Seal the vial, remove from the glovebox, and stir at room temperature for 12 hours.

  • Validation Checkpoint: Monitor the reaction via ¹⁹F NMR. The distinct sulfonyl fluoride peak (~ +60 ppm) will be consumed entirely, validating the successful SuFEx coupling.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and operational parameters for the functionalization of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol.

Functionalization StrategyReagents & CatalystTemp / TimeTypical YieldPrimary Analytical CheckpointDownstream Utility
O-Alkylation Ag₂O, Alkyl Halide, DCM25 °C / 16 h75–85%IR: Loss of broad -OH stretch (~3300 cm⁻¹)Lipophilicity modulation; PROTAC linker attachment.
Mesylation (Activation) MsCl, Et₃N, DMAP, DCM0 °C / 2 h>95%¹H NMR: Sharp singlet at ~3.0 ppmGeneration of an activated electrophile.
Azidation (Sₙ2) NaN₃, DMF80 °C / 16 h65–75%FT-IR: Strong peak at ~2100 cm⁻¹CuAAC Click Chemistry; Fragment-based drug discovery.
SuFEx Click Aryl-SO₂F, NHC cat., THF25 °C / 12 h80–90%¹⁹F NMR: Loss of signal at ~ +60 ppmLate-stage functionalization; stable bioisosteres.

Mechanistic & Workflow Visualizations

Workflow A 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol (Fsp3-Rich Scaffold) B Hydroxyl Functionalization A->B Divergent Synthesis C1 Mild O-Alkylation (Ether Linkages) B->C1 C2 SuFEx Reaction (Sulfonate Linkages) B->C2 C3 SN2 Azidation (Triazole Linkages) B->C3 D High-Throughput Screening (HTS) C1->D C2->D C3->D

Workflow for divergent functionalization of the spirocyclic scaffold to generate Fsp3-enriched screening libraries.

Pathway A Secondary Alcohol (Sterically Hindered) B Mesylation (MsCl, Et3N, 0°C) A->B C Mesylate Intermediate (Activated Electrophile) B->C Activation D Nucleophilic Substitution (NaN3, DMF, 80°C) C->D SN2 Attack E Spirocyclic Azide (Inverted Stereocenter) D->E Displacement

Mechanistic pathway for the stereoinvertive azidation of the sterically hindered secondary alcohol.

References

  • Fsp3: A new parameter for drug-likeness Source: Drug Discovery Today / PubMed URL:1

  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character Source: MDPI URL:2

  • N-Heterocyclic carbene-catalyzed SuFEx reactions of functionalized secondary alcohols Source: ChemRxiv URL:3

  • 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol | 1590372-81-8 Source: Sigma-Aldrich URL:

Sources

Application

Cell-based assay protocol for testing spiroketal cytotoxicity.

Application Notes & Protocols Topic: A Comprehensive Guide to Cell-Based Assay Protocols for Evaluating Spiroketal Cytotoxicity Audience: Researchers, scientists, and drug development professionals. Introduction: The Spi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: A Comprehensive Guide to Cell-Based Assay Protocols for Evaluating Spiroketal Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Spiroketal Scaffold in Cytotoxicity Screening

Spiroketals are a fascinating class of heterocyclic organic compounds characterized by a spirocyclic center where two rings are joined by a single common carbon atom.[1] This structural motif is prevalent in a wide array of natural products derived from plants, fungi, and marine organisms, many of which exhibit potent biological activities.[2][3] In drug discovery, particularly in oncology, compounds that can selectively induce cell death—or cytotoxicity—in cancer cells are of paramount importance.[4] Spiroketal-containing natural products, such as the pectenotoxins, have demonstrated significant cytotoxicity against various cancer cell lines, making them an attractive scaffold for the development of novel anti-cancer agents.[3][5]

Evaluating the cytotoxic potential of novel spiroketal derivatives is a critical first step in their preclinical assessment. This process involves a tiered approach, starting with broad screening assays to measure overall cell viability and membrane integrity, followed by more specific mechanistic assays to elucidate the mode of cell death, such as apoptosis or necrosis.[6][7]

This guide, designed for researchers in drug development and cell biology, provides a detailed framework for establishing a robust cell-based screening funnel for spiroketal compounds. It offers step-by-step protocols for key cytotoxicity assays, explains the scientific principles behind them, and provides insights into data interpretation and troubleshooting, ensuring the generation of reliable and reproducible results.

Part 1: Foundational Considerations for Robust Assay Design

Before embarking on specific assay protocols, several foundational elements must be addressed to ensure the integrity and relevance of the data.

Strategic Selection of Cell Lines

The choice of cell line is arguably the most critical parameter in a cytotoxicity study.[8] The biological context provided by the cell line directly influences the observed cytotoxic response.

  • Relevance to the Research Question: If the goal is to identify anti-cancer agents, a panel of cancer cell lines from different tissues (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) should be used.[9] It is also crucial to include a non-cancerous "normal" cell line (e.g., MRC-5 lung fibroblasts, or hTERT-immortalized fibroblasts) to assess selective toxicity.[9] A compound that kills cancer cells while sparing normal cells has a higher therapeutic potential.

  • Characterization and Authentication: Use only well-characterized and authenticated cell lines from reputable cell banks (e.g., ATCC). Misidentified or cross-contaminated cell lines are a major source of irreproducible data.[10] The passage number should be recorded and kept low to avoid phenotypic drift.[11]

  • Growth Characteristics: Consider the doubling time and growth characteristics (adherent vs. suspension) of the cell lines, as these will influence the timeline of the experiment, including seeding density and incubation times.[12]

Compound Management and Dosing

Spiroketals, like many natural products, can have limited aqueous solubility. Proper handling is essential to achieve accurate and reproducible dosing.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of hydrophobic compounds.[13]

  • Vehicle Control: It is imperative to run a "vehicle control" group, where cells are treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment. This ensures that any observed cytotoxicity is due to the spiroketal compound and not the solvent itself.[13] Typically, the final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced toxicity.

  • Dose-Response Curve: Cytotoxicity should be assessed over a range of concentrations to generate a dose-response curve. A common approach is to use a semi-logarithmic dilution series (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). This allows for the determination of the IC50 value.[12][14]

The Indispensable Role of Controls

Every assay plate must include a standardized set of controls to validate the results.

  • Untreated Control (Negative Control): Cells cultured in medium only. This group represents 100% cell viability.[12]

  • Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the test compound.

  • Positive Control: Cells treated with a compound known to induce cytotoxicity in the chosen cell line (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis/membrane disruption). This confirms that the assay system is working correctly.[15]

  • Blank/Background Control: Wells containing culture medium but no cells. This is used to subtract the background absorbance or luminescence from the measurements.[12][16]

Part 2: Primary Screening Protocols for Cytotoxicity

The initial screening phase aims to identify if and at what concentration a spiroketal compound reduces the number of viable cells. This is typically achieved using high-throughput, plate-based assays that measure general indicators of cell health.

Protocol 1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[17] The amount of formazan is directly proportional to the number of metabolically active cells.[15]

Detailed Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[15]

  • Compound Treatment: Prepare serial dilutions of the spiroketal compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated, vehicle, and positive controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[17]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Correct the absorbance values by subtracting the average OD of the blank wells.

    • Calculate the percentage of cell viability for each treatment using the following formula: % Viability = (OD of Treated Cells / OD of Untreated Control) * 100

    • Plot % Viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration that inhibits 50% of cell viability).[14]

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[18] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or necrosis, making it an excellent marker for membrane integrity loss.[19]

Detailed Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. The plate layout should include three additional control groups:

    • Spontaneous LDH Release: Untreated cells, to measure the baseline level of LDH release from healthy cells.

    • Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 1% Triton™ X-100) 45 minutes before the end of the experiment. This represents 100% cytotoxicity.[20]

    • Medium Background: Wells with culture medium only, to control for LDH present in the serum.[16]

  • Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.[16] This pellets any detached cells.

  • Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[16][20]

  • Add Reaction Mixture: Add 100 µL of the LDH reaction solution (containing diaphorase and a tetrazolium salt, typically provided in a kit) to each well of the new plate.[16]

  • Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[16] The reaction produces a colored formazan product. Stop the reaction with the provided stop solution if necessary. Measure the absorbance at 490 nm.[19]

  • Data Analysis:

    • Subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

Workflow Visualization

The general workflow for primary cytotoxicity screening can be visualized as follows.

G cluster_prep Preparation cluster_incubate Incubation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells in 96-Well Plate incubate1 2. Incubate (24h) for Attachment seed->incubate1 treat 3. Treat with Spiroketal Dilutions & Controls incubate1->treat incubate2 4. Incubate for Exposure Period (24-72h) treat->incubate2 add_reagent 5. Add Assay-Specific Reagent (MTT, LDH, etc.) incubate2->add_reagent incubate3 6. Incubate for Reaction add_reagent->incubate3 measure 7. Measure Signal (Absorbance/Luminescence) incubate3->measure calculate 8. Calculate % Viability or % Cytotoxicity measure->calculate ic50 9. Determine IC50 from Dose-Response Curve calculate->ic50

General workflow for cell-based cytotoxicity screening.

Part 3: Mechanistic Assays - Uncovering the Mode of Cell Death

Once a spiroketal compound demonstrates cytotoxic activity in primary screens, the next logical step is to investigate the underlying mechanism. The most common form of programmed cell death induced by anti-cancer drugs is apoptosis.

Apoptosis and the Role of Caspases

Apoptosis is a highly regulated process characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. It is executed by a family of proteases called caspases.[21] The activation of "executioner" caspases, primarily caspase-3 and caspase-7, is a key event and a hallmark of apoptosis.[22][23]

Protocol 3: Caspase-3/7 Activity Assay (Luminescent)

Luminescent caspase assays are highly sensitive, have a broad dynamic range, and are amenable to high-throughput screening.[24] They typically use a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and caspase-7.[25] This cleavage releases a substrate for luciferase, generating a light signal that is proportional to the amount of active caspase-3/7.[24]

Detailed Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Follow the treatment protocol as described for the primary assays.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Reaction: After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add Reagent: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). This is a homogeneous "add-mix-measure" format; no cell washing is required.[25]

  • Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light, to allow the luminescent signal to stabilize.[24]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the blank (no cells) control from all readings.

    • Express the data as Fold Change in Caspase Activity relative to the untreated or vehicle control: Fold Change = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control)

Apoptosis Signaling Pathway

The activation of executioner caspases is a central event in the apoptotic cascade.

G spiroketal Spiroketal Compound stress Cellular Stress (e.g., DNA Damage) spiroketal->stress pro_caspase9 Pro-Caspase-9 stress->pro_caspase9 Activates caspase9 Active Caspase-9 pro_caspase9->caspase9 Cleavage pro_caspase37 Pro-Caspase-3/7 caspase9->pro_caspase37 Activates caspase37 Active Caspase-3/7 (Executioner Caspases) pro_caspase37->caspase37 Cleavage apoptosis Apoptosis (Cell Death) caspase37->apoptosis Executes

Simplified intrinsic apoptosis pathway via caspase activation.

Part 4: Data Interpretation and Troubleshooting

Interpreting IC50 Values

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying a compound's cytotoxic potency.[12][14] It represents the concentration of a drug required to inhibit a biological process (like cell viability) by 50%.[26]

  • Potency: A lower IC50 value indicates a more potent compound, as less of it is required to induce cell death.

  • Context is Key: An IC50 value is only meaningful within the context of the specific cell line and exposure time used.[12] A compound might be highly potent against one cell line but inactive against another.

  • Cytotoxic vs. Cytostatic: An IC50 from a metabolic assay like MTT does not distinguish between cell killing (cytotoxicity) and inhibition of proliferation (cytostatic effect).[27] Correlating MTT data with results from an LDH (necrosis) or Caspase (apoptosis) assay is necessary to make this distinction.

Table 1: Example Dose-Response Data for a Spiroketal Compound

Concentration (µM)% Viability (MTT Assay)% Cytotoxicity (LDH Assay)Caspase-3/7 Activity (Fold Change)
0 (Vehicle)100.0 ± 4.50.0 ± 2.11.0 ± 0.1
0.198.2 ± 5.11.5 ± 1.81.2 ± 0.2
185.1 ± 6.28.9 ± 3.03.5 ± 0.4
1048.7 ± 4.845.3 ± 5.58.1 ± 0.9
1005.3 ± 2.189.6 ± 6.72.5 ± 0.3

From this hypothetical data, the IC50 would be approximately 10 µM. The strong correlation between the decrease in viability (MTT) and the increase in LDH release and caspase activity suggests a cytotoxic mechanism involving apoptosis.

Common Troubleshooting Guide

Table 2: Troubleshooting Common Issues in Cytotoxicity Assays

IssuePossible Cause(s)Suggested Solution(s)
High Background in Control Wells - Microbial contamination.- High endogenous LDH in serum.- Phenol red interference (MTT assay).- Maintain sterile technique.- Test a lower serum concentration or use serum-free medium for the assay period.- Use phenol red-free medium for the final assay steps.[13]
Low Signal or Absorbance - Cell seeding density is too low.- Insufficient incubation time with the assay reagent.- Compound precipitated out of solution.- Optimize cell number with a titration experiment.- Increase incubation time within the recommended range (e.g., 2-4 hours for MTT).[13]- Check compound solubility and visually inspect wells for precipitate.
High Well-to-Well Variability - Inconsistent cell seeding.- Edge effects on the plate (evaporation).- Inaccurate pipetting.- Ensure a homogenous single-cell suspension before seeding.- Do not use the outer wells of the plate, or fill them with sterile PBS.- Use calibrated multichannel pipettes.[28]
MTT and LDH Results Don't Correlate - Compound interferes with the assay chemistry.- The compound is cytostatic, not cytotoxic.- Test the compound in a cell-free version of the assay.- The compound may be inhibiting cell proliferation without killing the cells. This is still a valid and interesting result.[27]

References

  • clyte. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • clyte. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. [Link]

  • BMG LABTECH. (n.d.). ATP bioluminescence assay for cell cytotoxicity. [Link]

  • Ma, H., et al. (2010). An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. Journal of Natural Products, 73(6), 1173–1175. [Link]

  • Creative Bioarray. (n.d.). ATP Cell Viability Assay. [Link]

  • Promega Corporation. (2023, September). Caspase-Glo® 3/7 Assay Protocol. [Link]

  • Yao, Y., et al. (2020). A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells. Pharmaceutical Biology, 58(1), 356–364. [Link]

  • RE-Place. (n.d.). CellTiter-Glo Luminescent Cell Viability Assay Technical Bulletin #TB288. [Link]

  • Springer Nature Experiments. (n.d.). MTT assay protocol. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Leist, M., et al. (2019). Highlight report: Cell type selection for toxicity testing. ALTEX, 36(1), 159–162. [Link]

  • Milovanović, J., et al. (2017). Anti-proliferative, Cytotoxic and NF-ĸB Inhibitory Properties of Spiro(Lactone-Cyclohexanone) Compounds in Human Leukemia. Anticancer Research, 37(9), 4897-4907. [Link]

  • Hanes, J., et al. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Matotoka, M., & Masoko, P. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]

  • Uckun, F. M., & Mao, C. (2004). Rationally Designed Anti-mitotic Agents with Pro-Apoptotic Activity. Current Pharmaceutical Design, 10(13), 1537-1547. [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. [Link]

  • Kiss, R. (2014, November 23). Can someone advise me how to interpret my results of cytotoxicity using MTT assay? [ResearchGate answer]. [Link]

  • OECD. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. [Link]

  • Perron, F., & Albizati, K. F. (2005). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews, 105(12), 4406-4440. [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?[Link]

  • Al-Snafi, A. E. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. International Journal of Molecular Sciences, 23(3), 1845. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Pan, X., et al. (2019). Effects of a spiroketal compound Peniciketal A and its molecular mechanisms on growth inhibition in human leukemia. Toxicology and Applied Pharmacology, 366, 46-56. [Link]

  • Journal of Biological Chemistry. (n.d.). Collecting and presenting data. [Link]

  • Life Science Applications. (n.d.). Cytotoxicity Assays. [Link]

  • International Society for Stem Cell Research. (n.d.). Section 5: Reporting. [Link]

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. [Link]

  • Reed, J. C., et al. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Molecules, 24(11), 2056. [Link]

  • MarinBio. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]

  • Kavlock, R. J., et al. (2012). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. ALTEX, 29(2), 113–122. [Link]

  • National Cancer Institute. (n.d.). Performance Standards Reporting Requirements for Essential Assays in Clinical Trials. [Link]

  • Pharma Focus Asia. (n.d.). Cell-based Potency Assays | Adhering to GMP standards. [Link]

  • BMG LABTECH. (2025, July 28). Cytotoxicity Assays – what your cells don't like. [Link]

  • American Chemical Society. (n.d.). ACS Research Data Guidelines. [Link]

  • Wikipedia. (n.d.). Spiroketals. [Link]

  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). [Link]

Sources

Method

Application Note: Derivatization of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol for SAR Studies

Introduction & Strategic Rationale The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a defining trend in modern medicinal chemistry. Spirocyclic compounds, in particular,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a defining trend in modern medicinal chemistry. Spirocyclic compounds, in particular, have emerged as highly valuable bioisosteres for traditional heterocycles (such as piperidines and morpholines) due to their ability to project functional groups—often referred to as "exit vectors"—into novel 3D chemical space[1].

8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol (CAS: 1590372-81-8) is a highly rigidified, oxygen-containing dispiro scaffold. The presence of the secondary hydroxyl group at the C-2 position (situated on the cyclobutane ring) provides a versatile synthetic handle. By derivatizing this alcohol, medicinal chemists can systematically explore Structure-Activity Relationships (SAR), tuning physicochemical properties such as lipophilicity (clogP), topological polar surface area (TPSA), and metabolic stability, while utilizing the spirocyclic core to restrict conformational flexibility and enhance target binding[2].

Causality in Scaffold Design

The 8,11-dioxa moiety acts as a hidden ketal/acetal system within the rigid framework. This structural feature improves aqueous solubility compared to all-carbon spirocycles. However, it also dictates the chemical boundaries of our derivatization strategy: all transformations must avoid strong aqueous acids to prevent premature ring-opening or hydrolysis of the dioxa system.

Workflow A 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol (Base Scaffold) B Direct O-Derivatization A->B C Mild Oxidation (DMP) Protects Dioxa Ring A->C D Ethers & Carbamates (ADME Tuning) B->D E Spirocyclic Ketone (Electrophilic Hub) C->E F Reductive Amination E->F G Spirocyclic Amines (Target Binding) F->G

Caption: Workflow for the divergent, acid-free derivatization of the spirocyclic scaffold.

Quantitative SAR Data Presentation

To illustrate the impact of C-2 derivatization, the following table summarizes hypothetical SAR data against a generic kinase target, demonstrating how specific modifications alter both potency and human liver microsome (HLM) stability.

Compound IDC-2 ModificationRationale for ModificationTarget IC₅₀ (nM)HLM Half-life (min)clogP
1 (Base) -OHBaseline scaffold evaluation1,250151.2
2 =O (Ketone)Electrophilic intermediate>10,00051.5
3 -O-BenzylIncrease lipophilic bulk320253.4
4 -O-CONH-PhenylIntroduce H-bond donor/acceptor85602.5
5 -N(CH₃)₂Introduce basic amine (salt bridge)45452.1
6 -C≡C-PhenylDeoxygenative alkynylation[3]22853.8

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific in-process controls to ensure the integrity of the acid-sensitive 8,11-dioxa moiety.

Protocol A: Mild Oxidation to 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one

Traditional oxidants like Jones reagent are strictly prohibited due to their high acidity, which will cleave the dioxa ring. Dess-Martin Periodinane (DMP) is selected for its mild, anhydrous nature.

Materials:

  • 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol (1.0 eq)

  • Dess-Martin Periodinane (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ / Na₂S₂O₃ (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve the starting alcohol (1.0 eq) in anhydrous DCM (0.1 M concentration) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Addition: Add DMP (1.5 eq) portion-wise over 10 minutes. Causality: Gradual addition prevents localized exothermic spikes that could lead to over-oxidation or scaffold degradation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (EtOAc/Hexane 1:1). The ketone product will run significantly higher (higher Rf) than the highly polar starting alcohol.

  • Quench & Workup: Pour the reaction mixture into a vigorously stirring 1:1 mixture of sat. aq. NaHCO₃ and sat. aq. Na₂S₂O₃. Stir for 30 minutes until the organic layer is clear. Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species, while NaHCO₃ neutralizes the acetic acid byproduct of the DMP reaction, protecting the spiro-acetal.

  • Isolation: Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Confirm product formation via IR spectroscopy. The disappearance of the broad -OH stretch (~3300 cm⁻¹) and the appearance of a sharp, intense C=O stretch (~1720 cm⁻¹) validates successful oxidation.

Protocol B: Acid-Free Reductive Amination

Standard reductive aminations often use acetic acid to catalyze imine formation. To guarantee the survival of the dioxa ring, we utilize Titanium(IV) isopropoxide[Ti(OiPr)₄] as a Lewis acid to drive imine formation without generating free protons.

Materials:

  • 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.2 eq)

  • Ti(OiPr)₄ (2.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Anhydrous Ethanol (EtOH)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under argon, combine the ketone (1.0 eq) and the amine (1.2 eq) in anhydrous EtOH. Add Ti(OiPr)₄ (2.0 eq) dropwise. Stir at room temperature for 12 hours.

  • Reduction: Cool the mixture to 0 °C. Add NaBH₄ (1.5 eq) in one portion. Causality: NaBH₄ is used instead of NaBH(OAc)₃ because the reaction is already activated by titanium, and NaBH₄ avoids the introduction of acetate/acetic acid into the system.

  • Stirring: Stir for an additional 2 hours at room temperature.

  • Quench: Quench the reaction by adding water (2 mL) and stirring vigorously for 15 minutes. A white precipitate of TiO₂ will form.

  • Filtration: Filter the suspension through a pad of Celite to remove the TiO₂ salts, washing the pad thoroughly with EtOAc.

  • Purification: Concentrate the filtrate and purify via basic alumina column chromatography (to prevent degradation of the product on acidic silica gel).

Mechanistic Pathway: Conformational Restriction in Target Binding

When derivatized into a final drug candidate, the rigid spirocyclic core of the 8,11-Dioxadispiro[3.2.4.2]tridecane scaffold plays a critical mechanistic role. As observed in studies of spirocyclic antagonists[2], the 3D bulk prevents the target receptor from folding into its active conformation.

Mechanism L Spirocyclic Derivative (Rigidified Ligand) AR Target Receptor Ligand-Binding Domain L->AR Binds Conf Conformational Restriction (Alters Helix Dynamics) AR->Conf Induces Block Coregulator Recruitment Blocked Conf->Block Out Inhibition of Target Pathway Block->Out

Caption: Mechanism of conformational restriction by spirocyclic ligands preventing receptor activation.

References

  • Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer . nih.gov. 2

  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection . Organic Letters - ACS Publications. 1

  • Scalable deoxygenative alkynylation of alcohols via flow photochemistry . nih.gov. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Spiroketalization Reaction Yields

Welcome to the technical support center for spiroketalization reactions. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the synthesis of spiroketals—a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for spiroketalization reactions. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the synthesis of spiroketals—a privileged structural motif found in a vast array of natural products and pharmaceuticals.[1] This resource provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the causality behind experimental choices.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that are crucial for understanding and controlling spiroketalization reactions.

Q1: What is the general mechanism of an acid-catalyzed spiroketalization?

A1: The most common pathway for spiroketal formation is the acid-catalyzed intramolecular cyclization of a precursor molecule containing a ketone and two hydroxyl groups (a dihydroxy-ketone). The mechanism proceeds as follows:

  • Protonation: A Brønsted or Lewis acid activates the ketone's carbonyl group, making it more electrophilic.

  • First Cyclization (Hemiketal Formation): One of the pendant hydroxyl groups attacks the activated carbonyl carbon in an intramolecular fashion. This forms a cyclic hemiketal intermediate.

  • Oxocarbenium Ion Formation: The newly formed hydroxyl group in the hemiketal is protonated by the acid catalyst and subsequently eliminated as a water molecule. This generates a highly reactive, stabilized oxocarbenium ion intermediate.

  • Second Cyclization (Spiroketal Formation): The second pendant hydroxyl group attacks the electrophilic carbon of the oxocarbenium ion, completing the formation of the second ring and establishing the spirocyclic center. Deprotonation then regenerates the acid catalyst.

This entire process is typically reversible, which is a critical factor in controlling the stereochemical outcome of the reaction.[2]

Acid_Catalyzed_Spiroketalization cluster_0 Mechanism Steps Start Dihydroxy-ketone Precursor Protonation Protonated Ketone Start->Protonation + H+ Hemiketal Hemiketal Intermediate Protonation->Hemiketal 1st Cyclization Oxocarbenium Oxocarbenium Ion Hemiketal->Oxocarbenium - H2O Product Spiroketal Product Oxocarbenium->Product 2nd Cyclization Product->Start Reversible under Equilibrating Conditions

Caption: General mechanism of acid-catalyzed spiroketalization.

Q2: What is the difference between thermodynamic and kinetic control, and how do I favor one over the other?

A2: This is arguably the most critical concept for controlling spiroketalization. The distinction determines the final product distribution when multiple diastereomers can be formed.[3][4]

  • Thermodynamic Control leads to the most stable product. This product has the lowest Gibbs free energy. To achieve this, the reaction must be reversible, allowing the products to equilibrate. The most stable spiroketal, often stabilized by stereoelectronic effects like the anomeric effect, will predominate over time.[3][5]

  • Kinetic Control leads to the product that is formed the fastest. This product is formed via the transition state with the lowest activation energy. To achieve this, the reaction must be run under conditions where it is irreversible (or pseudo-irreversible), trapping the first-formed product.[3][6]

FeatureKinetic ControlThermodynamic Control
Governing Factor Rate of Formation (Lowest Activation Energy)Product Stability (Lowest Gibbs Free Energy)
Reaction Conditions Low temperature, short reaction time, strong non-equilibrating reagents.[4][6]High temperature, long reaction time, milder equilibrating catalysts (e.g., weak acids).[4]
Reversibility Irreversible or pseudo-irreversible conditions are essential.Reversible reaction conditions are required.[3]
Typical Outcome Often yields the less stable spiroketal isomer.Yields the most stable spiroketal isomer.

Q3: How does the anomeric effect influence product stability and yield?

A3: The anomeric effect is a powerful stereoelectronic stabilizing force. It describes the preference for an electronegative substituent (like an oxygen atom in the other ring) at the anomeric carbon (the spiro-carbon) to be in an axial position. This allows for a stabilizing overlap between the lone pair of the ring oxygen and the antibonding (σ*) orbital of the exocyclic C-O bond.[7] In thermodynamically controlled reactions, the product distribution will heavily favor the diastereomer that benefits most from this stabilization, often leading to a high yield of a single isomer.[2][5]

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is not proceeding, or the yield is very low. What are the first things to check?

A: Low yield is a common problem that requires a systematic approach to diagnose.[8]

  • Starting Material Purity: Impurities in your dihydroxy-ketone precursor can inhibit the catalyst or lead to side reactions.[8] Ensure your starting material is pure via chromatography or recrystallization. Verify its structure and purity by NMR and/or mass spectrometry.

  • Catalyst Activity: Acid catalysts can degrade over time. Use a fresh bottle of your acid catalyst (e.g., CSA, p-TsOH) or titrate it to confirm its activity. For metal catalysts, ensure they were stored under the proper inert atmosphere.

  • Reaction Conditions:

    • Temperature: Some reactions require higher temperatures to overcome the activation energy barrier.[8] Conversely, your precursor might be decomposing at the current temperature. Try running the reaction at a lower temperature for a longer time or vice-versa.

    • Solvent: Ensure your solvent is anhydrous if water is a byproduct, as its presence can shift the equilibrium back to the starting materials. Toluene with a Dean-Stark trap is a classic choice for thermodynamic cyclizations to remove water. For other reactions, solvent polarity can be critical; screening solvents like CH2Cl2, CH3CN, and THF can be beneficial.[2][9][10]

  • Reaction Monitoring: Take aliquots over time and analyze by TLC or LC-MS. This will tell you if the reaction is simply slow, if it's not starting at all, or if the product is forming and then decomposing.[8]

Troubleshooting_Low_Yield cluster_conditions Condition Optimization Start Low or No Yield Observed Check_SM 1. Verify Starting Material Purity & Structure Start->Check_SM Check_Catalyst 2. Check Catalyst Activity & Loading Check_SM->Check_Catalyst [SM is Pure] Check_Conditions 3. Optimize Reaction Conditions Check_Catalyst->Check_Conditions [Catalyst is Active] Monitor 4. Monitor Reaction Over Time Check_Conditions->Monitor [Initial Screen Fails] Temp Vary Temperature Check_Conditions->Temp Success Yield Improved Monitor->Success Solvent Screen Solvents Temp->Solvent Conc Adjust Concentration Solvent->Conc

Caption: Decision workflow for troubleshooting low spiroketalization yields.

Issue 2: Poor Stereoselectivity

Q: I'm getting a mixture of diastereomers. How can I improve the diastereoselectivity?

A: Poor diastereoselectivity indicates that either you are in a regime between kinetic and thermodynamic control, or the energy difference between the competing pathways is small.

  • Push to Thermodynamic Control: If you desire the most stable isomer, ensure the reaction can fully equilibrate. Increase the reaction temperature, extend the reaction time, and use a milder, reversible acid catalyst like pyridinium p-toluenesulfonate (PPTS).[11] This allows the initially formed kinetic product to revert and eventually form the more stable thermodynamic product.

  • Push to Kinetic Control: If you desire the less stable isomer, you must prevent equilibration.[12]

    • Lower the Temperature: This often increases selectivity by favoring the transition state with the lowest activation energy.[6][8]

    • Use a Stoichiometric Promoter: Strong Lewis acids like Ti(Oi-Pr)4 can mediate kinetically controlled cyclizations, sometimes with unique stereochemical outcomes like retention of configuration.[13]

    • Choose a Chiral Catalyst: For asymmetric synthesis, chiral catalysts such as Iridium complexes or chiral phosphoric acids can create a large energy difference between the transition states leading to different enantiomers or diastereomers, overriding the substrate's natural preference.[14][15][16]

Issue 3: Side Reactions and Impurities

Q: I'm observing significant side product formation. How can I suppress this?

A: Side products often arise from elimination reactions promoted by strong acids or intermolecular reactions at high concentrations.

  • Milder Acid: If you see evidence of elimination (e.g., formation of double bonds), switch from a strong acid like H2SO4 or TsOH to a milder one like CSA or PPTS.[11][17]

  • Protecting Groups: If one of the hydroxyl groups is significantly more reactive or if there are other sensitive functional groups, consider using a protecting group.[18][19] For example, protecting a primary alcohol allows a secondary alcohol to cyclize first, which can then be deprotected for the final ring closure.[17] Silyl ethers (TBS, TIPS) are common choices.[20]

  • Concentration: Intermolecular reactions (e.g., dimerization) can be suppressed by running the reaction at a lower concentration.

Q: My workup procedure seems to be degrading the product. What are some milder workup protocols?

A: Acid-labile spiroketals can be sensitive to aqueous acidic or basic workups.

  • Quench with Mild Base: Instead of aqueous NaOH or HCl, try quenching the reaction by pouring it into a cold, saturated aqueous solution of NaHCO3 or by adding solid NaHCO3.

  • Filter Through a Plug: If your catalyst is solid-supported, you can simply filter it off. Alternatively, you can quench the reaction by filtering the mixture through a short plug of a basic solid like triethylamine-deactivated silica gel or basic alumina.

  • Avoid Chromatography if Possible: If the product is highly sensitive, purification by crystallization may be preferable to chromatography on silica gel, which is acidic.

Part 3: Optimization Protocols & Advanced Strategies
Protocol 1: General Procedure for Thermodynamically Controlled Spiroketalization

This protocol aims to produce the most stable spiroketal isomer through equilibration.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add the dihydroxy-ketone precursor (1.0 eq).

  • Solvent: Add a non-polar solvent capable of forming an azeotrope with water, such as toluene (approx. 0.05 M concentration). Fill the Dean-Stark trap with toluene.

  • Catalyst Addition: Add a catalytic amount of a mild Brønsted acid, such as pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA) (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux. The removal of water by the Dean-Stark trap drives the equilibrium towards the product.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed and the product ratio is stable (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO3 solution. Separate the organic layer, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or crystallization.

Protocol 2: Leveraging Transition-Metal Catalysis for Stereoselective Synthesis

Transition-metal catalysis offers powerful, kinetically controlled pathways to spiroketals that are often inaccessible under thermodynamic conditions.[21] For example, chiral iridium catalysts can achieve high enantio- and diastereoselectivity.[15][22]

  • Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the chiral ligand (e.g., (S)-Carreira ligand, 1.1 mol %) and the iridium precursor (e.g., [{Ir(cod)Cl}2], 0.5 mol %) to a flame-dried flask.

  • Solvent & Activation: Add anhydrous, degassed solvent (e.g., acetone). Stir for 20-30 minutes to allow for in situ generation of the active chiral catalyst.

  • Substrate Addition: Add the keto-allylic carbonate precursor (1.0 eq).

  • Reaction: Stir the reaction at the optimized temperature (e.g., 4 °C) to maximize stereoselectivity.[15]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Energy_Profile R Reactants (Dihydroxy-ketone) TS_K TS (Kinetic) R->TS_K  Low Ea, Faster Formation TS_T TS (Thermodynamic) R->TS_T  Higher Ea, Slower Formation P_K Kinetic Product (Less Stable) TS_K->P_K  Low Ea, Faster Formation P_T Thermodynamic Product (More Stable) P_K->P_T Equilibration (High Temp) TS_T->P_T  Higher Ea, Slower Formation c1 c1 c2 c2 c3 c3 c4 c4 Y_axis_top Energy Y_axis_bottom Y_axis_top->Y_axis_bottom X_axis_left X_axis_right Reaction Coordinate X_axis_left->X_axis_right

Caption: Energy profile diagram for kinetic vs. thermodynamic control.

References
  • A Mechanistically Inspired Halenium Ion Initiated Spiroketalization: Entry to Mono- and Dibromospiroketals. (n.d.). PMC. [Link]

  • Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. (2017). Organic Letters. [Link]

  • Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. (2006). Journal of the American Chemical Society. [Link]

  • Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. (2023). Organic Letters. [Link]

  • Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. (2015). Journal of the American Chemical Society. [Link]

  • Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. (2023). Organic Letters. [Link]

  • Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation. (2024). Science. [Link]

  • Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. (n.d.). Thieme Chemistry. [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. (n.d.). PMC. [Link]

  • Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. (2017). Journal of the American Chemical Society. [Link]

  • Stereoselective Diversity-Oriented Synthesis of Spiroketals. (n.d.). Sloan Kettering Institute. [Link]

  • Synthesis of Spiroketals by Synergistic Gold and Scandium Catalysis. (2017). Organic Letters. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]

  • Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. (2015). Journal of the American Chemical Society. [Link]

  • Protecting Groups. (n.d.). Organic Synthesis. [Link]

  • Solvent effect on the conformational behavior of substituted spiro[4.5]decanes and spiro[5.5]undecanes. (1995). Canadian Journal of Chemistry. [Link]

  • An Introduction to Reaction Stereoelectronics. (n.d.). Imperial College London. [Link]

  • Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. (2008). Molecules. [Link]

  • Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. (2005). Arkivoc. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2021). ResearchGate. [Link]

  • Synthesis of Spiroaminals and Spiroketals with Bimetallic Relay Catalysis. (2013). Organic Letters. [Link]

  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). ResearchGate. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]

  • Understanding product optimization: Kinetic versus thermodynamic control. (1988). Journal of Chemical Education. [Link]

  • Chemistry of spiroketals. (2005). Chemical Reviews. [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Workup of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals working with 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol (CAS: 1590372-81-8)[1],[2].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals working with 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol (CAS: 1590372-81-8)[1],[2]. This rigid spirocyclic scaffold is highly valuable for improving the pharmacokinetic profiles of drug candidates. However, its dioxadispiro framework contains a highly sensitive ketal linkage that requires specialized handling.

Below, you will find mechanistic insights, troubleshooting FAQs, and a self-validating experimental protocol to prevent product degradation during isolation.

Mechanistic Insight: The Causality of Spiroketal Degradation

To successfully isolate 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol, you must understand why it decomposes. The two oxygen atoms in the spiro system form a ketal. Under even mildly acidic conditions, one of the ketal oxygen atoms becomes protonated.

This protonation induces the heterolytic cleavage of the C–O bond, generating a highly reactive, resonance-stabilized oxocarbenium ion intermediate [3]. Subsequent nucleophilic attack by ambient water irreversibly opens the ring, hydrolyzing the spiroketal into its corresponding ketone and diol constituents. Because this degradation pathway is kinetically rapid, every step of your workup must systematically eliminate proton donors.

Troubleshooting Guide & FAQs

Q: My reaction conversion is high according to LC-MS, but I lose the product during the aqueous quench. What is happening? A: If you are quenching with water or mildly acidic solutions (e.g., saturated NH₄Cl), the localized drop in pH catalyzes the hydrolysis of the spiroketal. Solution: Always quench reactions involving this compound with a mild, buffered base, such as saturated aqueous Sodium Bicarbonate (NaHCO₃). Ensure the aqueous layer remains strictly between pH 8 and 9.

Q: Can I use standard Magnesium Sulfate (MgSO₄) to dry the organic extracts? A: No. Standard, unbuffered MgSO₄ is slightly acidic (often exhibiting a pH of ~5.5–6.5 in aqueous suspension). Prolonged exposure to MgSO₄ during the drying process will induce partial degradation of the sensitive ketal. Solution: Substitute MgSO₄ with anhydrous Sodium Sulfate (Na₂SO₄) or Potassium Carbonate (K₂CO₃), which provide a neutral to mildly basic drying environment.

Q: TLC shows a single product spot before purification, but after silica gel column chromatography, NMR shows multiple degradation peaks. Why? A: Standard silica gel (SiO₂) features acidic silanol groups on its surface (pH ~4.5–5.5), which readily cleave spiroketals during elution[3]. Solution: You must neutralize the silica gel before use. Pre-treat the column by flushing it with your mobile phase containing 1% to 5% Triethylamine (Et₃N). Alternatively, switch your stationary phase to basic alumina.

Quantitative Data: Workup Conditions vs. Recovery

The table below summarizes the causality between specific workup choices and the expected recovery yields of the intact spiroketal.

Workup StepStandard Condition (High Degradation)Optimized Condition (High Recovery)Expected Recovery Yield
Aqueous Quench Sat. NH₄Cl or Deionized H₂OSat. NaHCO₃ buffer (pH 8–9)> 95%
Organic Drying Unbuffered MgSO₄Anhydrous Na₂SO₄ or K₂CO₃> 98%
Concentration Rotary Evaporator (45°C bath)Rotary Evaporator (< 30°C bath)> 95%
Purification Standard Silica Gel (SiO₂)Silica Gel pre-treated with 1–5% Et₃N85 – 90%

Optimized Step-by-Step Isolation Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoints.

Step 1: Buffered Quench

  • Action: Cool the reaction mixture to 0°C. Slowly add saturated aqueous NaHCO₃ dropwise until the bubbling ceases.

  • Validation Check: Dip pH paper into the aqueous layer. It must read between pH 8 and 9. If it is lower, add 1M NaOH dropwise until the target pH is reached.

Step 2: Extraction

  • Action: Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Combine the organic layers.

  • Validation Check: Perform a TLC of the combined organic layers co-spotted with the crude reaction mixture to ensure complete extraction of the target compound.

Step 3: Mild Drying

  • Action: Add anhydrous Na₂SO₄ or K₂CO₃ to the combined organic layers. Swirl gently for 5–10 minutes.

  • Validation Check: Observe the drying agent. It should be free-flowing, indicating that all water has been absorbed. Filter the suspension through a fritted funnel.

Step 4: Low-Temperature Concentration

  • Action: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Validation Check: Ensure the water bath temperature is strictly maintained below 30°C to prevent thermal degradation of the trace-acidified ketal.

Step 5: Base-Treated Chromatography

  • Action: Prepare a silica gel column. Flush the column with 2–3 column volumes of your starting mobile phase containing 5% Et₃N. Load your compound and elute using a mobile phase containing 1% Et₃N.

  • Validation Check: Collect fractions and spot on TLC. The presence of a single, non-streaking spot confirms the spiroketal has survived the column intact.

Workflow Visualization

WorkupWorkflow Start Reaction Mixture Quench Aqueous Quench (Sat. NaHCO3, pH 8-9) Start->Quench Extract Extraction (EtOAc / DCM) Quench->Extract Warn1 Avoid Acidic Quench Quench->Warn1 Dry Drying (Na2SO4 or K2CO3) Extract->Dry Concentrate Concentration (Water Bath < 30°C) Dry->Concentrate Warn2 Avoid MgSO4 Dry->Warn2 Purify Chromatography (Silica + 1-5% Et3N) Concentrate->Purify End Intact 8,11-Dioxadispiro [3.2.4.2]tridecan-2-ol Purify->End Warn3 Avoid Untreated Silica Purify->Warn3

Optimized isolation workflow preventing acid-catalyzed spiroketal degradation.

References

  • Title: Mechanism of One-Pot Stereoselective Assembly of Spiroketal Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Strategies for controlling stereochemistry at the spirocenter.

Welcome to the Spirocenter Stereocontrol Technical Support Center . Synthesizing spirocyclic compounds—characterized by a single quaternary carbon shared between two rings—presents a formidable challenge in organic chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Spirocenter Stereocontrol Technical Support Center .

Synthesizing spirocyclic compounds—characterized by a single quaternary carbon shared between two rings—presents a formidable challenge in organic chemistry. The intrinsic conformational rigidity, severe steric hindrance at the spirocenter, and the persistent risk of epimerization demand precise catalytic control.

This guide is designed for researchers and drug development professionals. It bypasses basic theory to deliver actionable, field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for controlling stereochemistry at the spirocenter.

Module 1: Core Concepts & Frequently Asked Questions

Q1: Why does my spiroketalization reaction consistently yield a thermodynamic mixture instead of the desired kinetic diastereomer? A1: This is the most common failure mode in spiroketal synthesis. Spiroketals are highly prone to acid-catalyzed reversible ring-opening via an oxocarbenium intermediate. If your reaction relies on standard Brønsted or Lewis acids, the system will equilibrate to the thermodynamically favored isomer (driven by the anomeric effect), erasing any kinetic stereocontrol[1]. Solution: To trap the kinetic product, you must use a strictly controlled chiral environment that prevents post-reaction equilibration. Chiral Phosphoric Acids (CPAs) have proven highly effective here. By utilizing cyclic enol ethers as precursors rather than mixed acetals, CPAs can orchestrate a kinetically controlled cycloisomerization without subsequent epimerization[1].

Q2: How should I choose between organocatalysis and transition-metal catalysis for spirooxindole synthesis? A2: The choice depends on the reaction pathway and the electronic nature of your substrates:

  • Organocatalysis (e.g., N-Heterocyclic Carbenes - NHCs): Ideal for highly regio- and enantioselective cycloadditions (like [2+2] or [3+2] annulations) involving ketenes, isatins, or N-allenamides. NHCs excel at forming spirocyclobutyl oxindoles under mild conditions by controlling the enolate geometry[2][3].

  • Transition-Metal Catalysis (e.g., Palladium): Superior for cascade reactions requiring the activation of unactivated alkenes or for double Michael additions. For instance, planar chiral ferrocene bispalladacycles efficiently catalyze the formal [5+1] cycloaddition of azlactone intermediates to dienones, constructing up to three contiguous stereocenters (including the spirocenter) in a single step[4].

CatalystSelection Start Determine Substrate Activation Mode OrgCat Organocatalysis (e.g., NHC, CPA) Start->OrgCat Lewis/Brønsted Base or H-Bond Donor MetCat Transition Metal (e.g., Pd, Au, Ir) Start->MetCat π-Acid / Oxidative Addition OrgPath1 [2+2] / [3+2] Cycloadditions (Ketenes, Isatins) OrgCat->OrgPath1 OrgPath2 Kinetic Acetalization (Enol Ethers) OrgCat->OrgPath2 MetPath1 Cascade Allylation / Double Michael MetCat->MetPath1 MetPath2 Alkyne Activation (Relay Catalysis) MetCat->MetPath2

Decision tree for selecting catalytic strategies in spirocycle synthesis.

Module 2: Troubleshooting Guide for Stereochemical Failures

Issue 1: Poor Enantiomeric Excess (ee) in (N,O)-Spiroketal Synthesis

Symptom: The reaction proceeds with good yield but low enantioselectivity (<60% ee). Causality: In aza-spiroheterocyclic synthesis, secondary anionic intermediates often interact preferentially with the protons of chiral catalysts, compromising the stereocontrolling transition state[5]. Furthermore, background achiral spirocyclization can outcompete the chiral pathway. Actionable Solution: Implement Asymmetric Relay Catalysis . Separate the activation step from the stereocontrolling step. Use an achiral π -acid (like Gold(I)) to perform the initial intramolecular hydroamination, generating an exocyclic enamide. Then, use a chiral Lewis acid (e.g., N,N'-dioxide nickel(II) complex) to control the subsequent spirocyclization. This shifts the isomerization equilibrium and isolates the stereocenter formation from the initial high-energy activation, routinely boosting ee to >95%[5].

Issue 2: Low Diastereoselectivity (dr) in Spirocyclization

Symptom: Formation of a near 1:1 mixture of spirocyclic diastereomers. Causality: The energy difference ( ΔΔG‡ ) between the diastereomeric transition states is too small. This is heavily influenced by solvent polarity and thermal energy[6]. Actionable Solution:

  • Solvent Screening: The polarity of the solvent can dramatically alter the transition state dipole. For Michael additions, switching from a polar solvent (Acetonitrile) to a non-polar solvent (Toluene) can completely reverse or highly enrich the diastereoselectivity[6].

  • Thermal Control: Lower the reaction temperature (e.g., from 25 °C to -20 °C). This reduces the thermal energy available to traverse higher-energy transition states, strictly favoring the kinetically controlled spiro-diastereomer[6].

Module 3: Quantitative Data & Catalyst Performance

The following table summarizes the expected stereochemical outcomes based on the catalytic strategy chosen for specific spirocyclic targets. Use this as a benchmark for your own experimental results.

Target SpirocycleCatalytic StrategyKey CatalystTypical YieldTypical SelectivityRef
Spiroketals (O,O) Kinetic CycloisomerizationChiral Phosphoric Acid (CPA)70–88%91–97% ee[1][2]
(N,O)-Spiroketals Relay CatalysisAu(I) + Chiral Ni(II) Lewis Acid34–91%>95% ee, High dr[5]
Spirocyclic Azlactones Double Michael AdditionPlanar Chiral Ferrocene Pd(II)60–85%High ee, Mod. dr[4]
Spirocyclobutyl Oxindoles [2+2] CycloadditionChiral NHC or Ni(OTf)₂/N,N′-dioxide75–95%>90% ee[2][3]

Module 4: Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled Enantioselective Spiroketalization (CPA Catalysis)

This protocol utilizes Chiral Phosphoric Acids to prevent thermodynamic equilibration[1].

  • Preparation: Flame-dry a Schlenk flask under argon. Add the cyclic enol ether substrate (0.1 mmol) and dissolve in anhydrous toluene (2.0 mL).

  • Catalyst Addition: Cool the solution to -40 °C. Add the Chiral Phosphoric Acid catalyst (e.g., TRIP, 5 mol%).

    • Causality: The bulky 3,3'-substituents on the CPA establish a deep chiral pocket, dictating the facial selectivity of the incoming nucleophile while suppressing background racemic pathways[2].

  • Monitoring (Self-Validation): Monitor the reaction via TLC. Crucial: Do not allow the reaction to warm up. If the reaction stalls, do not increase the temperature; instead, verify the anhydrous nature of your solvent, as trace water will hydrolyze the enol ether.

  • Quenching (Critical Step): Once complete, quench the reaction at -40 °C by adding 1.0 mL of cold, saturated aqueous NaHCO3​ [6].

    • Validation Check: Test the pH of the aqueous layer. It must be >8. If the solution remains acidic during solvent evaporation, the spirocenter will epimerize to the thermodynamic mixture.

  • Workup: Extract with cold dichloromethane, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at room temperature.

Protocol B: Pd-Catalyzed Asymmetric Synthesis of Spirocyclic Azlactones

This protocol leverages a formal [5+1] cycloaddition via a monometallic pathway[4].

  • In Situ Generation: In a dry vial, combine N-benzoyl glycine (1.2 equiv), the dienone substrate (1.0 equiv), and a mild base (e.g., iPr2​NEt , 1.5 equiv) in THF (0.1 M).

  • Catalysis: Add the planar chiral ferrocene bispalladacycle catalyst (5 mol%). Stir at room temperature for 12-24 hours.

    • Causality: The Pd(II) catalyst orchestrates a double 1,4-addition. The rigid chiral environment of the ferrocene backbone dictates the stereochemistry of the newly formed spirocenter and the two adjacent stereocenters[4].

  • Conformational Analysis (Self-Validation): Following standard aqueous workup and column chromatography, analyze the purified product via 2D NOESY NMR.

    • Validation Check: Look for cross-peaks indicating a twist-boat conformation of the cyclohexanone moiety. Spectroscopic studies confirm that these specific spirocycles often prefer a twist over a chair conformation to minimize steric clashes at the quaternary center[4].

ReactionPathway Step1 Cyclic Enol Ether (Precursor) Step2 CPA Catalyst Addition (Toluene, -40°C) Step1->Step2 Step3 Oxocarbenium Intermediate (Chiral Pocket Restrained) Step2->Step3 Step4 Base Quench (NaHCO3) CRITICAL: Prevents Epimerization Step3->Step4 Step5 Kinetic Spiroketal (High ee/dr) Step4->Step5

Mechanistic workflow for CPA-catalyzed kinetically controlled spiroketalization.

References

  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds.
  • Catalytic asymmetric synthesis of spirocyclic azlactones by a double Michael-addition approach. PubMed.
  • Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transform
  • Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. MDPI.
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Purification of Polar Spiroketal Compounds

Welcome to the Technical Support Center for natural product isolation and synthetic chromatography. Highly polar spiroketal compounds—such as spongistatin fragments, steroidal sapogenins, and marine biotoxins—present uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for natural product isolation and synthetic chromatography. Highly polar spiroketal compounds—such as spongistatin fragments, steroidal sapogenins, and marine biotoxins—present unique purification challenges. Their extreme polarity often leads to poor resolution on standard reversed-phase columns, while their acid-sensitive bicyclic acetal linkages make them prone to degradation on normal-phase silica.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to ensure the structural integrity of your spiroketals during purification.

Diagnostic Workflow: Selecting a Purification Strategy

Before beginning your purification, use the decision matrix below to determine the optimal stationary phase based on your spiroketal's polarity and structural stability.

PurificationStrategy Start Crude Polar Spiroketal AcidCheck Acid-Sensitive (e.g., Aliphatic)? Start->AcidCheck PolarityCheck Highly Polar (Polyhydroxylated)? AcidCheck->PolarityCheck No DeactSilica Deactivated Silica (1-3% Et3N) AcidCheck->DeactSilica Yes Silica Standard Silica (Monitor closely) PolarityCheck->Silica No HILIC HILIC / Diol Phase (Organic Gradient) PolarityCheck->HILIC Yes RP Reversed-Phase C18 (Aqueous Gradient) Silica->RP Moderate Polarity DeactSilica->HILIC Streaking / Void

Decision matrix for selecting spiroketal purification strategies.

Troubleshooting & FAQs

Q1: Why does my spiroketal epimerize or degrade during normal-phase silica gel chromatography? A: The surface of standard silica gel is populated with acidic silanol groups (pKa ~4.5). The spiroketal linkage is highly sensitive to Brønsted acids. Protonation of one of the spiroketal oxygen atoms triggers the cleavage of the C-O bond, generating a highly reactive oxocarbenium ion intermediate. Because this ring-opening is reversible, the subsequent recyclization often leads to epimerization at the anomeric spiro carbon—converting a kinetically favored product into a thermodynamic mixture of diastereomers[1]. This is a well-documented challenge in the synthesis of steroidal sapogenins[2]. Note that chroman spiroketals (containing an aryl ring) are somewhat more resilient to this acid-catalyzed equilibration due to electron delocalization, but aliphatic spiroketals remain highly vulnerable[3].

EpimerizationMech Kinetic Kinetic Spiroketal Protonated Protonated Intermediate Kinetic->Protonated H+ (Silica) Oxocarbenium Oxocarbenium Ion Protonated->Oxocarbenium Ring Opening Thermodynamic Thermodynamic Mixture Oxocarbenium->Thermodynamic Recyclization

Mechanism of acid-catalyzed spiroketal epimerization on standard silica gel.

Q2: How can I prevent this acid-catalyzed degradation on silica gel? A: You must neutralize the acidic silanol sites. The standard protocol is to deactivate the silica gel by pre-equilibrating the column with a mobile phase containing 1% to 3% triethylamine (Et₃N) or pyridine. For example, in the total synthesis of lycibarbarines, sensitive oxazine spiroketals were successfully purified without degradation using silica treated with 3% Et₃N[4].

Q3: My highly polar spiroketal (e.g., polyhydroxylated marine toxin) streaks on deactivated silica and elutes in the void volume on a C18 column. What is the best alternative? A: For extremely polar spiroketals that fail on normal-phase silica and standard reversed-phase (RPC) C18, Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal choice. HILIC uses a polar stationary phase (e.g., bare silica, diol, amide, or zwitterionic phases) and a highly organic, water-miscible mobile phase. ZIC-HILIC and Diol columns have been proven far superior for the separation of highly polar paralytic shellfish toxins and polyhydroxylated bicyclic systems[5][6].

Q4: I am using HPLC to purify my polar spiroketal, but I see no peaks. What is wrong? A: Many aliphatic spiroketals lack a conjugated π-system, meaning they do not absorb UV light above 210 nm. If your compound lacks a UV chromophore, standard UV/Vis detectors will fail. You must switch to an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) directed purification. MS is particularly effective when coupled with HILIC for polar spiroketals[6].

Experimental Protocols

Protocol 1: Triethylamine-Deactivated Silica Gel Flash Chromatography

Use this protocol for moderately polar, acid-sensitive spiroketals.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1% to 3% (v/v) Triethylamine (Et₃N).

  • Column Slurry: Slurry the raw silica gel in the Et₃N-spiked mobile phase. The basic amine will irreversibly bind to and neutralize the highly acidic silanol sites.

  • Equilibration: Pack the column and run at least 3 column volumes (CV) of the deactivated solvent through the bed to ensure complete neutralization.

  • Loading & Elution: Dissolve your crude spiroketal in the deactivated solvent, load it onto the column, and elute. Maintain 1% Et₃N in the eluent throughout the entire run[4].

  • Self-Validation (2D-TLC Check): To guarantee that your silica is sufficiently deactivated, perform a 2D-TLC test. Spot the crude mixture in the bottom corner of an Et₃N-treated TLC plate. Develop the plate in one direction, dry it completely, rotate it 90 degrees, and develop it again. Causality: If the compound is stable, all spots will lie on a perfect diagonal line. Any spots falling off the diagonal indicate that on-column degradation or epimerization is still actively occurring, meaning the silica requires a higher concentration of base.

Protocol 2: HILIC-MS Method Development for Highly Polar Spiroketals

Use this protocol for extremely polar, polyhydroxylated spiroketals that elute in the void volume of C18 columns.

  • Column Selection: Install a HILIC-compatible column (e.g., Diol, Amide, or ZIC-HILIC)[5][6].

  • Mobile Phase Setup: HILIC operates via an inverse gradient compared to reversed-phase.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3-5).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Start the gradient at 90% to 95% Organic (Mobile Phase B) . The high organic content forces a water-enriched liquid layer to form on the polar stationary phase. The polar spiroketals partition into this aqueous layer. Gradually increase the aqueous phase (Mobile Phase A) to elute the compounds.

  • Self-Validation (Retention Factor Check): Calculate the retention factor ( k′ ) of your spiroketal peak: k′=(tR​−t0​)/t0​ . Causality: A robust HILIC method requires k′>1 . If k′<1 , the spiroketal is not sufficiently partitioning into the stationary aqueous layer (it is eluting in the void volume). To fix this, you must increase the initial Acetonitrile concentration to >95% to strengthen the HILIC retention mechanism.

Quantitative Data: Stationary Phase Comparison

Use the table below to quickly compare the operational parameters and risks associated with different stationary phases when handling polar spiroketals.

Stationary PhaseRetention MechanismSuitability for Polar SpiroketalsAcidic Degradation RiskTypical Mobile Phase
Normal-Phase Silica Adsorption (Polar interactions)Poor to Moderate (Streaking common)High (Silanol pKa ~4.5)Hexane / EtOAc
Deactivated Silica Adsorption (Neutralized surface)Moderate (Good for lipophilic spiroketals)Low Hexane / EtOAc + 1-3% Et₃N
Reversed-Phase (C18) Hydrophobic partitioningPoor (Elutes in void volume)Low H₂O / MeCN or MeOH
HILIC (Diol/Amide) Hydrophilic partitioning & H-bondingExcellent (High resolution)Low MeCN / H₂O (Buffer)

References

  • Total Synthesis of Neuroprotective Agents, (+)-Lycibarbarine A and (-)
  • Regioselective cleavage of 22-oxo-23-spiroketals.
  • A Practical and Efficient Synthesis of the C-16−C-28 Spiroketal Fragment (CD)
  • Source: nih.
  • US9439901B2 - Dioxa-bicyclo[3.2.
  • In situ monitoring tool of phycotoxins: Research progress of solid phase adsorption toxin tracking (SPATT)

Sources

Troubleshooting

Technical Support Center: Catalyst Screening for Efficient Spiroketal Formation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for spiroketal synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for spiroketal synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of spiroketal formation. Spiroketals are crucial structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals, making their efficient and stereocontrolled synthesis a significant objective.[1][2] This resource provides in-depth, field-proven insights into catalyst screening, reaction optimization, and troubleshooting, presented in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when planning and executing spiroketalization reactions.

Q1: What are the primary classes of catalysts used for spiroketal formation, and how do I choose a starting point?

A1: The choice of catalyst is dictated by your substrate's functional groups and the desired stereochemical outcome (thermodynamic vs. kinetic control). The main classes are:

  • Brønsted Acids (e.g., CSA, p-TsOH): This is the most traditional approach, typically involving the acid-catalyzed dehydration of a dihydroxy ketone.[3][4] These conditions generally favor the formation of the most thermodynamically stable spiroketal isomer, which is often the desired product in natural product synthesis.[4][5] This is an excellent starting point if your substrate is acid-stable and you are targeting the lowest-energy product.

  • Lewis Acids (e.g., Sc(OTf)₃, Ti(Oi-Pr)₄, Zn(OTf)₂): Lewis acids can promote cyclization under milder conditions than Brønsted acids. They are particularly useful for directing stereoselectivity through chelation control, enabling access to specific kinetic products that might be inaccessible under thermodynamic conditions.[2][6][7]

  • Transition Metals (e.g., Au, Pd, Ir, Pt, Re): These catalysts are essential when using precursors where the ketone is "masked," such as in alkynyl diols.[3][8] Gold and platinum catalysts, for instance, are highly effective at activating the alkyne for intramolecular hydroalkoxylation.[3][9] Chiral iridium complexes have shown remarkable success in achieving high enantio- and diastereoselectivity in a single operation.[6][10]

  • Enzymatic Catalysts (Spirocyclases): In biosynthesis, dedicated enzymes achieve near-perfect stereospecificity.[11][12] While less common in general lab synthesis, biocatalysis represents a powerful, green chemistry approach for specific target molecules.

Q2: What is the mechanistic difference between thermodynamic and kinetic control in spiroketalization?

A2: This distinction is fundamental to controlling the stereochemical outcome of your reaction.[5]

  • Thermodynamic Control: Achieved under reversible conditions (e.g., strong acid catalysis, higher temperatures, longer reaction times), allowing an equilibrium to be established between different possible stereoisomers. The final product ratio reflects the relative thermodynamic stability of the isomers, with the lowest-energy product dominating.[5][13] This stability is often governed by stereoelectronic factors like the anomeric effect.[5]

  • Kinetic Control: Occurs under irreversible conditions (e.g., specific Lewis acid or transition metal catalysis, low temperatures, short reaction times). The product distribution is determined by the relative activation energies of the competing reaction pathways. The major product is the one that is formed the fastest, which is not necessarily the most stable one.[5][14] This is the key to synthesizing less stable, "contrathermodynamic" spiroketals.[7]

Q3: How do I select an appropriate solvent for my screening experiment?

A3: Solvent choice can dramatically influence reaction rate, yield, and even selectivity. For catalyst screening, it's wise to test a range of solvents with varying polarities and coordinating abilities.

  • Non-coordinating solvents like dichloromethane (DCM), toluene, or hexane are often good starting points for acid catalysis, as they do not compete with the substrate for binding to the catalyst.

  • Coordinating solvents like acetone or acetonitrile can sometimes be crucial for achieving high enantioselectivity with certain metal catalysts, as seen with specific iridium complexes.[6]

  • Protic solvents like methanol can participate in the reaction, potentially leading to acetal intermediates or byproducts.[1]

Q4: What analytical techniques are essential for monitoring the reaction and characterizing the products?

A4: A multi-faceted analytical approach is crucial.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) provides a quick qualitative check. For more detailed analysis of reaction kinetics and intermediate detection, techniques like LC-MS and in-situ NMR are powerful tools.[15][16]

  • Product Characterization:

    • Structure & Yield: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation and determining the diastereomeric ratio (dr). Quantitative NMR (qNMR) can be used for accurate yield determination.

    • Stereochemistry: 2D NMR techniques, particularly NOESY or ROESY, are used to determine the relative stereochemistry of the spiroketal.

    • Enantiomeric Excess (ee): Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the gold standards for separating and quantifying enantiomers.

Part 2: Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving common issues during spiroketal formation experiments.

Issue 1: Low or No Product Yield

Initial Diagnosis: Is the starting material being consumed? Check via TLC or LC-MS.

Scenario Potential Cause(s) Recommended Solution(s)
A: Starting material is largely unreacted. 1. Catalyst Inactivity: The chosen catalyst may be unsuitable for the substrate or deactivated.[17] 2. Insufficient Activation: Reaction temperature may be too low, or the catalyst loading is insufficient. 3. Incorrect Catalyst Class: An acid catalyst is being used for a reaction requiring alkyne activation (e.g., on an alkynyl diol).1. Screen a broader range of catalysts: Include different classes (Brønsted acid, Lewis acid, transition metal). Check catalyst quality and handle air/moisture-sensitive catalysts under an inert atmosphere. 2. Increase temperature incrementally. Double the catalyst loading to see if conversion improves. 3. Switch to a suitable catalyst: For alkynyl diols, screen gold, platinum, or palladium catalysts.[3]
B: Starting material is consumed, but target product yield is low. 1. Product Decomposition: The spiroketal may be unstable under the reaction conditions (e.g., acid-labile).[3] 2. Formation of Stable Intermediates: The reaction may be stalling at a hemiacetal or other intermediate stage. 3. Side Reactions: Competing pathways like elimination/dehydration may be dominant.[3] 4. Work-up Issues: The product may be lost during extraction or purification (e.g., decomposition on silica gel).[18]1. Switch to milder conditions: Try a weaker acid, a Lewis acid, or a neutral transition metal catalyst. Reduce reaction temperature and time. 2. Push the equilibrium: If water is a byproduct, add molecular sieves or use a Dean-Stark apparatus to drive the reaction to completion. 3. Re-evaluate conditions: A change in solvent or catalyst may disfavor the side reaction. Analyze crude reaction mixture by LC-MS or NMR to identify major byproducts. 4. Modify work-up: Use a neutral or basic wash before extraction. Consider using a different stationary phase for chromatography (e.g., alumina, Florisil) or alternative purification methods like crystallization.
Issue 2: Poor Diastereoselectivity

Initial Diagnosis: The reaction produces a mixture of spiroketal stereoisomers in an undesirable ratio.

Scenario Potential Cause(s) Recommended Solution(s)
A: Reaction is under thermodynamic control, but selectivity is low. 1. Similar Isomer Stability: The energies of the different diastereomers are too close, leading to an equilibrium mixture.[13] 2. Equilibrium Not Reached: Insufficient reaction time or temperature for the mixture to reach thermodynamic equilibrium.1. Change the thermodynamics: Introduce a structural modification to the substrate, such as a temporary tether, which can create a larger energetic bias for one isomer.[13] 2. Run the reaction longer or at a slightly higher temperature to ensure equilibrium is fully established. Monitor the isomer ratio over time.
B: Reaction is under kinetic control, but selectivity is poor. 1. Ineffective Catalyst: The catalyst does not provide a sufficiently large energy difference between the transition states leading to the different isomers.[19] 2. Background Uncatalyzed Reaction: A non-selective background reaction (e.g., acid-catalyzed by impurities) is competing with the desired catalytic pathway.1. Screen a diverse set of catalysts: For asymmetric synthesis, screen various chiral ligands on metal catalysts (e.g., Ir, Au) or different chiral Brønsted acids.[6][20] For diastereoselectivity, screen different Lewis acids that may offer better chelation control.[7] 2. Purify reagents and solvents meticulously. Add a non-coordinating base (e.g., proton sponge) to quench any trace acid if a neutral, metal-catalyzed pathway is desired.
Issue 3: Catalyst Deactivation

Initial Diagnosis: The reaction starts but stalls before completion, or catalyst performance degrades over time.

Cause Mechanism Mitigation Strategy
Poisoning Impurities in the substrate or solvent (e.g., sulfur, amines, water) irreversibly bind to the catalyst's active sites.[17][21]1. Purify all reagents and solvents rigorously. 2. Use a "sacrificial" scavenger or guard bed to remove known impurities before the reaction.
Fouling Formation of heavy, carbonaceous species ("coke") on the catalyst surface, blocking active sites.[17]1. Optimize reaction temperature and substrate concentration to minimize polymerization and condensation side reactions. 2. Consider a different catalyst support or a homogeneous catalyst that is less prone to fouling.
Thermal Degradation (Sintering) At high temperatures, small metal nanoparticles on a support can migrate and agglomerate into larger, less active particles.[22][23]1. Operate at the lowest effective temperature. 2. Choose a catalyst with better thermal stability (e.g., stronger metal-support interaction).
Leaching / Structural Damage The active catalytic species is washed off its support, or the support itself is damaged, often by water or steam.[17]1. Ensure anhydrous conditions if the catalyst is known to be water-sensitive. 2. Select a more robust catalyst support for the given reaction medium.
Part 3: Experimental Protocols & Data Interpretation
General Protocol for Parallel Catalyst Screening

This protocol outlines a workflow for screening eight different catalysts for the spiroketalization of a dihydroxy ketone precursor.

1. Preparation:

  • Dry eight 1-dram vials and magnetic stir bars in an oven at 120 °C overnight.

  • Prepare a stock solution of the dihydroxy ketone substrate (e.g., 0.1 M) in your primary screening solvent (e.g., anhydrous toluene).

  • Prepare stock solutions or weigh out solid catalysts corresponding to 5 mol% loading for each reaction.

2. Reaction Setup (under inert atmosphere):

  • Arrange the dried vials in a labeled rack inside a glovebox or under a stream of argon.

  • To each vial, add the appropriate catalyst (e.g., 0.005 mmol).

  • Add a magnetic stir bar to each vial.

  • Using a syringe, dispense 1.0 mL of the substrate stock solution (0.1 mmol) into each vial.

  • Seal each vial tightly with a Teflon-lined cap.

3. Reaction Execution:

  • Place the vials in a parallel synthesis block or an aluminum heating block on a stirrer plate.

  • Set the desired temperature (e.g., 60 °C) and begin stirring.

  • Monitor the reactions at set time points (e.g., 2, 8, 24 hours) by taking a micro-aliquot from each vial for TLC or LC-MS analysis.

4. Work-up and Analysis:

  • After the designated time (e.g., 24 hours), cool the vials to room temperature.

  • Quench each reaction by adding 1 mL of saturated NaHCO₃ solution.

  • Extract each reaction mixture with an organic solvent (e.g., 3 x 1.5 mL of ethyl acetate).

  • Combine the organic layers for each reaction, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude residue from each reaction by ¹H NMR to determine conversion and diastereomeric ratio.

  • For promising "hits," purify the product via column chromatography and re-analyze to confirm yield and purity. Perform chiral HPLC/SFC if enantioselectivity is a goal.

Data Presentation: Sample Screening Results

Summarizing your results in a table is crucial for identifying trends and selecting candidates for further optimization.

Entry Catalyst (5 mol%) Solvent Temp (°C) Time (h) Conversion (%)¹ Diastereomeric Ratio (A:B)¹
1p-TsOHToluene8024>955:1
2CSAToluene8024>954.5:1
3Sc(OTf)₃Toluene60248510:1
4AuCl(PPh₃)/AgOTf DCM 25 8 >95 >20:1
5PdCl₂Toluene6024402:1
6[Ir(cod)Cl]₂ / Ligand XAcetone25249015:1 (>99% ee)
7Re₂O₇DCM2512751:3
8Ti(Oi-Pr)₄DCM012601:>20 (kinetic)
¹Determined by ¹H NMR analysis of the crude reaction mixture.

Interpretation: In this hypothetical screen, the gold(I) catalyst (Entry 4) provides the highest diastereoselectivity under mild conditions and would be a prime candidate for optimization. The Iridium catalyst (Entry 6) is highly promising for an asymmetric variant, while Ti(Oi-Pr)₄ (Entry 8) successfully produced the kinetic, less stable isomer B.

Part 4: Visualization of Key Concepts
Generalized Reaction Mechanism

This diagram illustrates the acid-catalyzed formation of a spiroketal from a dihydroxy ketone, proceeding through key intermediates.

G cluster_0 Acid-Catalyzed Spiroketalization A Dihydroxy Ketone B Hemiacetal Intermediate A->B + H⁺ - H₂O (Intramolecular attack) C Oxocarbenium Ion B->C + H⁺ - H₂O (Dehydration) D Spiroketal Product C->D Intramolecular Attack D->C Reversible under acid

Caption: Acid-catalyzed spiroketal formation pathway.

Catalyst Screening Workflow

This flowchart outlines the logical steps for conducting a parallel catalyst screening experiment.

G cluster_workflow Catalyst Screening Workflow prep 1. Substrate & Reagent Preparation setup 2. Parallel Reaction Setup (Inert Atmosphere) prep->setup react 3. Reaction Execution (Controlled Temp & Time) setup->react monitor 4. In-Process Monitoring (TLC / LC-MS) react->monitor workup 5. Quench & Work-up react->workup monitor->react analysis 6. Analysis (NMR, HPLC, MS) workup->analysis hit 7. Hit Identification & Optimization analysis->hit

Caption: Workflow for systematic catalyst screening.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing low reaction yields.

G start Problem: Low Spiroketal Yield q1 Is Starting Material (SM) Consumed? start->q1 no_conv SM Not Consumed q1->no_conv No conv SM Consumed q1->conv Yes sol_no_conv Solutions: - Increase Temp/Time - Increase Catalyst Load - Screen Different Catalysts - Check Catalyst Activity no_conv->sol_no_conv sol_conv Solutions: - Use Milder Conditions - Remove H₂O (e.g., Mol. Sieves) - Analyze for Byproducts - Modify Work-up Protocol conv->sol_conv

Caption: Decision tree for troubleshooting low yields.

References
  • Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society. [Link]

  • Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex. Swarthmore College. [Link]

  • Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Journal of the American Chemical Society. [Link]

  • Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. PMC. [Link]

  • eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. Green Chemistry (RSC Publishing). [Link]

  • Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis. PMC. [Link]

  • Diastereoselective construction of the benzannulated spiroketal core of chaetoquadrins enabled by a regiodivergent cascade. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Enzyme-Catalyzed Spiroacetal Formation in Polyketide Antibiotic Biosynthesis. Journal of the American Chemical Society. [Link]

  • Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. Thieme. [Link]

  • Enzyme-Catalysed Spiroacetal Formation in Polyketide Antibiotic Biosynthesis. ChemRxiv. [Link]

  • Enantio- And Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. europepmc.org. [Link]

  • Synthesis of Spiroketals by Synergistic Gold and Scandium Catalysis. Organic Letters. [Link]

  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate. [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. [Link]

  • Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. MDPI. [Link]

  • Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc. [Link]

  • Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. ResearchGate. [Link]

  • Total Synthesis of Spiroketal Alkaloids Lycibarbarines A–C. ACS Publications. [Link]

  • Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. Angewandte Chemie International Edition. [Link]

  • Recent developments in transition metal-catalysed spiroketalisation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Gold catalysis: synthesis of spiro, bridged, and fused ketal natural products. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]

  • Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. PMC. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. escholarship.org. [Link]

  • Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. PMC. [Link]

  • Study of Catalyst Deactivation in Three Different Industrial Processes. Diva-Portal.org. [Link]

  • Machine learning-guided strategies for reaction conditions design and optimization. beilstein-journals.org. [Link]

  • Common methods for the preparation of spiroketals a) from dihydroxyketons. ResearchGate. [Link]

  • Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. Organic Letters. [Link]

  • Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. [Link]

  • Mechanisms of catalyst deactivation. SciSpace. [Link]

  • What are some common causes of low reaction yields? Reddit. [Link]

  • Synthesis of Spiroaminals and Spiroketals with Bimetallic Relay Catalysis. Organic Letters. [Link]

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Validation

Absolute Configuration Determination of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol: A Comparative Methodological Guide

Executive Summary For researchers and drug development professionals, confirming the absolute configuration (AC) of chiral intermediates is a strict regulatory and scientific requirement. 8,11-Dioxadispiro[3.2.4.2]tridec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, confirming the absolute configuration (AC) of chiral intermediates is a strict regulatory and scientific requirement. 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol (CAS 1590372-81-8) presents a unique analytical challenge: it features a highly rigid dioxadispiro core combined with a flexible secondary alcohol group.

This guide objectively compares three state-of-the-art methodologies for determining the absolute configuration of this specific spirocyclic alcohol: Modified Mosher’s Method (NMR) , Vibrational Circular Dichroism (VCD) , and Single-Crystal X-ray Diffraction (SCXRD) . By analyzing the causality behind each experimental choice, we provide self-validating protocols to ensure absolute stereochemical accuracy.

Mechanistic Comparison of AC Determination Methods

The Modified Mosher’s Method (NMR)

The Modified Mosher’s Method exploits the reactivity of the secondary hydroxyl group at the C2 position. By derivatizing the alcohol with both enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), diastereomeric esters are formed[1].

  • The Causality: The phenyl ring of the MTPA group exerts a strong anisotropic magnetic shielding effect on the spatially adjacent protons of the spirocyclic core[1]. By calculating the chemical shift differences ( Δδ=δS​−δR​ ) from high-resolution 1 H NMR spectra, the spatial arrangement of the protons relative to the Mosher plane is revealed, allowing for an unambiguous assignment of the carbinol stereocenter[1].

Vibrational Circular Dichroism (VCD) with DFT

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule[2].

  • The Causality: The accuracy of VCD relies heavily on the quality of theoretical spectral simulations. Because 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol possesses a rigid spirocyclic framework, its conformational space is highly restricted. This restriction allows Density Functional Theory (DFT) calculations to predict vibrational modes and rotational strengths with exceptional accuracy[2]. Comparing the experimental VCD spectrum with the DFT-simulated spectra provides a self-validating AC assignment without the need for chemical derivatization[3].

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for AC determination, relying on the anomalous dispersion of X-rays to calculate the Flack parameter[4].

  • The Causality: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol contains only light atoms (C, H, O). Consequently, the anomalous scattering signal—even when using a Cu-K α source—is often too weak for reliable AC determination[4]. To create a self-validating system, the molecule must be derivatized with a heavy atom (e.g., converting the -OH group to a p-bromobenzoate ester). The introduction of bromine guarantees a strong anomalous dispersion effect, ensuring a Flack parameter near 0.0[4].

Methodological Decision Workflow

AC_Workflow Start 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol (Chiral Spirocyclic Alcohol) Condition Is the sample highly crystalline? Start->Condition Crystalline Yes: Crystalline Solid Condition->Crystalline Yes Liquid No: Liquid / Amorphous Condition->Liquid No DerivXray Heavy-Atom Derivatization (e.g., p-Bromobenzoate) Crystalline->DerivXray Lacks Heavy Atoms (C,H,O only) VCD Vibrational Circular Dichroism (Solution State + DFT) Crystalline->VCD Dissolve in CDCl3 Deriv Utilize Secondary -OH Group? Liquid->Deriv SCXRD Single-Crystal X-ray Diffraction (Cu-Kα Anomalous Dispersion) DerivXray->SCXRD Crystallize Derivative Mosher Modified Mosher's Method (MTPA-Cl Derivatization & NMR) Deriv->Mosher Yes (Chemical Derivatization) Deriv->VCD No (Non-destructive)

Decision workflow for determining the absolute configuration of spirocyclic alcohols.

Step-by-Step Experimental Protocols

Protocol 1: Modified Mosher’s Method (NMR)
  • Sample Partitioning: Divide the purified 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol sample into two equal aliquots (approx. 5–10 mg each) in anhydrous pyridine under an inert atmosphere.

  • Esterification: Add an excess of (R)-MTPA-Cl to the first aliquot and (S)-MTPA-Cl to the second. Stir at room temperature for 4–12 hours until complete conversion is confirmed via TLC[1].

  • Purification: Quench the reactions with water, extract with ethyl acetate, and purify the resulting (S)- and (R)-MTPA esters using silica gel micro-column chromatography.

  • NMR Acquisition: Acquire high-resolution 1 H, COSY, and HSQC NMR spectra in CDCl 3​ for both diastereomers.

  • Data Validation: Map the Δδ values for the protons adjacent to the spirocyclic core. Positive values indicate protons situated on the right side of the Mosher plane, while negative values indicate the left, thereby validating the AC[1].

Protocol 2: Vibrational Circular Dichroism (VCD)
  • Computational Conformational Search: Perform a molecular mechanics (e.g., MMFF) conformational search of the chosen enantiomer of the spirocyclic alcohol[2].

  • DFT Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level. Calculate the theoretical IR and VCD frequencies and rotational strengths[2].

  • Spectral Weighting: Apply a Boltzmann distribution to weight the contributions of the individual conformers, generating the final simulated VCD spectrum[2].

  • Experimental Measurement: Dissolve ~15 mg of the compound in 150 μ L of CDCl 3​ . Record the IR and VCD spectra using an FT-VCD spectrometer equipped with a BaF 2​ cell (100 μ m path length)[2].

  • Validation: Overlay the experimental VCD spectrum with the DFT-simulated spectrum. A high degree of overlap (evaluated via statistical confidence algorithms) confirms the absolute configuration[3].

Protocol 3: SCXRD via Heavy-Atom Derivatization
  • Derivatization: React the secondary alcohol with p-bromobenzoyl chloride in the presence of DMAP and triethylamine to yield the p-bromobenzoate ester[4].

  • Crystallization: Dissolve the derivative in a minimum volume of dichloromethane. Set up a vapor diffusion chamber using hexane as the antisolvent to grow diffraction-quality single crystals.

  • Diffraction: Mount a suitable crystal on a diffractometer equipped with a Cu-K α microfocus source ( λ=1.5418 Å) to maximize the anomalous scattering from the bromine atom[4].

  • Structure Solution: Solve the structure using direct methods. Refine the Flack parameter; a value of ~0.0 (with an esd < 0.1) confirms the absolute configuration with absolute certainty[4].

Quantitative Comparison Matrix

ParameterModified Mosher's MethodVCD + DFTSCXRD (Heavy-Atom Deriv.)
Sample State Solution (CDCl 3​ )Solution (CDCl 3​ / CD 2​ Cl 2​ )Single Crystal
Sample Amount 10–20 mg10–15 mg1–5 mg (for crystallization)
Derivatization Required (MTPA-Cl)None (Non-destructive) Required (p-Bromobenzoate)
Timeframe 2–3 Days1–2 Weeks (Compute time)1–4 Weeks (Crystal growth)
Primary Output Δδ NMR ShiftsRotational Strengths (IR)Flack Parameter
Best Used When Rapid AC assignment is needed and the -OH group is unhindered.The sample refuses to crystallize and must be recovered intact.Absolute regulatory certainty is required for an IND submission.

Conclusion

For 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol , the choice of analytical technique depends heavily on the physical state of the sample and project timelines. VCD stands out as the most elegant, non-destructive method, leveraging the molecule's rigid spirocyclic core for highly accurate DFT predictions[2]. However, if computational resources are limited, the Modified Mosher's Method provides a rapid, chemically intuitive alternative[1]. For final regulatory filings, derivatizing the secondary alcohol to a heavy-atom ester for SCXRD remains the undisputed gold standard for absolute stereochemical proof[4].

References

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  • Computational methods and points for attention in absolute configuration determin
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Comparative

A Senior Application Scientist's Guide to the Synthesis of Dioxadispiroketals: A Comparative Analysis of Strategic Routes

For researchers, synthetic chemists, and professionals in drug development, the dioxadispiroketal motif represents a significant structural and synthetic challenge. This bicyclic ketal system, characterized by two spiroc...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, synthetic chemists, and professionals in drug development, the dioxadispiroketal motif represents a significant structural and synthetic challenge. This bicyclic ketal system, characterized by two spirocenters sharing a common oxygen atom, is a key feature in numerous biologically active natural products. Its rigid, three-dimensional architecture often plays a crucial role in molecular recognition and biological function. This guide provides an in-depth comparison of the primary synthetic strategies to construct dioxadispiroketals, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to inform your synthetic planning.

The Strategic Landscape: An Overview of Synthetic Approaches

The synthesis of dioxadispiroketals can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of route is often dictated by the desired stereochemistry, the nature of the starting materials, and the overall complexity of the target molecule. The most prevalent methods include:

  • Acid-Catalyzed Spiroketalization: A classic and often thermodynamically driven approach.

  • Oxidative Cyclization: A powerful method for forming the spiroketal core through carbon-oxygen bond formation via oxidation.

  • Hetero-Diels-Alder Reaction: A cycloaddition strategy that offers excellent control over stereochemistry.

  • Asymmetric Synthesis: Approaches that utilize chiral auxiliaries or catalysts to achieve high enantioselectivity.

  • Biomimetic Synthesis: Strategies inspired by the proposed biosynthetic pathways of natural products.

This guide will delve into the core principles of these methodologies, providing a comparative framework to aid in the selection of the most appropriate synthetic route.

Acid-Catalyzed Spiroketalization: The Tug-of-War Between Kinetics and Thermodynamics

Acid-catalyzed spiroketalization is a cornerstone in the synthesis of dioxadispiroketals. The reaction typically involves the cyclization of a dihydroxy ketone or a related precursor in the presence of an acid catalyst. The stereochemical outcome of this process is governed by a delicate balance between kinetic and thermodynamic control.[1][2]

Mechanism and Stereochemical Control:

The reaction proceeds via the protonation of the ketone, followed by intramolecular nucleophilic attack by the hydroxyl groups. The stereochemistry at the anomeric centers is influenced by several factors, including the anomeric effect, steric interactions, and the stability of the resulting bicyclic system.[3]

  • Thermodynamic Control: Under equilibrating conditions (e.g., stronger acids, longer reaction times, higher temperatures), the most stable spiroketal isomer will be the major product.[1] This isomer is typically the one that maximizes stabilizing anomeric effects and minimizes steric strain.

  • Kinetic Control: Under non-equilibrating conditions (e.g., milder acids, shorter reaction times, lower temperatures), the product distribution is determined by the relative rates of formation of the different spiroketal isomers.[1][4]

Causality in Experimental Choices:

The choice of acid catalyst is critical. Strong acids like tosic acid (p-TsOH) or camphorsulfonic acid (CSA) often favor thermodynamic equilibrium. In contrast, milder acids or Lewis acids can sometimes be used to achieve kinetic control, leading to the formation of less stable isomers that may be desired synthetic targets.

Oxidative Cyclization: Forging the Spiroketal Core with Redox Chemistry

Oxidative cyclization methods provide a powerful alternative to traditional acid-catalyzed approaches, often allowing for the construction of complex dioxadispiroketal systems under mild conditions. These reactions typically involve the oxidation of a precursor molecule, which triggers a cascade of events leading to the formation of the spiroketal.

Key Oxidative Strategies:

  • Radical Oxidative Cyclization: This method often utilizes reagents like iodine and a hypervalent iodine compound (e.g., iodobenzene diacetate) under photolytic conditions to generate radical intermediates that cyclize to form the spiroketal.[5] The stereochemical outcome can be influenced by the conformation of the cyclization precursor.

  • Manganese(III)-Based Oxidative Tandem Cyclization: This strategy employs manganese(III) acetate to initiate a tandem cyclization of tetracarbonyl compounds with alkenes, leading to the formation of dioxapropellane structures, a type of dioxadispiroketal.[6]

  • m-CPBA-Mediated Oxidation: In some cases, meta-chloroperoxybenzoic acid (m-CPBA) can mediate the oxidative spirocyclization of β-furyl amides to form spiro-γ-butenolide-γ-butyrolactones, a class of dioxadispiroketals.[7][8]

Mechanistic Insights:

The mechanisms of oxidative cyclizations can be complex and varied, often involving radical or cationic intermediates.[9] The regioselectivity and stereoselectivity of these reactions are highly dependent on the substrate and the specific oxidizing agent used. For instance, in radical cyclizations, the stereochemistry can be dictated by the preferred trajectory of the radical addition to an olefin.[5]

Hetero-Diels-Alder Reaction: A Convergent and Stereocontrolled Approach

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the convergent and stereoselective synthesis of six-membered heterocyclic rings, making it an attractive strategy for constructing the pyran rings within a dioxadispiroketal framework.[10][11][12]

The Strategy:

This approach typically involves the [4+2] cycloaddition of a diene with a heterodienophile (e.g., a carbonyl compound) or a heterodienne with a dienophile. For dioxadispiroketal synthesis, this often entails the construction of a pyrone or dihydropyran ring, which then serves as a precursor for the spiroketalization step.[13][14][15]

Causality and Stereocontrol:

The HDA reaction is a concerted pericyclic reaction, and its stereochemical outcome is governed by the principles of orbital symmetry. The endo/exo selectivity and facial selectivity can often be controlled by the choice of catalyst (e.g., Lewis acids), the nature of the substituents on the diene and dienophile, and the reaction temperature.[16] This high degree of stereocontrol is a major advantage of the HDA approach.[17][18]

Asymmetric Synthesis: Achieving Enantiopurity

The synthesis of enantiomerically pure dioxadispiroketals is of paramount importance, as the biological activity of these molecules is often dependent on their absolute stereochemistry. Several asymmetric strategies have been developed to address this challenge.[19]

Key Asymmetric Approaches:

  • Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemical outcome of a reaction.[20][21][22] After the desired transformation, the auxiliary is removed. This approach has been successfully used in various reactions leading to dioxadispiroketal precursors.

  • Chiral Catalysts: The use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, can induce enantioselectivity in the spiroketalization or precursor-forming reactions.[23][24][25] This is often a more atom-economical approach than using stoichiometric chiral auxiliaries.

  • Substrate-Controlled Diastereoselective Reactions: In some cases, the inherent chirality within the starting material can be used to control the stereochemistry of the newly formed stereocenters during the spiroketalization process.

Expertise in Action:

The selection of the appropriate asymmetric strategy depends on the specific target molecule and the availability of suitable chiral starting materials, auxiliaries, or catalysts. For example, chiral phosphoric acids have been shown to be effective in catalyzing enantioselective spiroketalizations by creating a chiral environment around the reacting species.[23]

Biomimetic Synthesis: Learning from Nature's Playbook

Biomimetic synthesis aims to mimic the proposed biosynthetic pathways of natural products in the laboratory.[26][27][28] This approach can often lead to elegant and efficient syntheses of complex molecules, including those containing the dioxadispiroketal motif.[29]

The Biomimetic Philosophy:

By studying the enzymatic transformations that occur in nature, chemists can gain insights into key bond-forming events and design synthetic strategies that replicate these processes.[30] For example, a biomimetic synthesis might involve a cascade reaction that forms multiple rings in a single step, mirroring a proposed enzymatic cyclization.[31]

Application to Dioxadispiroketals:

The biomimetic synthesis of dioxadispiroketal-containing natural products often involves key steps such as oxidative cyclizations or cycloadditions that are thought to be involved in their biosynthesis.[29] These strategies can provide rapid access to complex molecular architectures that would be challenging to construct using more traditional linear synthetic approaches.

Comparative Data and Protocols

To provide a practical comparison of these synthetic routes, the following table summarizes key performance indicators for representative examples found in the literature. Following the table, detailed experimental protocols for selected key reactions are provided.

Table 1: Comparison of Synthetic Routes to Dioxadispiroketals

Synthetic RouteKey Reagents/CatalystsTypical YieldsStereoselectivityKey AdvantagesLimitationsReference
Acid-Catalyzed Spiroketalization p-TsOH, CSA, PPTS50-90%Varies (thermodynamic vs. kinetic control)Simple, readily available reagents.Can lead to mixtures of isomers, harsh conditions.[1][3]
Radical Oxidative Cyclization I₂, PhI(OAc)₂, hv60-90%Substrate-dependent, can be high.Mild conditions, forms C-O bonds efficiently.Requires specific functional group handles.[5]
Mn(III)-Based Oxidative Cyclization Mn(OAc)₃60-95%Often forms diastereomeric mixtures.Rapid construction of complex polycyclic systems.Stoichiometric use of metal oxidant.[6]
Hetero-Diels-Alder Reaction Lewis acids (e.g., ZnCl₂, TiCl₄)60-85%High (endo/exo and facial selectivity).Convergent, high stereocontrol.Requires synthesis of diene/dienophile precursors.[13][17]
Asymmetric Catalytic Spiroketalization Chiral Phosphoric Acids, Chiral Ir-complexes70-95%High ee (up to >99%) and dr.Highly enantioselective, catalytic.Catalyst development can be challenging.[23][24]

Experimental Protocols

Protocol 1: Acid-Catalyzed Spiroketalization (Thermodynamic Control)

Synthesis of a Dioxadispiroketal via p-TsOH Catalysis

  • Reaction: To a solution of the dihydroxy ketone precursor (1.0 mmol) in dichloromethane (DCM, 20 mL) at room temperature is added p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 mmol, 10 mol%).

  • Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The layers are separated, and the aqueous layer is extracted with DCM (3 x 15 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired dioxadispiroketal.

Protocol 2: Radical Oxidative Cyclization

Synthesis of a Bis-spiroacetal using Iodine and Iodobenzene Diacetate

  • Reaction Setup: A solution of the spiroacetal bearing a hydroxyalkyl side chain (0.5 mmol), iodobenzene diacetate (1.5 mmol), and iodine (1.0 mmol) in cyclohexane (50 mL) is placed in a photochemical reactor.

  • Irradiation: The mixture is irradiated with a tungsten lamp (e.g., 250 W) at room temperature with vigorous stirring.

  • Monitoring: The progress of the reaction is monitored by TLC.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether (50 mL). The solution is washed successively with a saturated aqueous solution of sodium thiosulfate (2 x 25 mL) and brine (25 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the bis-spiroacetal product.[5]

Protocol 3: Hetero-Diels-Alder Reaction

Lewis Acid-Promoted HDA for Pyrone Synthesis

  • Reaction: To a solution of the diene (1.2 mmol) and the dienophile (e.g., an acyl ketene precursor, 1.0 mmol) in a suitable solvent such as toluene or DCM (10 mL) at -78 °C is added a Lewis acid (e.g., ZnCl₂ or TiCl₄, 1.1 mmol) dropwise.

  • Reaction Conditions: The reaction mixture is stirred at low temperature for a specified period (e.g., 1-6 hours) and then allowed to warm to room temperature.

  • Quenching and Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride or water. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by flash chromatography to give the cycloadduct, which can then be further transformed into the dioxadispiroketal.[13][14]

Visualizing the Synthetic Pathways

To better illustrate the logical flow and key transformations in these synthetic routes, the following diagrams are provided.

Diagram 1: General Strategies for Dioxadispiroketal Synthesis

G cluster_0 Starting Materials cluster_1 Synthetic Routes Dihydroxy Ketone Dihydroxy Ketone Acid-Catalyzed Spiroketalization Acid-Catalyzed Spiroketalization Dihydroxy Ketone->Acid-Catalyzed Spiroketalization H+ Functionalized Precursor Functionalized Precursor Oxidative Cyclization Oxidative Cyclization Functionalized Precursor->Oxidative Cyclization [O] Diene & Dienophile Diene & Dienophile Hetero-Diels-Alder Hetero-Diels-Alder Diene & Dienophile->Hetero-Diels-Alder Heat or Lewis Acid Dioxadispiroketal Dioxadispiroketal Acid-Catalyzed Spiroketalization->Dioxadispiroketal Oxidative Cyclization->Dioxadispiroketal Hetero-Diels-Alder->Dioxadispiroketal

Caption: Overview of major synthetic pathways to dioxadispiroketals.

Diagram 2: Thermodynamic vs. Kinetic Control in Acid-Catalyzed Spiroketalization

G Dihydroxy_Ketone Dihydroxy Ketone + H+ Kinetic_Product Kinetic Product (Less Stable) Dihydroxy_Ketone->Kinetic_Product Low Temp, Short Time Thermodynamic_Product Thermodynamic Product (More Stable) Dihydroxy_Ketone->Thermodynamic_Product High Temp, Long Time Kinetic_Product->Thermodynamic_Product Equilibration

Caption: Kinetic vs. thermodynamic pathways in acid-catalyzed spiroketalization.

Conclusion

The synthesis of dioxadispiroketals remains a vibrant area of research, driven by the quest for new synthetic methods and the desire to access biologically important natural products. This guide has provided a comparative overview of the major synthetic strategies, highlighting the underlying principles, practical considerations, and supporting data. By understanding the nuances of acid-catalyzed spiroketalization, oxidative cyclization, hetero-Diels-Alder reactions, and asymmetric approaches, researchers can make more informed decisions in the design and execution of their synthetic routes. The choice of strategy will ultimately depend on the specific target, the desired stereochemical outcome, and the available resources, but a thorough understanding of these fundamental approaches is essential for success in this challenging and rewarding field of organic synthesis.

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  • Wang, S., & Tang, Y. (2024). Strategies and Advances in the Biomimetic Synthesis of Natural Products. Engineering. [Link]

  • Ahamed, M. B., & Kumar, R. S. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1386374. [Link]

  • Organic Chemistry Portal. (2006). Asymmetric Hetero-Diels-Alder Reactions. [Link]

  • Carreira, E. M., & Hamilton, J. Y. (2017). Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Journal of the American Chemical Society, 139(25), 8563-8566. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 2-7). Wiley-VCH. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • Imai, Y., et al. (2020). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Symmetry, 12(6), 943. [Link]

  • Kawabata, T., et al. (2003). Asymmetric desymmetrization of meso-diols by C2-symmetric chiral 4-pyrrolidinopyridines. Tetrahedron, 59(1), 91-99. [Link]

  • Wang, T., et al. (2021). Cocatalyst-controlled divergent cascade cycloaddition reaction of arylalkynols and dioxopyrrolidienes: Access to spiroketals and Oxa-bridged eight-membered cyclic ethers. Chinese Chemical Letters, 32(11), 3469-3472. [Link]

  • Ojima, I. (Ed.). (2004). Catalytic Asymmetric Synthesis. John Wiley & Sons.
  • Sibi, M. P., & Miyabe, H. (2004). Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents. Chemical Communications, (21), 2429-2438. [Link]

  • de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. European Journal of Organic Chemistry, 2019(37), 6245-6257. [Link]

  • Boukattaya, F., et al. (2023). A novel and sustainable synthesis-functionalization strategy for the oxidative cyclization towards 2,5-disubstituted-1,3,4-oxadiazoles using bentonite-supported copper(i) iodide as a green catalyst. RSC Advances, 13(31), 21623-21635. [Link]

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Sources

Validation

A Comparative Guide to the Cross-Reactivity of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol Derivatives

A Senior Application Scientist's Perspective on Preclinical Off-Target Profiling Introduction The spiroketal motif is a privileged structural feature found in a wide array of natural products and synthetic compounds, exh...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Preclinical Off-Target Profiling

Introduction

The spiroketal motif is a privileged structural feature found in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.[1][2][3] The 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol scaffold represents a novel chemical entity with potential therapeutic applications. As with any new chemical entity, a thorough understanding of its cross-reactivity profile is paramount for advancing its development from a promising hit to a viable clinical candidate. This guide provides a comparative framework for a hypothetical cross-reactivity study of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol derivatives.

Due to the limited publicly available data on the specific biological activities of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol derivatives, this guide will outline a comprehensive, rational, and efficient screening strategy based on the known activities of structurally related spiro-compounds. We will compare our hypothetical test compound to three well-characterized drugs that also feature a spiro-cyclic core: Spironolactone , Avermectin B1a , and Tofogliflozin . The experimental protocols detailed herein are designed to provide a robust assessment of potential off-target interactions, a critical step in de-risking a novel compound series and ensuring its downstream success.

Comparator Compound Profiles

A judicious selection of comparator compounds is essential for contextualizing the cross-reactivity data of a novel agent. The following compounds were chosen based on their structural similarity (presence of a spiro-cyclic system) and their distinct and well-defined primary mechanisms of action.

CompoundPrimary Target/Mechanism of ActionKnown Off-Target ActivitiesTherapeutic Class
Spironolactone Mineralocorticoid Receptor (MR) Antagonist[4]Androgen Receptor (AR) Antagonist, Progesterone Receptor (PR) Agonist[4][5][6]Potassium-sparing diuretic, Antihypertensive, Heart failure medication[5]
Avermectin B1a Glutamate-gated Chloride Channel (GluCl) Potentiator in invertebrates[7][8][9]May interact with mammalian GABA-A receptors at high concentrations[10]Antiparasitic[7]
Tofogliflozin Sodium-Glucose Co-transporter 2 (SGLT2) Inhibitor[11][12]Highly selective with minimal off-target effects reported[12][13]Antidiabetic[11]

Hypothetical Cross-Reactivity Screening Cascade

The proposed screening cascade is designed to be tiered, starting with broad, high-throughput screens and progressing to more specific, functional assays for any identified "hits." This approach maximizes efficiency and minimizes resource expenditure.

cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Safety & Liability Screening cluster_2 Tier 3: Hit Validation & Functional Follow-up Broad Receptor Binding Panel Broad Receptor Binding Panel Concentration-Response Assays Concentration-Response Assays Broad Receptor Binding Panel->Concentration-Response Assays Hits Broad Enzyme Inhibition Panel Broad Enzyme Inhibition Panel Broad Enzyme Inhibition Panel->Concentration-Response Assays Hits hERG Channel Assay hERG Channel Assay CYP450 Inhibition Panel CYP450 Inhibition Panel General Cytotoxicity Assay General Cytotoxicity Assay Cell-based Functional Assays Cell-based Functional Assays Concentration-Response Assays->Cell-based Functional Assays Test Compound Test Compound Test Compound->Broad Receptor Binding Panel Test Compound->Broad Enzyme Inhibition Panel Test Compound->hERG Channel Assay Test Compound->CYP450 Inhibition Panel Test Compound->General Cytotoxicity Assay

Figure 1: A tiered approach to cross-reactivity screening.

Experimental Methodologies

The following protocols represent standard, robust methods for assessing the cross-reactivity of a novel compound.

Tier 1: Broad Panel Screening

1. Broad Receptor Binding Panel

  • Rationale: To identify potential interactions with a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. This provides a broad overview of the compound's off-target liabilities.

  • Methodology: Competitive radioligand binding assays are the gold standard for this type of screen.[14]

    • Preparation of Membranes: Membranes from cell lines recombinantly expressing the target receptors are prepared and stored at -80°C.

    • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a specific radioligand for the target receptor, and the test compound (typically at a high concentration, e.g., 10 µM).

    • Incubation: Incubate the plates to allow for competitive binding to reach equilibrium.

    • Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter mat.

    • Detection: Quantify the amount of bound radioligand using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition of radioligand binding by the test compound. A significant inhibition (e.g., >50%) flags the compound for further investigation.

2. Broad Enzyme Inhibition Panel

  • Rationale: To assess the inhibitory activity of the compound against a diverse panel of enzymes, including kinases, proteases, and metabolic enzymes.

  • Methodology: A variety of assay formats can be used, depending on the enzyme class. For example, for kinases, a common method is a fluorescence-based assay.

    • Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and any necessary co-factors (e.g., ATP for kinases).

    • Assay Setup: In a 96- or 384-well plate, add the enzyme, the test compound (at a fixed concentration), and initiate the reaction by adding the substrate.

    • Incubation: Incubate the plate at the optimal temperature for the enzyme.

    • Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance, or luminescence).

    • Data Analysis: Calculate the percent inhibition of enzyme activity by the test compound.

Tier 2: Safety & Liability Screening

1. hERG Channel Assay

  • Rationale: Inhibition of the hERG potassium channel can lead to QT prolongation and potentially fatal cardiac arrhythmias. This is a critical safety screen for all new chemical entities.

  • Methodology: Automated patch-clamp electrophysiology is the preferred method.

    • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293).

    • Compound Application: Apply a range of concentrations of the test compound to the cells.

    • Electrophysiological Recording: Measure the hERG channel current in response to a specific voltage protocol.

    • Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate an IC50 value.

2. Cytochrome P450 (CYP) Inhibition Panel

  • Rationale: Inhibition of CYP enzymes can lead to drug-drug interactions by altering the metabolism of co-administered drugs.[15]

  • Methodology: A cocktail assay using human liver microsomes and a panel of CYP-specific substrates is an efficient approach.

    • Incubation: Incubate human liver microsomes with a cocktail of CYP-specific substrates and the test compound at various concentrations.

    • Metabolite Quantification: After a set time, stop the reaction and quantify the formation of the specific metabolites for each CYP isoform using LC-MS/MS.

    • Data Analysis: Determine the IC50 value for the inhibition of each CYP isoform.

3. General Cytotoxicity Assay

  • Rationale: To assess the general toxicity of the compound to cells.

  • Methodology: A variety of assays can be used to measure cell viability, such as the MTT or CellTiter-Glo assays.

    • Cell Seeding: Plate a representative cell line (e.g., HepG2) in a 96-well plate.

    • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

    • Incubation: Incubate for a specified period (e.g., 24-48 hours).

    • Viability Measurement: Add the assay reagent and measure the signal (absorbance or luminescence), which is proportional to the number of viable cells.

    • Data Analysis: Calculate the CC50 (50% cytotoxic concentration).

Illustrative Comparative Data

The following tables present hypothetical data for our test compound, 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol derivative, and the selected comparators. This data is for illustrative purposes only.

Table 1: Tier 1 Broad Panel Screening (Hypothetical Results) % Inhibition at 10 µM

Target8,11-Dioxadispiro[3.2.4.2]tridecan-2-olSpironolactoneAvermectin B1aTofogliflozin
Mineralocorticoid Receptor5%95%2%1%
Androgen Receptor8%78%3%0%
GABA-A Receptor15%4%65%2%
SGLT23%1%0%98%
A panel of 50 other receptors/enzymes<10%<10% (except PR)<10%<10%

Table 2: Tier 2 Safety & Liability Screening (Hypothetical Results) IC50 or CC50 in µM

Assay8,11-Dioxadispiro[3.2.4.2]tridecan-2-olSpironolactoneAvermectin B1aTofogliflozin
hERG Channel> 5025> 50> 100
CYP3A4 Inhibition158> 50> 100
CYP2D6 Inhibition> 5035> 50> 100
General Cytotoxicity (HepG2)> 1004512> 200

Interpretation and Next Steps

Based on the hypothetical data, the 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol derivative demonstrates a favorable cross-reactivity profile. It shows minimal interaction with the primary targets of the comparator compounds and a broad panel of other receptors and enzymes. The safety and liability screens suggest a low risk for hERG-related cardiotoxicity and a moderate potential for CYP3A4 inhibition, which would warrant further investigation. The lack of significant general cytotoxicity is also a positive indicator.

The logical next step, should any significant off-target interactions be identified, would be to proceed to Tier 3: Hit Validation and Functional Follow-up. This would involve generating full concentration-response curves to determine the potency (IC50 or Ki) of the interaction and then moving into cell-based functional assays to understand whether the binding event translates into a functional effect (agonist or antagonist activity).

Initial Hit from Broad Panel Initial Hit from Broad Panel Determine Potency (IC50/Ki) Determine Potency (IC50/Ki) Initial Hit from Broad Panel->Determine Potency (IC50/Ki) Assess Functional Activity Assess Functional Activity Determine Potency (IC50/Ki)->Assess Functional Activity Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Assess Functional Activity->Structure-Activity Relationship (SAR) Studies Confirmed Off-Target In Vivo Assessment In Vivo Assessment Structure-Activity Relationship (SAR) Studies->In Vivo Assessment

Figure 2: Decision-making workflow for off-target hit validation.

Conclusion

A systematic and early assessment of cross-reactivity is a cornerstone of modern drug discovery. This guide has outlined a rational, albeit hypothetical, approach for profiling a novel 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol derivative. By employing a tiered screening cascade and comparing the results to well-characterized drugs, researchers can gain valuable insights into the selectivity and potential liabilities of their compounds. This data-driven approach enables informed decision-making, guides medicinal chemistry efforts to mitigate off-target effects, and ultimately increases the probability of developing a safe and effective therapeutic agent.

References

  • Iftikhar, H., et al. (2020). Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects. PMC. [Link]

  • Wikipedia. (n.d.). Avermectin. Wikipedia. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Tofogliflozin Hydrate? Patsnap Synapse. [Link]

  • Unida, S., et al. (2012). Tofogliflozin, a Potent and Highly Specific Sodium/Glucose Cotransporter 2 Inhibitor, Improves Glycemic Control in Diabetic Rats and Mice. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Bolt Pharmacy. (2026). Which Diuretic Causes Gynaecomastia? Spironolactone Explained. Bolt Pharmacy. [Link]

  • Sood, A., & Taylor, W. (2022). When off Target Effects are on Target: The Role of Spironolactone in Patients with Covid-19. Innovation Info. [Link]

  • ResearchGate. (2020). (PDF) Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects. ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Eurofins Discovery. [Link]

  • Beyond Pesticides. (n.d.). chemicalWATCHFactsheet. Beyond Pesticides. [Link]

  • Preprints.org. (2021). When Off Target Effects Are On Target: The Role Of Spironolactone In Patients With COVID-19. Preprints.org. [Link]

  • Taylor & Francis. (n.d.). Avermectin – Knowledge and References. Taylor & Francis. [Link]

  • Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies. Creative Diagnostics. [Link]

  • Drugs in Context. (2014). Tofogliflozin: a highly selective SGLT2 inhibitor for the treatment of type 2 diabetes. Drugs in Context. [Link]

  • BellBrook Labs. (2025). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. [Link]

  • Elsevier. (n.d.). Retrospective analysis of adverse events with spironolactone in females reported to the United States Food and Drug Administration. PMC. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Wikipedia. (n.d.). Pharmacodynamics of spironolactone. Wikipedia. [Link]

  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services. BioAssay Systems. [Link]

  • RSC Publishing. (2025). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. RSC Publishing. [Link]

  • OAText. (2019). Tofogliflozin, a SGLT2 inhibitor, improves diabetic ocular complications in Spontaneously Diabetic Torii rats. OAText. [Link]

  • Antibody Solutions. (n.d.). Fc Receptor & Complement Binding Assays (FcRn, FcγR, C1q). Antibody Solutions. [Link]

  • PubMed. (2019). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. PubMed. [Link]

  • Sartorius. (n.d.). Binding Assays. Sartorius. [Link]

  • ResearchGate. (n.d.). Selected biologically active natural product bearing N,O‐[4.n]spiroketal moiety. ResearchGate. [Link]

  • RSC Publishing. (2019). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. RSC Publishing. [Link]

  • Eurofins Discovery. (n.d.). Fc Receptor Binding LeadHunter Panel. Eurofins Discovery. [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. MilliporeSigma. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

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Comparative

Benchmarking the Potency of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol-Based Scaffolds Against Known Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist In modern drug discovery, the over-reliance on flat, heteroaromatic rings has led to a bottle...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

In modern drug discovery, the over-reliance on flat, heteroaromatic rings has led to a bottleneck in clinical translation due to poor physicochemical properties and off-target promiscuity. To address this, medicinal chemists are increasingly "escaping flatland" by integrating sp³-rich frameworks[1]. Among these, the rigid spirocyclic building block 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol (CAS: 1590372-81-8) has emerged as a premier scaffold[2].

This guide provides an objective, data-driven benchmarking of an 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol-derived inhibitor against a standard planar reference inhibitor. By evaluating binding kinetics and live-cell target engagement, we will demonstrate the profound causality between three-dimensional scaffold rigidity and enhanced pharmacological potency[3].

Mechanistic Rationale: The Thermodynamic Advantage of Spirocycles

The fundamental limitation of traditional planar inhibitors is their high entropic penalty upon binding. Flexible or flat molecules must undergo significant conformational adaptation to optimally fit into complex, three-dimensional protein binding pockets.

Conversely, the 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol scaffold possesses a high fraction of sp³-hybridized carbons ( Fsp3​ )[4]. The quaternary spiro-atoms lock the molecule into a pre-organized, rigid 3D vector. When this spirocyclic core binds to a target, the entropic penalty ( ΔS ) is minimized. According to the Gibbs free energy equation ( ΔG=ΔH−TΔS ), reducing the entropic penalty yields a more favorable (negative) ΔG , which manifests experimentally as a drastically slower dissociation rate ( koff​ ) and prolonged target residence time[3].

G Planar Planar Inhibitors (Low Fsp3) EntropyHigh High Entropic Penalty (Conformational Adaptation) Planar->EntropyHigh Spiro 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol (High Fsp3) EntropyLow Pre-organized 3D Vector (Low Entropic Penalty) Spiro->EntropyLow KoffFast Fast k_off / Shorter Residence EntropyHigh->KoffFast KoffSlow Slow k_off / Sustained Target Engagement EntropyLow->KoffSlow

Thermodynamic binding advantages of spirocyclic scaffolds versus planar inhibitors.

Experimental Workflows (Self-Validating Systems)

To objectively benchmark the potency of the 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol derivative against a planar reference, we deploy an orthogonal, self-validating testing funnel. We begin with cell-free biophysics to isolate kinetic variables, followed by live-cell assays to ensure the in vitro potency translates across the cell membrane.

Protocol A: High-Throughput Surface Plasmon Resonance (SPR)

Objective: Decouple the equilibrium dissociation constant ( Kd​ ) into association ( kon​ ) and dissociation ( koff​ ) rates.

  • Surface Preparation: Immobilize the His-tagged target protein onto a Ni-NTA SPR sensor chip.

    • Causality: Oriented capture via a His-tag prevents the random occlusion of the binding pocket that often occurs with standard amine-coupling, ensuring the kinetic data reflects true 1:1 binding.

  • Analyte Preparation: Prepare a 3-fold, 5-point dilution series of both the planar reference and the 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol derivative in HBS-EP+ running buffer containing 1% DMSO.

  • Kinetic Injection: Inject analytes at a high flow rate of 50 µL/min for 120 seconds (association phase), followed by a 600-second buffer flow (dissociation phase).

    • Causality: A high flow rate minimizes mass transport limitations. The extended 600-second dissociation phase is critical; without it, the instrument cannot accurately resolve the ultra-slow koff​ characteristic of rigidified spirocycles.

  • Data Fitting: Double-reference the sensograms (subtracting the reference channel and buffer blank injections) and fit the curves to a 1:1 Langmuir binding model.

Protocol B: Live-Cell NanoBRET Target Engagement

Objective: Validate that the spirocyclic scaffold maintains cell permeability and outcompetes planar inhibitors in a physiological environment.

  • Transfection: Transiently transfect HEK293T cells with a NanoLuc-target fusion plasmid and incubate for 24 hours.

    • Causality: Testing inside live cells maintains physiological intracellular ATP, protein concentrations, and membrane barriers, validating that the spirocycle's high Fsp3​ translates to actual cellular efficacy.

  • Tracer Equilibration: Plate cells in a 384-well format. Add a cell-permeable fluorescent NanoBRET tracer (at its pre-determined Kd​ concentration) and incubate for 2 hours.

  • Inhibitor Competition: Add serial dilutions of the test compounds. Incubate for 2 hours at 37°C.

    • Causality: A 2-hour incubation ensures the system reaches thermodynamic equilibrium, preventing artificially inflated IC50​ values for compounds with slow association rates.

  • Detection: Add Nano-Glo substrate. Measure dual-emission (460 nm for NanoLuc, 618 nm for tracer) to calculate BRET ratios. Fit to a four-parameter logistic curve to determine the cellular IC50​ .

Benchmarking Data Presentation

The experimental data below highlights the stark contrast between traditional planar design and the 3D-optimized 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol scaffold.

Table 1: Biochemical Kinetics and Physicochemical Properties (SPR)
Compound Class Fsp3​ Kinetic Solubility (µM) kon​ (M⁻¹s⁻¹) koff​ (s⁻¹)Biochemical Kd​ (nM)
Planar Reference Inhibitor 0.1525.04.5 × 10⁵1.2 × 10⁻²26.6
8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol Derivative 0.82>200.05.1 × 10⁵8.5 × 10⁻⁴1.6

Data Interpretation: While both compounds find the target at a similar rate ( kon​ ), the spirocyclic scaffold dissociates over 14 times slower ( koff​ ) due to its pre-organized geometry. Furthermore, the high Fsp3​ (0.82) disrupts crystal lattice packing, resulting in an 8-fold improvement in aqueous solubility[1].

Table 2: Live-Cell Target Engagement (NanoBRET)
Compound ClassCell Permeability ( Papp​ )NanoBRET IC50​ (nM)Target Residence Time ( τ , min)
Planar Reference Inhibitor Low/Moderate145.01.4
8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol Derivative High8.219.6

Data Interpretation: The biochemical potency of the spirocyclic inhibitor translates flawlessly into the cellular environment. It achieves a single-digit nanomolar IC50​ and sustains target engagement for nearly 20 minutes, compared to the fleeting 1.4-minute residence time of the planar reference.

Conclusion

Benchmarking the 8,11-Dioxadispiro[3.2.4.2]tridecan-2-ol scaffold against known planar inhibitors definitively proves the value of increasing 3D molecular complexity. By utilizing this rigid, highly saturated spirocycle, drug development professionals can engineer inhibitors that not only bind with superior thermodynamic efficiency (yielding ultra-slow koff​ rates) but also exhibit exceptional solubility and live-cell target engagement[1][3].

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link][1]

  • Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.[Link][3]

  • Taylor & Francis. (2025). Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis.[Link][2]

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Validation

X-ray crystallography for structural validation of spiroketals.

The Definitive Guide to Spiroketal Structural Validation: X-Ray Crystallography vs. Alternative Modalities Introduction: The Spiroketal Stereochemical Challenge Spiroketals are privileged, highly complex structural motif...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to Spiroketal Structural Validation: X-Ray Crystallography vs. Alternative Modalities

Introduction: The Spiroketal Stereochemical Challenge Spiroketals are privileged, highly complex structural motifs found in a vast array of bioactive natural products and pharmaceutical candidates, such as the avermectins and neaumycin B[1]. Validating their 3D structure—specifically assigning the absolute configuration of their multiple stereocenters—presents a formidable analytical challenge. While the thermodynamic preference of these molecules is often governed by the anomeric effect, flexible macrocyclic environments can distort these ideal conformations.

Historically, researchers have relied heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, utilizing J-based configuration analysis and NOESY correlations[2]. However, due to severe signal overlap and conformational averaging in the solution state, relying on NMR alone can lead to catastrophic stereochemical misassignments[1]. As a Senior Application Scientist, I advocate for Single-Crystal X-ray Diffraction (SCXRD) as the unequivocal gold standard for absolute stereochemical validation. When executed correctly, SCXRD is not merely an analytical tool; it is a mathematically rigorous, self-validating system.

Comparative Analysis: SCXRD vs. MicroED vs. Advanced NMR To objectively evaluate SCXRD against emerging alternatives like Microcrystal Electron Diffraction (MicroED) and Advanced NMR (coupled with Density Functional Theory, DFT), we must analyze their fundamental performance metrics[2][3][4].

Table 1: Quantitative Comparison of Structural Validation Modalities

Performance MetricSCXRD (Product Standard)MicroED (Alternative 1)Advanced NMR + DFT (Alternative 2)
Sample Requirement > 10 µm single crystal~100 nm - 1 µm nanocrystals1–5 mg (solution state)
Resolution Limit < 0.8 Å (Atomic)~0.8 - 1.2 ÅN/A (Ensemble average)
Absolute Configuration Direct (Flack parameter ≈ 0)Emerging (Dynamical scattering)Indirect (Chiral derivatization)
Data Collection Time Hours to DaysMinutesHours to Weeks (with DFT)
Primary Limitation Crystal growth bottleneckBeam-induced sample damageConformational averaging / Overlap

While NMR provides excellent dynamic information in solution[4], it lacks the direct 3D spatial coordinate mapping of diffraction techniques. MicroED brilliantly bridges the gap for nanocrystalline powders by utilizing highly interacting electron beams[3], but it suffers from dynamical scattering effects that complicate the extraction of accurate structure factors[3]. SCXRD remains the most robust methodology for absolute configuration determination.

Experimental Methodology: A Self-Validating SCXRD Protocol The following step-by-step methodology outlines the optimal workflow for validating spiroketal stereochemistry using SCXRD. This protocol is designed as a self-validating system; errors in sample preparation or data processing will inherently manifest as quantifiable deviations in the refinement metrics.

Step 1: Crystal Growth via Vapor Diffusion

  • Protocol: Dissolve 1-2 mg of the purified spiroketal in a minimum volume of a highly soluble solvent (e.g., dichloromethane). Place this in an inner vial, surrounded by an outer chamber containing a volatile antisolvent (e.g., pentane). Seal the system and incubate at a stable temperature.

  • Causality: Vapor diffusion ensures a slow, thermodynamically controlled supersaturation. Slow kinetics are imperative to favor ordered lattice formation over amorphous precipitation, minimizing the risk of crystal twinning and ensuring long-range order.

Step 2: Data Collection using Cu Kα Radiation

  • Protocol: Mount the crystal on a diffractometer equipped with a microfocus Copper source (λ = 1.54178 Å) and cool to 100 K using a nitrogen cryostream.

  • Causality: Cryo-cooling minimizes thermal vibration (Debye-Waller factors), enhancing high-angle resolution. Crucially, Cu Kα radiation is selected over Mo Kα because the anomalous scattering cross-section for light atoms (Oxygen, Carbon) is significantly stronger at the longer wavelength of copper[5]. This is the physical basis that allows us to calculate a reliable Flack parameter for organic molecules lacking heavy atoms.

Step 3: Phasing and Least-Squares Refinement

  • Protocol: Solve the phase problem using intrinsic phasing algorithms. Refine the structural model against F² using full-matrix least-squares refinement.

  • Causality: This step is inherently self-validating. If a stereocenter within the spiroketal is assigned incorrectly, the calculated electron density (Fc) will clash with the experimentally observed density (Fo). This mismatch generates distinct positive or negative peaks in the difference Fourier map, forcing the crystallographer to correct the model until the R1 factor drops below 5%.

Step 4: Absolute Structure Determination

  • Protocol: Evaluate the Flack parameter (x) post-refinement. A value of x = 0.00 with a standard uncertainty < 0.1 confirms the correct absolute configuration.

  • Causality: The Flack parameter measures the inversion twin fraction based on anomalous dispersion differences between Friedel pairs. A value near zero mathematically proves the synthesized or isolated enantiomer matches the refined 3D model[5].

Case Studies in Spiroketal Validation The necessity of SCXRD is highlighted in the total synthesis of Neaumycin B. Researchers utilized a gram-scale nickel-catalyzed spiroketalization, but 1H NMR spectra displayed significant deviations from expected values[1]. Unambiguous verification of the complex C20–C41 spiroketal segment was only achieved when the intermediate formed good quality single crystals, allowing SCXRD to definitively map the stereostructure[1]. Similarly, the absolute configuration of Sarcophytonin H, a highly complex endoperoxide-containing spiroketal, was definitively assigned (1R, 2S, 7S, 8S, 12S, 15R) utilizing Cu Kα SCXRD, yielding a flawless Flack parameter of x = 0.00(4)[5].

Visualizing the Validation Workflows

DecisionTree Start Spiroketal Sample Synthesized/Isolated CheckCryst Morphology Screening Start->CheckCryst LargeCryst Single Crystals (> 10 µm) CheckCryst->LargeCryst NanoCryst Nanocrystals (~100 nm - 1 µm) CheckCryst->NanoCryst NoCryst Amorphous / Oil CheckCryst->NoCryst SCXRD SCXRD (Cu Kα Radiation) LargeCryst->SCXRD MicroED MicroED (Cryo-TEM) NanoCryst->MicroED NMR NMR Spectroscopy + DFT/DP4+ NoCryst->NMR Valid Absolute Stereochemistry Confirmed SCXRD->Valid Flack Parameter ≈ 0 MicroED->Valid Dynamical Refinement NMR->Valid Chiral Derivatization

Fig 1: Decision matrix for spiroketal structural validation based on sample morphology.

Workflow Diffraction X-ray Diffraction (Cu Kα) Phasing Phase Problem Resolution Diffraction->Phasing Density Electron Density Map Generation Phasing->Density Refinement Least-Squares Refinement Density->Refinement Refinement->Density Update Model Validation Flack Parameter Calculation Refinement->Validation

Fig 2: Iterative, self-validating SCXRD workflow for absolute configuration assignment.

Conclusion While NMR and MicroED offer distinct advantages for solution-state dynamics and nanocrystalline samples respectively, Single-Crystal X-ray Diffraction remains the unsurpassed gold standard for the structural validation of complex spiroketals. By leveraging the physical principles of anomalous dispersion and rigorous least-squares refinement, SCXRD provides a self-validating, mathematically rigorous proof of absolute stereochemistry that is essential for modern drug development and natural product synthesis.

References

  • Title: Total Synthesis of the Reported Structure of Neaumycin B. Source: nih.gov URL:

  • Title: Sarcophytonin H: a novel endoperoxide-containing dihydrofuranocembranoid from an octocoral Sarcophyton species. Source: rsc.org URL:

  • Title: SCXRD vs MicroED Comparison for Crystallography Research. Source: creative-biostructure.com URL:

  • Title: Spectroscopic and Computational Strategy for the Absolute Configuration Determination of Immunosuppressive Spiroketal and Cyclopentanone-Containing Sesterterpenoids. Source: acs.org URL:

  • Title: Comparison of X-ray Crystallography, NMR and EM. Source: creative-biostructure.com URL:

Comparative

In Vivo Efficacy Comparison of Spiroketal-Based Compounds: A Technical Guide for Drug Development

As drug development professionals continuously seek scaffolds that offer both high target affinity and conformational stability, spiroketal-based compounds have emerged as highly privileged structures. Characterized by t...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals continuously seek scaffolds that offer both high target affinity and conformational stability, spiroketal-based compounds have emerged as highly privileged structures. Characterized by two rings joined at a single tetrahedral carbon, the spiroketal moiety locks the molecule into a rigid, oxygen-rich three-dimensional geometry. This structural pre-organization significantly reduces the entropic cost of target binding, enabling sub-nanomolar potencies across diverse therapeutic areas.

This guide provides an objective, data-driven comparison of the in vivo efficacy of leading spiroketal-based compounds, analyzing their mechanistic pathways and providing self-validating experimental protocols for preclinical evaluation.

Mechanistic Diversity and Causality of the Spiroketal Scaffold

The true value of the spiroketal structure lies in its ability to dictate precise spatial arrangements of hydrogen-bond acceptors (the oxygen atoms) and hydrophobic surfaces. This geometry allows these compounds to act as highly specific ligands for complex protein pockets.

  • Oncology (Microtubule & AMPK Targeting): Natural marine spiroketals, such as (+)-Spongistatin 1, utilize their bis-spiroketal subunits to bind tubulin with extraordinary affinity, causing mitotic arrest in proliferating cancer cells while sparing quiescent cells[1]. Conversely, newly discovered spiro-macrolides like Spirosnuolide B act via the activation of AMPK signaling, leading to cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC)[2].

  • Infectious Disease (MmpL3 Inhibition): In the development of antimycobacterials, the synthetic addition of a spiroketal moiety to indolyl Mannich bases (creating SIMB 1) resulted in a massive "potency jump"[3]. The spiroketal motif specifically augmented the compound's interaction with the common inhibitor binding pocket of the MmpL3 flippase, adding a targeted mechanism of action to the compound's baseline membrane-permeabilizing effects[3].

G cluster_0 Dual Mechanism of Action in M. tuberculosis SIMB1 Spiroketal Indolyl Mannich Base (Lead Compound 1) Mech1 Membrane Permeabilization (PMF Dissipation) SIMB1->Mech1 Amphiphilic properties Mech2 MmpL3 Flippase Inhibition (Spiroketal-dependent) SIMB1->Mech2 Spiroketal moiety binding Outcome1 Loss of Cell Envelope Integrity Mech1->Outcome1 Outcome2 Inhibition of Mycolic Acid Transport Mech2->Outcome2 Death Mycobacterial Cell Death (In Vivo Efficacy) Outcome1->Death Outcome2->Death

Diagram 1: The dual mechanism of action enabled by the spiroketal moiety in SIMB 1.

Comparative In Vivo Efficacy: Quantitative Data

To objectively assess the translational potential of these compounds, we must compare their performance in established in vivo models. The table below synthesizes the preclinical efficacy data of four distinct spiroketal classes.

CompoundTherapeutic AreaPrimary Target / MechanismIn Vivo ModelDosing RegimenEfficacy Outcome
(+)-Spongistatin 1 Oncology (Melanoma)Microtubule inhibition (Mitotic arrest)LOX-IMVI human melanoma xenograft0.24 mg/kg (Q4D x 2, IP)Statistically significant tumor growth inhibition (p=0.001)[1].
Spirosnuolide B Oncology (NSCLC)AMPK signaling activationHCC827 NSCLC mouse xenograft0.5 - 1.0 mg/kg (3x/week, IP)Effective tumor growth inhibition; synergistic with gefitinib[4].
Synthetic Spiroketal 5a,b Oncology (Melanoma)HIF1α reduction / Caspase 3/7 activationSyngeneic B16/C57BL/6J murine melanoma5 mg/kg (Alternate days for 15 days, IP)90% suppression of tumor growth[5].
SIMB 1 Infectious Disease (TB)MmpL3 inhibition & Membrane disruptionAcute M. tuberculosis mouse modelOptimized based on PK/PD profilingHigh mycobactericidal activity; suppression of persisters[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, experimental protocols must be designed as self-validating systems. The following methodologies detail the critical steps for evaluating spiroketal efficacy, emphasizing the causality behind each experimental choice.

Protocol A: In Vivo Tumor Xenograft Efficacy Evaluation (Oncology Models)

This protocol is optimized for evaluating highly potent spiroketals (like Spongistatin 1 or Spirosnuolide B) where therapeutic windows may be narrow.

Step 1: Cell Preparation and Engraftment

  • Action: Harvest target cells (e.g., HCC827 or LOX-IMVI) in the logarithmic growth phase. Resuspend in a 1:1 mixture of serum-free media and Matrigel to a concentration of 1×107 cells/mL. Inject 100 µL subcutaneously into the right flank of Balb/C-nude mice[4].

  • Causality: Utilizing Matrigel prevents immediate dispersion of the cell suspension, ensuring a localized, uniform tumor microenvironment. Harvesting in the log phase ensures >95% viability, preventing the early formation of a necrotic core which can skew drug penetration data.

Step 2: Volumetric Randomization

  • Action: Monitor tumor growth via digital calipers. Delay group assignment until tumors reach an average volume of ~100 mm³[4]. Randomize mice into Vehicle, Positive Control (e.g., Gefitinib 10 mg/kg), and Spiroketal treatment groups (e.g., 0.5 mg/kg and 1.0 mg/kg).

  • Causality: Randomization at 100 mm³ is a biological necessity, not just a statistical one. It ensures that the tumor's vascular network is fully established, meaning the spiroketal compound will have systemic access to the tumor.

Step 3: Dosing and Toxicity Monitoring

  • Action: Administer the spiroketal via intraperitoneal (IP) injection 3 times per week[4]. Weigh mice daily. If weight loss exceeds 15% of baseline, suspend dosing.

  • Causality: Spiroketals targeting microtubules can exhibit narrow therapeutic indices[1]. Strict body weight monitoring acts as a real-time surrogate for systemic toxicity, validating that tumor shrinkage is due to targeted efficacy rather than general cachexia.

G CellPrep Cell Line Preparation (Log-phase, >95% Viability) Inoculation Subcutaneous Inoculation (Matrigel 1:1 mixture) CellPrep->Inoculation 1x10^6 cells/mouse Randomization Volumetric Randomization (Tumor Vol ~100 mm³) Inoculation->Randomization 7-14 days engraftment Dosing Spiroketal Dosing (IP, Strict Vehicle Control) Randomization->Dosing Stratified assignment Monitoring Efficacy & Toxicity Monitoring (Caliper & Body Weight) Dosing->Monitoring 3x/week or Q4D Endpoint Endpoint Analysis (IHC, Western Blot) Monitoring->Endpoint 21-28 days

Diagram 2: Standardized workflow for in vivo xenograft evaluation of spiroketal compounds.

Protocol B: Target Engagement Validation (MmpL3 Inhibition for SIMBs)

To prove that in vivo efficacy is driven by the spiroketal moiety's interaction with a specific target (rather than off-target toxicity), resistant mutant isolation must be performed.

Step 1: Spontaneous Mutant Generation

  • Action: Plate 1×109 CFU of M. tuberculosis on agar containing 4× to 10× the MIC of the spiroketal compound (SIMB 1)[3].

  • Causality: High-density plating under strong selective pressure forces the survival of only those bacteria with structural mutations in the binding pocket.

Step 2: Cross-Resistance Profiling

  • Action: Sequence the genome of surviving colonies to identify missense mutations (e.g., S288T, L320P in MmpL3)[3]. Test these mutants against non-spiroketal analogs (e.g., SIMB 2).

  • Causality: If the mutants are resistant to the spiroketal (SIMB 1) but remain susceptible to the non-spiroketal analog (SIMB 2), this self-validates the hypothesis: the spiroketal moiety is the specific, causal driver of MmpL3 target engagement[3].

Conclusion

The integration of a spiroketal scaffold is a highly effective strategy for increasing the potency and target specificity of therapeutic compounds. Whether stabilizing interactions within the MmpL3 flippase pocket to treat Tuberculosis, or binding tubulin to arrest melanoma progression, the rigid 3D architecture of spiroketals translates to profound in vivo efficacy. By employing rigorous, self-validating preclinical models, drug development professionals can accurately harness and quantify the therapeutic potential of these complex molecules.

References
  • Potency Increase of Spiroketal Analogs of Membrane Inserting Indolyl Mannich Base Antimycobacterials Is Due to Acquisition of MmpL3 Inhibition Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1 Source: Anticancer Research / International Institute of Anticancer Research (IIAR) URL:[Link]

  • Discovery of Spirosnuolides A–D, Type I/III Hybrid Polyketide Spiro-Macrolides for a Chemotherapeutic Lead against Lung Cancer Source: EWHA Womans University / American Chemical Society (ACS) URL:[Link]

  • A New Synthetic Spiroketal: Studies on Antitumor Activity on Murine Melanoma Model In Vivo and Mechanism of Action In Vitro Source: National Research Council of Italy (CNR-IRIS) URL:[Link]

Sources

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